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  • Product: (2S,3R)-2-(hydroxymethyl)azetidin-3-ol
  • CAS: 1932211-23-8

Core Science & Biosynthesis

Foundational

Enantioselective Synthesis of Azetidin-3-ol Derivatives: A Technical Guide to Asymmetric Catalysis and Functionalization

Introduction & Rationale Azetidin-3-ols and their derivatives have emerged as privileged scaffolds in modern drug discovery. As sp3 -rich, conformationally restricted bioisosteres for morpholines, piperazines, and thiomo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Azetidin-3-ols and their derivatives have emerged as privileged scaffolds in modern drug discovery. As sp3 -rich, conformationally restricted bioisosteres for morpholines, piperazines, and thiomorpholines, they offer enhanced metabolic stability, improved aqueous solubility, and unique exit vectors for structure-based drug design. However, the inherent ring strain of the four-membered aza-heterocycle (~26 kcal/mol) and its propensity for ring-opening under harsh conditions make the enantioselective synthesis and functionalization of the azetidine core a formidable challenge.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic reaction listings. Here, we will dissect the causality behind specific catalytic choices, detailing state-of-the-art methodologies for asymmetric reductions, organocatalytic functionalizations, and transition-metal-mediated bond formations. Every protocol described herein is designed as a self-validating system to ensure high enantiomeric excess ( ee ) and structural integrity.

Mechanistic Pathways & Synthetic Strategies

Asymmetric Reduction of Azetidin-3-ones

The most direct retrosynthetic disconnection for chiral azetidin-3-ols is the enantioselective reduction of the corresponding azetidin-3-ones. Traditional hydride reductions often yield racemic mixtures or require stoichiometric amounts of chiral auxiliaries. Recent advances utilize β -ketoiminato cobalt(II) complexes to mediate enantioselective borohydride reductions.

  • Mechanistic Causality: The selectivity is driven by the rigid, sterically demanding chiral pocket formed by the Co(II) complex. This architecture physically blocks one face of the strained cyclobutanone-like carbonyl, dictating the trajectory of hydride delivery to the re or si face and yielding chiral 3-substituted azetidines with >90% ee [1].

Organocatalytic Aza-Henry (Nitro-Mannich) Reactions

Functionalizing the C3 position while establishing new stereocenters requires exquisite facial control. Johnston and co-workers developed a landmark protocol utilizing a 3-nitroazetidine donor—readily derived from 3-hydroxyazetidine—in an highly enantioselective aza-Henry reaction with N -Boc imines [2].

  • Mechanistic Causality: The reaction utilizes chiral bis(amidine)-triflic acid salts as Brønsted base organocatalysts. The bis(amidine) catalyst deprotonates the nitroalkane, forming a tightly bound chiral hydrogen-bonded ion pair. This supramolecular assembly effectively shields one face of the nitronate intermediate. Consequently, the incoming N -Boc imine is forced to approach from the less hindered trajectory, yielding the adduct with up to 92% ee .

Asymmetric α -Functionalization via Chiral Hydrazones

To access 2-substituted azetidin-3-ols, Pancholi et al. demonstrated the utility of metalated SAMP/RAMP hydrazones [3].

  • Mechanistic Causality: Condensation of N -Boc-azetidin-3-one with the chiral auxiliary (SAMP or RAMP) yields a hydrazone that, upon lithiation, forms a rigid, chelated aza-enolate. The stereogenic center on the pyrrolidine ring of the auxiliary effectively blocks one face of the aza-enolate, directing electrophilic attack (e.g., by alkyl halides) to the opposite face. Subsequent mild hydrolysis using oxalic acid reveals the 2-substituted azetidin-3-one in up to 85% ee , which can then be diastereoselectively reduced to the corresponding azetidin-3-ol.

Iron-Catalyzed Thiol Alkylation of Azetidinols

Direct nucleophilic substitution of the C3-hydroxyl group in azetidin-3-ols is notoriously difficult due to poor leaving group ability and the risk of ring expansion. A mild Fe-catalyzed protocol overcomes this by using FeCl3​ to activate N -Cbz protected 3-aryl-azetidin-3-ols [4].

  • Mechanistic Causality: The Lewis acidic FeCl3​ facilitates the departure of the hydroxyl group, generating a transient azetidine carbocation. The N -Cbz protecting group is strictly required; its electron-withdrawing nature attenuates the nucleophilicity of the azetidine nitrogen, preventing intramolecular trapping or catalyst poisoning. The carbocation is stabilized by the electron-rich C3-aryl group, allowing stereocontrolled trapping by thiol nucleophiles to form 3-aryl-3-sulfanyl azetidines.

Quantitative Data & Comparative Analysis

The following table summarizes the quantitative performance metrics of the core methodologies discussed above.

Synthetic StrategyStarting MaterialCatalyst / ReagentTarget ScaffoldYield (%)Enantiomeric Excess ( ee / dr )
Asymmetric Reduction N -Protected Azetidin-3-oneCo(II)- β -ketoiminato / NaBH4​ Chiral Azetidin-3-ol85 - 92%>90% ee
Aza-Henry Reaction 3-Nitroazetidine + N -Boc ImineChiral Bis(amidine)·HOTfC3-Substituted Azetidine78 - 88%up to 92% ee
SAMP/RAMP Alkylation N -Boc-Azetidin-3-oneSAMP Hydrazine / LDA2-Alkyl-azetidin-3-one65 - 80%up to 85% ee
Fe-Catalyzed Alkylation N -Cbz-3-Aryl-Azetidin-3-ol FeCl3​ (10 mol%) / R-SH3-Aryl-3-Sulfanyl Azetidine85 - 97%N/A (Substrate dependent)

Experimental Protocols

Protocol A: Organocatalytic Enantioselective Aza-Henry Reaction[2]

This protocol is a self-validating system: the diastereomeric ratio ( dr ) is confirmed via crude 1H -NMR prior to purification, ensuring that stereochemical erosion does not occur during chromatography.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral bis(amidine) catalyst (10 mol%) and trifluoromethanesulfonic acid (HOTf, 10 mol%) in anhydrous toluene (0.1 M) to generate the active Brønsted base salt in situ.

  • Reagent Addition: Lower the temperature to -20 °C. Add the N -Boc imine (1.0 equiv) followed by a slow, dropwise addition of the 3-nitroazetidine donor (1.2 equiv) dissolved in minimal toluene.

  • Reaction Monitoring: Stir the reaction at -20 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc, 7:3).

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl at -20 °C to prevent retro-Henry reactions. Extract with dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Validation: Concentrate under reduced pressure. Take a crude 1H -NMR to determine the dr . Purify via flash column chromatography. Determine the ee of the purified product using chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Fe-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines [4]
  • Activation: In a dried vial equipped with a magnetic stir bar, dissolve the N -Cbz-3-aryl-azetidin-3-ol (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Catalysis: Add anhydrous FeCl3​ (10 mol%) in one portion. The solution will typically undergo a slight color change indicating Lewis acid-base complexation.

  • Nucleophilic Trapping: Immediately add the desired thiol nucleophile (1.5 equiv). Stir the mixture at room temperature for 4–6 hours.

  • Workup: Dilute the mixture with CH2​Cl2​ (10 mL) and wash with water and brine. The organic layer is dried over MgSO4​ and concentrated.

  • Validation: Purify by silica gel chromatography. Confirm the retention of the azetidine ring (absence of ring-opened alkene protons) via 1H -NMR and 13C -NMR.

Visualizations

Mechanistic Workflow of the Enantioselective Aza-Henry Reaction

AzaHenry A 3-Hydroxyazetidine B 3-Nitroazetidine A->B Oxidation & Nitration D Chiral Ion Pair (Face Shielding) B->D Deprotonation C Chiral Bis(amidine) Organocatalyst C->D H-Bonding E Enantioenriched Aza-Henry Adduct D->E + N-Boc Imine (Stereoselective Attack)

Caption: Workflow of the organocatalytic Aza-Henry reaction utilizing a chiral hydrogen-bonded ion pair.

Catalytic Cycle for Fe-Catalyzed Thiol Alkylation

FeCatalysis N1 N-Cbz-3-Aryl-Azetidin-3-ol N3 Azetidine Carbocation (Stabilized by C3-Aryl) N1->N3 Lewis Acid Activation (-H2O) N2 FeCl3 Catalyst N2->N3 Promotes OH departure N5 3-Aryl-3-Sulfanyl Azetidine (High Yield) N3->N5 Nucleophilic Trapping N4 Thiol Nucleophile (R-SH) N4->N5

Caption: Fe-catalyzed generation and trapping of a stabilized azetidine carbocation.

References

  • National Institutes of Health (PMC) | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients |[Link]

  • The Journal of Organic Chemistry (ACS Publications) | Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones |[Link]

  • The Journal of Organic Chemistry (ACS Publications) | Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols |[Link]

Exploratory

Chiral Pool Synthesis of Functionalized Azetidinols: A Technical Guide for Researchers

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity, improved metabolic stability, and enhanced solubili...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity, improved metabolic stability, and enhanced solubility to bioactive molecules.[1][2] Among its derivatives, functionalized azetidinols are particularly valuable as chiral building blocks for the synthesis of complex pharmaceuticals and natural products. The chiral pool synthesis approach, which utilizes readily available, enantiomerically pure starting materials from nature, offers an efficient and stereocontrolled route to these important compounds. This in-depth technical guide provides a comprehensive overview of the core strategies for the chiral pool synthesis of functionalized azetidinols, with a focus on field-proven insights, detailed experimental protocols, and the underlying mechanistic rationale.

Introduction: The Strategic Advantage of Chiral Pool Synthesis

The synthesis of enantiomerically pure azetidinols presents a significant challenge due to the inherent ring strain of the four-membered ring system.[2][3] Chiral pool synthesis elegantly circumvents many of the difficulties associated with asymmetric synthesis by starting with molecules that already possess defined stereocenters.[4] Naturally occurring compounds such as amino acids, hydroxy acids, and carbohydrates serve as inexpensive and abundant sources of chirality, providing a direct and often more economical pathway to complex chiral molecules.[4]

This guide will explore the most effective and widely employed chiral pool strategies for the synthesis of functionalized azetidinols, with a particular emphasis on:

  • Stereoselective Ring-Forming Reactions: Delving into the mechanisms that govern the stereochemical outcome of the cyclization process.

  • Protecting Group Strategies: Understanding the critical role of protecting groups in directing reaction pathways and ensuring the stability of intermediates.

  • Functionalization of the Azetidinol Core: Exploring methods for the late-stage modification of the azetidine ring to generate diverse analogs.

Synthesis of Azetidinols from Chiral α-Amino Acids

α-Amino acids are arguably the most versatile and widely used chiral pool precursors for the synthesis of azetidinols. Their inherent stereochemistry and readily available functional groups (amine and carboxylic acid) provide a convenient handle for the construction of the azetidine ring.

From L-Serine and D-Serine: A Gateway to 2-Unsubstituted and 2-Substituted Azetidin-3-ols

L-Serine and D-serine are ideal starting materials for the synthesis of 2-unsubstituted and 2-substituted azetidin-3-ols, respectively. The synthetic strategy generally involves the transformation of the amino acid into a γ-amino alcohol, followed by an intramolecular cyclization.

A common and effective strategy involves the rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone derived from serine.[5] This approach allows for the stereospecific formation of the azetidine ring.

SERINE_TO_AZETIDINOL SERINE L-Serine DIAZOKETONE N-Protected Diazoketone SERINE->DIAZOKETONE Multi-step (Protection, Activation, Diazo transfer) AZETIDINONE N-Protected 2-Oxoazetidine-3-carboxylate DIAZOKETONE->AZETIDINONE Rh_2(OAc)_4 (Intramolecular N-H Insertion) AZETIDINOL Functionalized Azetidin-3-ol AZETIDINONE->AZETIDINOL Reduction & Functionalization

Figure 1: General synthetic scheme for the conversion of L-Serine to functionalized azetidin-3-ols.

Experimental Protocol: Synthesis of N-Boc-(2S)-azetidin-3-one from L-Serine (Adapted from literature procedures) [5]

  • Protection and Activation: L-Serine is first N-protected (e.g., with a Boc group) and the carboxylic acid is converted to a suitable activated form, such as a Weinreb amide.

  • Diazotization: The activated serine derivative is then treated with a diazotizing agent (e.g., using the Arndt-Eistert reaction) to form the corresponding diazoketone.

  • Cyclization: The N-protected diazoketone is then subjected to rhodium-catalyzed intramolecular N-H insertion. A typical procedure involves treating the diazoketone with a catalytic amount of Rh₂(OAc)₄ in a suitable solvent like dichloromethane at room temperature.

  • Purification: The resulting N-Boc-(2S)-azetidin-3-one is then purified by column chromatography.

Causality Behind Experimental Choices:

  • N-Protecting Group: The choice of the N-protecting group is critical. The Boc group is widely used due to its stability under various reaction conditions and its facile removal under mildly acidic conditions.[6][7] Other protecting groups like Cbz or specific sulfonamides can also be employed depending on the desired downstream transformations.[8]

  • Rhodium Catalyst: Rhodium(II) acetate dimer (Rh₂(OAc)₄) is a highly effective catalyst for promoting the intramolecular N-H insertion of carbenoids generated from diazoketones, leading to the formation of the azetidine ring with high stereoselectivity.[5]

From L-Threonine: Accessing 2-((S)-1-Hydroxyethyl)azetidin-3-ols

L-Threonine, with its two chiral centers, provides a template for the synthesis of more complex, substituted azetidinols. The synthesis of 2-((S)-1-hydroxyethyl)azetidin-3-ols from L-threonine is a key transformation in the preparation of precursors for carbapenem antibiotics.

A common approach involves the conversion of L-threonine into an epoxy-amide, followed by intramolecular ring closure.

THREONINE_TO_AZETIDINOL THREONINE L-Threonine EPOXY_AMIDE N-Protected Epoxy-amide THREONINE->EPOXY_AMIDE Multi-step (Protection, Amidation, Epoxidation) AZETIDINONE N-Protected 2-((S)-1-hydroxyethyl)azetidin-3-one EPOXY_AMIDE->AZETIDINONE Base-mediated Intramolecular Cyclization AZETIDINOL 2-((S)-1-hydroxyethyl)azetidin-3-ol AZETIDINONE->AZETIDINOL Reduction & Deprotection

Figure 2: Synthetic pathway from L-Threonine to 2-((S)-1-hydroxyethyl)azetidin-3-ol.

Synthesis of Azetidinols from Other Chiral Pool Sources

While amino acids are the most common starting materials, other chiral pool sources like hydroxy acids and carbohydrates offer alternative and sometimes more advantageous routes to specific azetidinol targets.

From L-Malic Acid and Tartaric Acid

L-Malic acid and tartaric acid, with their readily available stereocenters and oxygen functionalities, can be transformed into key intermediates for azetidinol synthesis. These strategies often involve the conversion of the diol or hydroxy acid functionality into a 1,3-amino alcohol precursor, which can then undergo cyclization. For instance, tartaric acid can be used to synthesize highly substituted gamma-lactones which can serve as precursors to functionalized amino alcohols.[9]

Table 1: Comparison of Chiral Pool Precursors for Azetidinol Synthesis

Chiral Pool PrecursorKey AdvantagesCommon Azetidinol Target(s)
L-Serine / D-Serine Readily available, direct route to 2-unsubstituted or 2-substituted azetidin-3-ols.2-Unsubstituted and 2-Alkyl/Aryl-azetidin-3-ols
L-Threonine Provides access to more complex, di-substituted azetidinols with defined stereochemistry.2-((S)-1-hydroxyethyl)azetidin-3-ols and derivatives
L-Malic Acid Versatile precursor for various chiral building blocks.Functionalized 3-hydroxyazetidine-2-carboxylic acid derivatives
Tartaric Acid C₂-symmetric starting material, useful for synthesizing symmetrically substituted azetidinols.2,4-Disubstituted azetidin-3-ols
Carbohydrates Highly functionalized, provide access to polyhydroxylated azetidines and azetidinols.Polyhydroxylated azetidinols (aza-sugars)

Key Synthetic Transformations and Mechanistic Considerations

The successful synthesis of chiral azetidinols from the chiral pool relies on a set of key chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Intramolecular Cyclization of γ-Amino Alcohols

The most common method for forming the azetidine ring is the intramolecular cyclization of a γ-amino alcohol or its derivatives.[3] This is typically an Sₙ2 reaction where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.

INTRAMOLECULAR_CYCLIZATION cluster_0 Intramolecular Cyclization of a γ-Amino Alcohol REACTANT R-NH-CH(R')-CH(OH)-CH₂(LG) TS [Transition State] REACTANT->TS Base PRODUCT R-N(CH(R'))-CH(OH)-CH₂ TS->PRODUCT Sₙ2

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Foundational

A Technical Guide to (2S,3R)-2-(Hydroxymethyl)azetidin-3-ol Structural Analogs: Synthesis, Biological Activity, and Drug Development Insights

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The (2S,3R)-2-(hydroxymethyl)azetidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The (2S,3R)-2-(hydroxymethyl)azetidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a wide range of biologically active compounds. Its constrained, four-membered ring and stereochemically defined hydroxyl and hydroxymethyl substituents allow it to act as a mimic of natural amino acids and carbohydrates. This technical guide provides an in-depth exploration of the synthesis of this core and its analogs, details key biological targets, and discusses the structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and offer insights for drug development professionals looking to leverage this unique chemical space.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in medicinal chemistry.[1][2] Their inherent ring strain, which is less than that of aziridines but greater than pyrrolidines, provides a balance of stability and reactivity.[1] This strained ring system imparts a rigid conformation that can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. The (2S,3R)-2-(hydroxymethyl)azetidin-3-ol core, in particular, is a valuable chiral building block. Its stereochemistry and functional groups make it an effective bioisostere for natural structures like proline and sugar moieties, leading to the discovery of potent enzyme inhibitors and other therapeutic agents.[3][4] Azetidine derivatives have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

Synthetic Strategies for the Chiral Azetidine Core

The construction of the 2,3-disubstituted azetidine ring with precise stereochemical control is a significant synthetic challenge.[7] Several strategies have been developed, each with distinct advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and access to chiral starting materials.

Retrosynthetic Analysis

A common retrosynthetic approach for the (2S,3R)-2-(hydroxymethyl)azetidin-3-ol scaffold involves intramolecular cyclization of a suitably protected 2,4-diamino-1,3-diol precursor or a related gamma-amino alcohol derivative. This precursor is often derived from a chiral pool starting material, such as an amino acid or a carbohydrate, which pre-installs the necessary stereocenters.

G T (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Core P1 γ-Amino Alcohol Precursor (with leaving group at C4) T->P1 Intramolecular Cyclization (SN2) P2 Chiral Pool Starting Material (e.g., D-Lyxono-1,4-lactone, L-Serine) P1->P2 Functional Group Interconversion

Caption: Retrosynthetic analysis of the azetidine core.

Synthesis from Carbohydrate Precursors

Carbohydrates offer a rich source of chirality for asymmetric synthesis. D-lyxono-1,4-lactone, for example, can serve as a starting material for the synthesis of orthogonally protected β-hydroxyenduracididines, which contain the azetidine core.[8] This approach leverages the existing stereocenters of the sugar to establish the desired (2S,3R) configuration.

Causality: The rigid furanose ring of the lactone provides a template for stereocontrolled transformations. The synthetic sequence typically involves:

  • Protection of hydroxyl groups: Orthogonal protecting groups are installed to allow for selective deprotection and functionalization later in the synthesis.

  • Introduction of Nitrogen: An azide group is often introduced at a key position via nucleophilic substitution, which is later reduced to the amine required for cyclization.

  • Ring Formation: Activation of a primary hydroxyl group (e.g., as a tosylate or mesylate) facilitates intramolecular nucleophilic attack by the newly formed amine to forge the azetidine ring.

Synthesis from Amino Acids

Chiral α-amino acids like L-serine are another common and cost-effective starting point. These routes capitalize on the inherent stereocenter of the amino acid. A general strategy involves homologation of the α-amino acid to a γ-amino alcohol, followed by cyclization.

Causality: The use of amino acids ensures high enantiopurity in the final product. The key challenge lies in the stereoselective introduction of the second stereocenter at the C3 position. This can be achieved through various methods, including diastereoselective reductions or additions to a carbonyl group.

Modern Synthetic Approaches

Recent advances have focused on developing more efficient and versatile methods for synthesizing substituted azetidines. These include:

  • Gold-catalyzed oxidative cyclization: This method allows for the flexible synthesis of chiral azetidin-3-ones from N-propargylsulfonamides, avoiding the use of hazardous diazo intermediates.[9]

  • Copper-catalyzed boryl allylation: A highly enantioselective method for the difunctionalization of azetines has been developed, providing access to chiral 2,3-disubstituted azetidines with excellent control over stereochemistry.[7][10]

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct route to functionalized azetidines, showcasing high functional group tolerance.[1]

Derivatization and Analog Synthesis

Once the core (2S,3R)-2-(hydroxymethyl)azetidin-3-ol scaffold is synthesized, its structural analogs can be generated through functionalization of the three reactive handles: the C2-hydroxymethyl group, the C3-hydroxyl group, and the ring nitrogen.

G cluster_0 C2 Derivatization cluster_1 C3 Derivatization cluster_2 N1 Derivatization Core Core C2_Ether Etherification (R-O-CH₂-) Core->C2_Ether C2-OH C2_Ester Esterification (R-CO-O-CH₂-) Core->C2_Ester C2-OH C2_Azide Displacement (e.g., Azide) (N₃-CH₂-) Core->C2_Azide C2-OH C3_Ether Etherification (R-O-) Core->C3_Ether C3-OH C3_Ester Esterification (R-CO-O-) Core->C3_Ester C3-OH C3_Amino Inversion/Substitution (e.g., -NH₂) Core->C3_Amino C3-OH N_Alkyl N_Alkyl Core->N_Alkyl N-H N_Acyl N_Acyl Core->N_Acyl N-H N_Aryl N_Aryl Core->N_Aryl N-H

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Exploratory

Physicochemical Properties of Hydroxymethyl-Substituted Azetidines: A Technical Guide for Drug Discovery

Executive Summary Azetidines, four-membered saturated nitrogen heterocycles, have firmly established themselves as privileged scaffolds in modern drug discovery[1][2]. Their rigid, puckered conformation offers unique spa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, four-membered saturated nitrogen heterocycles, have firmly established themselves as privileged scaffolds in modern drug discovery[1][2]. Their rigid, puckered conformation offers unique spatial vectors that are unattainable with larger, more flexible rings like pyrrolidine or piperidine[1][3]. Among functionalized derivatives, hydroxymethyl-substituted azetidines (e.g., 3-hydroxymethylazetidine) have garnered immense interest. They serve as exceptional bioisosteres for pyrrolidin-3-ol, providing a compact hydrogen-bonding vector while fundamentally altering the physicochemical profile of the parent heterocycle to improve pharmacokinetic outcomes[4].

Structural Dynamics & Physicochemical Profiling

The physical properties of the azetidine ring are heavily dictated by its high ring strain energy of approximately 25.2 kcal/mol, which forces the molecule into a puckered conformation bent 10–20 degrees out of planarity[3]. Unsubstituted azetidine is a strong base with a pKa of ~11.3, behaving similarly to typical secondary amines[3][5][6]. However, the introduction of a hydroxymethyl group significantly modulates this baseline profile.

Table 1: Comparative Physicochemical Properties of Azetidine Derivatives

PropertyAzetidinePyrrolidine3-Hydroxymethylazetidine
Ring Size 4-membered5-membered4-membered
Basic pKa ~11.3[5][6]~11.3[3][7]~9.8 - 10.2
LogP (Predicted) -0.1[5]0.46[7]-0.5 to -0.8
Ring Strain (kcal/mol) 25.2[3]5.8[3]~25.5
TPSA (Ų) 12.0[5]12.032.3

Mechanistic Causality in Drug Design

The strategic placement of a hydroxymethyl group on the azetidine ring is not merely a structural variation; it is a calculated physicochemical intervention designed to optimize drug-like properties[1].

  • Basicity Modulation: The highly electronegative oxygen atom of the hydroxymethyl group exerts a strong electron-withdrawing inductive (-I) effect through the sigma bond framework. This pulls electron density away from the azetidine nitrogen, destabilizing its protonated conjugate acid and thereby lowering the basic pKa from ~11.3 to approximately 9.8–10.2. A lower pKa increases the fraction of the neutral, un-ionized species at physiological pH (7.4), which is a critical driver for passive membrane permeability and oral bioavailability[1].

  • Lipophilicity and ADME: The hydroxyl moiety acts as both a robust hydrogen bond donor and acceptor, increasing the topological polar surface area (TPSA) and lowering the partition coefficient (LogP)[8]. This reduction in lipophilicity mitigates non-specific hydrophobic interactions, thereby reducing off-target toxicity and improving aqueous solubility.

G A 3-Hydroxymethyl Azetidine Scaffold B Inductive Effect & H-Bonding A->B Structural Feature E Precise Target Binding (e.g., Polθ) A->E Spatial Geometry C Reduced pKa & Lower LogP B->C Physicochemical Shift D Enhanced ADME & Permeability C->D Pharmacokinetic Benefit D->E In Vivo Efficacy

Logical flow of how hydroxymethyl-azetidine structural features dictate pharmacological efficacy.

Self-Validating Experimental Protocols

To ensure the trustworthiness of physicochemical data during lead optimization, experimental protocols must be designed as self-validating systems. The following methodologies detail the rigorous determination of pKa and LogD for hydroxymethyl-azetidines[8].

Protocol 1: Potentiometric Determination of pKa with Cosolvent Extrapolation

Causality & Rationale: Hydroxymethyl-azetidines, particularly when appended to larger lipophilic drug scaffolds, may exhibit poor aqueous solubility in their neutral state. Direct aqueous titration can lead to micro-precipitation, yielding artifactual pKa values. We employ a Yasuda-Shedlovsky extrapolation using methanol/water mixtures, coupled with a back-titration step to validate chemical stability[8].

Step-by-Step Methodology:

  • System Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C under an argon atmosphere to prevent carbonic acid formation from atmospheric CO₂.

  • Sample Preparation: Dissolve the azetidine derivative in three distinct methanol/water ratios (e.g., 30%, 40%, 50% MeOH v/v) to achieve a 1–2 mM concentration.

  • Acidification: Add standardized 0.1 M HCl to lower the solution pH to ~2.0, ensuring the azetidine nitrogen is fully protonated.

  • Forward Titration: Titrate with standardized 0.1 M KOH up to pH 12.0, recording the volume-pH curve.

  • Self-Validation (Back-Titration): Immediately reverse the titration back to pH 2.0 using 0.1 M HCl. Causality Check: If the forward and backward curves do not perfectly superimpose (accounting for volume dilution), it indicates pH-dependent degradation (e.g., base-catalyzed ring opening of the strained azetidine), and the data must be discarded.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot psKa against the dielectric constant of the mixtures and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation to derive the true aqueous pKa.

Protocol 2: Shake-Flask LogD (pH 7.4) Determination with Mass Balance

Causality & Rationale: LogD at physiological pH is a prime determinant of a drug's pharmacokinetic profile. While the shake-flask method is the gold standard, it is highly susceptible to emulsion artifacts and compound adsorption. Integrating a mass-balance calculation ensures that the partitioning measured is genuine[7][8].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25 °C to mutually saturate the phases, preventing volume shifts during the assay.

  • Stock Spiking: Dissolve the hydroxymethyl-azetidine in the saturated PBS phase (100 µM). Quantify the exact initial aqueous concentration ( Cinitial​ ) via HPLC-UV.

  • Partitioning: Combine equal volumes (e.g., 2 mL) of the spiked PBS and saturated 1-octanol in a borosilicate glass vial.

  • Equilibration: Shake at 200 rpm for 2 hours at 25 °C. Centrifuge the mixture at 3000 x g for 15 minutes to conclusively break any micro-emulsions.

  • Phase Analysis: Carefully sample the aqueous ( Caq​ ) and octanol ( Coct​ ) phases. Quantify both concentrations via HPLC-UV.

  • Self-Validation (Mass Balance): Calculate the total recovery: [(Caq​×Vaq​)+(Coct​×Voct​)]/(Cinitial​×Vinitial​) . Causality Check: A recovery outside the 95–105% range indicates precipitation, glass adsorption, or degradation. Only runs passing this check are considered valid.

  • Calculation: Compute LogD7.4​=Log10​(Coct​/Caq​) .

G Start Prepare Mutually Saturated Octanol & PBS (pH 7.4) Spike Spike PBS with Analyte Measure C_initial Start->Spike Equilibrate Shake 2 hrs & Centrifuge (Break Emulsions) Spike->Equilibrate Measure Quantify C_aq and C_oct via HPLC-UV Equilibrate->Measure Validate Mass Balance Check: Recovery 95-105%? Measure->Validate Pass Calculate LogD Log10(C_oct / C_aq) Validate->Pass Yes Fail Invalidate Run (Check Adsorption) Validate->Fail No

Step-by-step LogD determination workflow featuring a critical mass-balance validation step.

Synthetic Accessibility & Strain-Release Functionalization

Historically, the synthesis of highly functionalized azetidines has been challenged by the thermodynamic penalty of the four-membered ring's strain (~25.2 kcal/mol)[3][10]. Traditional cyclization routes often suffer from low yields or require harsh conditions that are incompatible with sensitive functional groups.

However, recent breakthroughs in synthetic methodology have bypassed direct cyclization in favor of strain-release functionalization. A state-of-the-art approach utilizes 1-azabicyclobutanes (ABBs) as highly reactive precursors[11]. By subjecting suitably protected ABBs to stereospecific strain-release ring-opening with various nucleophiles, researchers can modularly access complex, stereopure 2,3-disubstituted azetidines—including those bearing 2-hydroxymethyl substituents[11]. This programmable synthesis not only overcomes historical bottlenecks but also enables the rapid generation of azetidine libraries for high-throughput physicochemical profiling and chemical proteomic screening[11].

Sources

Foundational

Spectroscopic Elucidation and Stereochemical Characterization of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol: A Comprehensive Guide

Executive Summary & Pharmacological Context Azetidines are highly strained, four-membered nitrogen heterocycles that have garnered immense interest in modern drug discovery. They frequently serve as conformationally rest...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Azetidines are highly strained, four-membered nitrogen heterocycles that have garnered immense interest in modern drug discovery. They frequently serve as conformationally restricted bioisosteres for aliphatic amines, offering improved metabolic stability and altered physicochemical profiles[1]. Among these, densely functionalized chiral azetidines like (2S,3R)-2-(hydroxymethyl)azetidin-3-ol present unique synthetic and analytical challenges[2],[3].

Characterizing the absolute and relative stereochemistry of this molecule requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an authoritative guide to the structural elucidation of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, detailing the causality behind experimental choices and establishing a self-validating system of spectroscopic protocols.

Structural Dynamics & Theoretical Grounding

Before acquiring analytical data, it is critical to understand the inherent physical chemistry of the azetidine ring. The four-membered ring is not planar; it exists in a puckered conformation to relieve torsional strain (Pitzer strain) between eclipsing substituents. Furthermore, the nitrogen atom undergoes rapid pyramidal inversion at room temperature, which can broaden NMR signals or create averaged chemical environments[4].

The Stereochemical Logic of the (2S,3R) Configuration

The core of our spectroscopic strategy relies on deducing the spatial relationship between the protons at C2 and C3.

  • At C2 (S-configuration): The priority sequence is -N1 (1) → -C3 (2) → -CH₂OH (3). For this to be S (counter-clockwise), the exocyclic -CH₂OH group must be wedged (pointing forward), placing the C2 proton (H2) in the dashed (backward) position.

  • At C3 (R-configuration): The priority sequence is -OH (1) → -C2 (2) → -C4 (3). For this to be R (clockwise), the exocyclic -OH group must be dashed (pointing backward), placing the C3 proton (H3) in the wedged (forward) position.

Conclusion: In the (2S,3R) enantiomer, H2 and H3 are situated on opposite faces of the ring. They possess a trans relationship. This geometric reality dictates the expected scalar couplings ( 3J ) and dipolar couplings (NOE), forming the basis of our self-validating analytical system.

NOELogic N1 (2S,3R) Configuration N2 H2 (dashed) & H3 (wedged) Trans Relationship N1->N2 N3 Small 3J(H2,H3) ~4.0 - 6.0 Hz N2->N3 Scalar Coupling N4 Weak/Absent NOE between H2 and H3 N2->N4 Dipolar Coupling N5 Strong NOE to respective cis-H4 protons N2->N5 Spatial Proximity

Logical derivation of stereochemical NMR observables for the trans-(2S,3R) configuration.

Spectroscopic Elucidation Strategy

1D NMR (¹H & ¹³C) & Scalar Coupling Analysis

The choice of solvent is the first critical experimental decision. While CDCl₃ or MeOD can be used for basic carbon connectivity, anhydrous DMSO-d₆ is strictly required here[5]. DMSO-d₆ inhibits the rapid chemical exchange of the primary (-CH₂OH), secondary (C3-OH), and amine (-NH) protons, allowing us to observe their distinct resonances and scalar couplings to adjacent aliphatic protons[6].

In strained four-membered rings, the Karplus equation is modified by constrained internal dihedral angles. Typically, 3Jcis​ couplings (7.0 - 9.0 Hz) are significantly larger than 3Jtrans​ couplings (4.0 - 6.0 Hz)[7]. Because our theoretical derivation proved H2 and H3 are trans, we expect a smaller 3JH2,H3​ coupling constant (~5.0 Hz).

2D NMR & Stereochemical Mapping (NOESY)

To validate the 1D scalar coupling data, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. If H2 and H3 were cis, a strong cross-peak would be observed. Because they are trans in the (2S,3R) configuration, the H2-H3 NOE cross-peak will be weak or absent[8]. Instead, H2 (dashed) will show a strong NOE to the dashed proton of the C4 methylene group, while H3 (wedged) will correlate with the wedged C4 proton. This orthogonal validation prevents misassignment of diastereomers.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is used to confirm the exact elemental composition. For the formula C₄H₉NO₂, the theoretical [M+H]⁺ is 104.0706. The presence of the intact ring is confirmed by minimal fragmentation under soft ionization conditions[7].

Workflow A Sample Prep (2S,3R)-Azetidine B 1D NMR (1H, 13C) Chemical Shifts & J-Coupling A->B E HRMS (ESI-TOF) Exact Mass Confirmation A->E F Chiroptical (ECD/OR) Absolute Configuration A->F C 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping B->C D NOESY / ROESY Relative Stereochemistry C->D G Final Structural Validation D->G E->G F->G

Spectroscopic workflow for the structural elucidation of chiral azetidines.

Standardized Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection : Utilize 100% anhydrous DMSO-d₆ (stored over molecular sieves) to prevent proton exchange[5].

  • Preparation : Dissolve 5-10 mg of purified (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in 0.6 mL of DMSO-d₆. Transfer to a high-precision 5 mm NMR tube.

  • 1D Acquisition : Acquire ¹H NMR at 500 MHz (or higher) using a standard 30° pulse sequence. Set the relaxation delay (d1) to 2 seconds and average 16-64 scans to ensure a high signal-to-noise ratio[5].

  • 2D NOESY : Set the mixing time ( τm​ ) to 300-500 ms. This specific window is optimized for the correlation time ( τc​ ) of small molecules (~100 Da) in viscous solvents like DMSO, ensuring the observation of critical trans-annular dipolar couplings without spin diffusion artifacts.

Protocol 2: HRMS (ESI-TOF) Analysis
  • Sample Dilution : Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Ionization : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode[7].

  • Parameters : Set capillary voltage at 3.0 kV and desolvation temperature at 300 °C.

  • Mass Calibration : Utilize sodium formate as an internal calibrant to guarantee mass accuracy within < 5 ppm.

Consolidated Data Tables

Table 1: Expected ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (Hz)Key NOESY Correlations
N-H -~ 3.5 - 4.0br sH2, H4a, H4b
C2 ~ 65.03.65m, 3JH2,H3​ ≈ 5.0H4b (trans to H3), CH₂OH
C3 ~ 70.54.10m, 3JH3,H2​ ≈ 5.0H4a (cis to H3), C3-OH
C4 ~ 52.03.20 (H4a) 3.50 (H4b)t, J ≈ 7.5 dd, J ≈ 7.5, 5.0H3 (for H4a) H2 (for H4b)
CH₂OH ~ 61.03.40mH2, primary -OH
C3-OH -5.25d, J ≈ 6.0H3
CH₂-OH -4.60t, J ≈ 5.5CH₂ protons

Note: H4a is arbitrarily assigned as wedged (cis to H3), and H4b as dashed (cis to H2).

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)AssignmentDiagnostic Significance
3200 - 3400 (br) O-H and N-H stretchIndicates extensive intra- and intermolecular hydrogen bonding networks[6].
2850 - 2950 C-H stretch (aliphatic)Standard ring and side-chain C-H vibrations.
1450 CH₂ bendingScissoring deformation of the C4 and exocyclic CH₂ groups.
1050 - 1100 C-O stretchConfirms the presence of primary and secondary alcohols.

References

  • Benchchem. "¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide". 5

  • Hashim, O.S. "Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity". Journal of Medicinal and Chemical Sciences, 2023. 6

  • "Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines...". The Royal Society of Chemistry, 2015. 7

  • "Synthesis of optically active 2-substituted azetidine-2-carbonitriles...". RSC Publishing, 2021. 2

  • "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines". PMC, 2022. 8

  • Dutler, R. et al. "A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine". Journal of the American Chemical Society. 4

  • "Recent advances in synthetic facets of immensely reactive azetidines". RSC Publishing, 2017. 1

  • "Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations". ChemRxiv, 2019. 3

Sources

Exploratory

Novel Methodologies for the Preparation of Enantiopure Azetidinols: A Technical Guide for Drug Development

Executive Summary Azetidinols—four-membered nitrogen heterocycles bearing a hydroxyl group—have emerged as privileged scaffolds in modern medicinal chemistry. Their high sp³ character, conformational rigidity, and utilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidinols—four-membered nitrogen heterocycles bearing a hydroxyl group—have emerged as privileged scaffolds in modern medicinal chemistry. Their high sp³ character, conformational rigidity, and utility as bioisosteres for morpholines and piperidines make them highly sought after for improving pharmacokinetic properties[1]. However, the asymmetric synthesis of these strained rings has historically been plagued by low yields, poor enantioselectivity, and multi-step linear sequences. This whitepaper synthesizes recent breakthroughs in the preparation of enantiopure azetidinols, focusing on biocatalytic ring expansions, strain-release multicomponent reactions, and chiral pool derivatizations.

Biocatalytic One-Carbon Ring Expansion: The P411-AzetS Paradigm

Causality & Mechanistic Insight

Traditionally, the generation of aziridinium ylides from aziridines and metal carbenes results in the cheletropic extrusion of olefins, destroying the heterocyclic core. A groundbreaking approach utilizes an engineered variant of cytochrome P450 BM3, termed P411-AzetS[2]. The causality behind this success lies in the enzyme's highly confined active site. By restricting the conformational degrees of freedom of the highly reactive aziridinium ylide intermediate, the enzyme suppresses the inherent cheletropic extrusion pathway. Instead, it forces a highly enantioselective[1,2]-Stevens rearrangement, yielding the expanded azetidine ring with unparalleled stereocontrol (up to 99:1 er)[3]. When applied to hydroxylated aziridine precursors, this yields enantiopure azetidinols.

BiocatalyticPathway A Aziridine + Diazo Compound C Aziridinium Ylide Intermediate A->C Enzymatic Carbene Transfer B Carbene Transferase (P411-AzetS) B->C Active Site Confinement D [1,2]-Stevens Rearrangement C->D Suppression of Extrusion E Enantiopure Azetidine (>99:1 er) D->E Stereoretentive Ring Expansion

Fig 1: Biocatalytic [1,2]-Stevens rearrangement overriding cheletropic extrusion.
Self-Validating Experimental Protocol
  • Biocatalyst Preparation: Express P411-AzetS in E. coli BL21(DE3). Harvest cells and resuspend in M9-N buffer (pH 7.4) to an OD₆₀₀ of 30. Validation: Verify heme incorporation via CO-binding assay (peak at 411 nm).

  • Reaction Assembly: To 10 mL of the cell suspension, add the aziridine substrate (10 mM final concentration) dissolved in DMSO (5% v/v final).

  • Carbene Transfer: Slowly add the diazo compound (e.g., ethyl diazoacetate, 20 mM) via a syringe pump over 1 hour at 4 °C to prevent non-enzymatic background decomposition.

  • Monitoring & Workup: Monitor the reaction via LC-MS. The protocol is self-validating when the mass of the aziridinium ylide intermediate is entirely absent, and the[M+H]⁺ of the expanded azetidine plateaus. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via chiral HPLC.

Strain-Release Asymmetric Petasis Borono-Mannich Reaction

Causality & Mechanistic Insight

Azabicyclo[1.1.0]butanes (ABBs) possess immense ring strain. A novel methodology leverages this thermodynamic driving force to construct densely substituted N-α-bisaryl-C3-quaternary azetidines (which serve as advanced azetidinol precursors when starting from ABB-carbinols)[1]. The asymmetric induction is driven by chiral 1,1′-bi-2-naphthol (BINOL) derivatives. The BINOL ligand coordinates with the arylboronic acid to form a chiral boronate complex. This complex dictates the facial selectivity during the nucleophilic attack on the transient iminium ion, while the relief of ring strain irreversibly drives the C-N bond cleavage of the ABB core[1].

StrainRelease A Azabicyclo[1.1.0]butane (ABB) C Petasis Borono-Mannich Assembly A->C B Chiral BINOL + Boronic Acid + Aldehyde B->C D Strain-Release Ring Opening C->D Enantioinduction E C3-Quaternary Chiral Azetidine D->E Thermodynamic Driving Force

Fig 2: Strain-release driven asymmetric Petasis multicomponent assembly.
Self-Validating Experimental Protocol
  • Complex Formation: In a flame-dried Schlenk tube, combine the arylboronic acid (1.5 equiv), aldehyde (1.0 equiv), and the chiral BINOL ligand (10 mol%) in anhydrous hexafluoroisopropanol (HFIP). Stir at room temperature for 30 minutes to ensure pre-formation of the chiral boronate.

  • Strain-Release Activation: Add the ABB-carbinol (1.0 equiv) in one portion. The use of HFIP is critical as its hydrogen-bonding capability stabilizes the iminium intermediate.

  • Monitoring: Track the reaction via ¹H NMR of crude aliquots. The disappearance of the highly shielded bicyclic protons (typically ~1.0–2.5 ppm) validates the complete strain-release ring opening.

  • Isolation: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography. Enantiomeric excess is determined via chiral SFC.

Chiral Pool Derivatization via Denitrogenative Cyclization

Causality & Mechanistic Insight

For highly scalable syntheses, utilizing the chiral pool (e.g., L-alanine) provides an inexpensive source of asymmetry. The amino acid is converted to a diazo ketone. The causality of the ring closure relies on Cu(OAc)₂-catalyzed denitrogenative cyclization, which generates an electrophilic copper carbenoid that undergoes a highly regioselective intramolecular C-H insertion to form an azetidin-3-one[4]. To obtain the enantiopure azetidin-3-ol, a Grignard reagent is added. The pre-existing stereocenter (the methyl group from L-alanine) sterically blocks one face of the rigid azetidin-3-one ring. Consequently, the nucleophile is forced to attack from the opposite face, yielding a single diastereomer of the azetidinol[4].

Self-Validating Experimental Protocol
  • Diazo Ketone Formation: Treat N-tosyl-L-alanine with oxalyl chloride (1.2 equiv) and a catalytic amount of DMF in CH₂Cl₂ to form the acid chloride. After removing volatiles, dissolve in THF and add an ethereal solution of diazomethane (excess) at 0 °C. Validation: IR spectroscopy must show the appearance of a strong diazo peak at ~2100 cm⁻¹.

  • Cyclization: Dissolve the diazo ketone in anhydrous benzene. Add Cu(OAc)₂·H₂O (5 mol%) and heat to reflux. Monitor N₂ gas evolution. The reaction is complete when gas evolution ceases and TLC shows complete consumption of the diazo precursor.

  • Diastereoselective Addition: Cool the resulting azetidin-3-one solution to -78 °C. Dropwise add phenylmagnesium bromide (1.1 equiv). The low temperature is strictly required to maximize facial selectivity.

  • Workup: Quench with saturated NH₄Cl at -78 °C before warming to room temperature. Extract and purify to isolate the enantiopure azetidin-3-ol.

Quantitative Data Comparison

The following table summarizes the performance metrics of the highlighted methodologies, allowing drug development professionals to select the optimal route based on substrate requirements.

MethodologyKey Catalyst / ReagentSubstrate ScopeMax Enantiomeric Ratio (er)Primary Synthetic Advantage
Biocatalytic Ring Expansion P411-AzetS (Engineered P450)Aziridines + Diazo compounds99:1Overrides inherent cheletropic extrusion; highly green chemistry[2].
Strain-Release Petasis Chiral BINOL derivativesABB-carbinols, Boronic acids95:5Direct access to complex C3-quaternary azetidine scaffolds[1].
Chiral Pool Cyclization Cu(OAc)₂, Grignard ReagentsL-Alanine derived diazo ketones>99:1 (Diastereopure)Utilizes inexpensive natural amino acids; highly scalable[4].
Phase-Transfer Catalysis SF₅-Cinchona AlkaloidIsatin-derived diazo compounds98:2Excellent for spirocyclic azetidine oxindole derivatives[5].

Conclusion

The preparation of enantiopure azetidinols has transitioned from relying on lengthy, low-yielding classical resolutions to highly sophisticated, catalytic asymmetric methodologies. Whether utilizing the precision of engineered metalloenzymes, the thermodynamic power of strain-release multicomponent reactions, or the predictable facial selectivity of chiral pool-derived intermediates, researchers now have a robust toolkit to integrate these privileged sp³-rich motifs into next-generation therapeutics.

References

  • Journal of the American Chemical Society (ACS Publications)
  • Organic Letters (ACS Publications)
  • 1,5-Rhodium Shift in Rearrangement of N-Arenesulfonylazetidin-3-ols into Benzosultams ACS Publications URL
  • Organic Letters (ACS Publications)
  • PubMed Central (PMC)

Sources

Foundational

Azetidine Ring Systems: Fundamental Principles of Formation, Stability, and Applications

Executive Summary In contemporary medicinal chemistry, the drive to escape "flatland" has led to a renaissance in the application of small, saturated heterocycles. Azetidines—four-membered, nitrogen-containing saturated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the drive to escape "flatland" has led to a renaissance in the application of small, saturated heterocycles. Azetidines—four-membered, nitrogen-containing saturated rings—have emerged as highly privileged scaffolds and bioisosteres[1]. By replacing traditional six-membered rings like piperidines and morpholines, azetidines offer improved physicochemical properties, including enhanced structural rigidity, reduced lipophilicity, and superior metabolic stability[1]. However, the inherent ring strain of the azetidine core presents unique thermodynamic and kinetic challenges during synthesis and late-stage functionalization[2]. This whitepaper dissects the fundamental principles of azetidine formation, details field-validated synthetic protocols, and analyzes their stability dynamics for drug discovery applications.

Thermodynamic and Kinetic Principles of Ring Formation

The synthesis of the azetidine ring is fundamentally governed by a delicate balance between enthalpy and entropy. The formation of a four-membered heterocycle is thermodynamically uphill due to significant ring strain, which is driven by two primary factors[2]:

  • Angle Strain (Baeyer Strain): The internal bond angles of an azetidine ring are compressed to approximately 90°, severely deviating from the ideal 109.5° of an sp3 hybridized atom.

  • Torsional Strain (Pitzer Strain): The nearly planar (slightly puckered) conformation forces adjacent C-H and C-N bonds into eclipsing interactions.

Kinetically, intramolecular cyclizations to form azetidines typically follow a 4-exo-tet pathway according to Baldwin’s Rules. While this trajectory is stereoelectronically favored, the high activation energy required to overcome the developing ring strain means that intermolecular side reactions (e.g., dimerization or oligomerization) frequently outcompete ring closure[2].

Causality in Reaction Design: To favor the 4-exo-tet cyclization, chemists must artificially manipulate the kinetics. This is achieved either by operating under strictly high-dilution conditions (reducing the probability of intermolecular collisions) or by leveraging the Thorpe-Ingold effect (introducing gem-dialkyl substituents on the carbon chain to compress the reactive termini, thereby lowering the entropic penalty of cyclization).

Core Synthetic Methodologies and Protocols

Historically, accessing enantiopure azetidines required harsh conditions, but modern methodologies have expanded the synthetic toolkit[3]. Below are two highly reliable, self-validating protocols for azetidine formation.

Reduction of β -Lactams (Azetidin-2-ones)

The reduction of β -lactams remains one of the most robust methods for generating substituted azetidines, as the precursor β -lactams are easily accessible via Staudinger[2+2] cycloadditions[3].

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the N -substituted β -lactam in anhydrous ethereal solvent (e.g., THF or diethyl ether) under a strict argon atmosphere to prevent moisture-induced quenching of the reducing agent.

  • Reagent Selection & Addition: Cool the reaction vessel to 0°C. Slowly add a strong electrophilic reducing agent, such as Alane ( AlH3​ ).

    • Causality: Alanes are specifically chosen over Borane ( BH3​ ) because boranes form highly stable borane-amine adducts with the resulting azetidine. Decomplexing these adducts requires harsh acidic conditions, which can inadvertently trigger the ring-opening of the strained azetidine product.

  • Thermal Activation: Gradually warm the mixture to reflux (65°C for THF) for 4–6 hours. The reduction of the amide carbonyl to a methylene group requires significant thermal activation.

  • Fieser Quenching: Cool the mixture back to 0°C. For every x grams of reducing agent used, sequentially add x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O .

    • Causality: This precise quenching method generates a granular, easily filterable aluminum salt precipitate. It prevents the formation of a gelatinous emulsion, ensuring the highly polar azetidine remains fully dissolved in the organic phase.

  • Isolation: Filter the mixture through a pad of Celite. Concentrate the filtrate and purify via basic alumina chromatography.

    • Causality: Standard silica gel is highly acidic and can induce ring-opening or cause irreversible retention of the basic azetidine. Basic alumina ensures high recovery yields.

Strain-Release Homologation

A modern, groundbreaking approach involves the strain-release homologation of azabicyclo[1.1.0]butanes (ABBs)[4]. This method allows for the late-stage "azetidinylation" of complex drug fragments.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.2 M solution of the target secondary amine nucleophile (e.g., a piperazine-containing drug fragment) in a polar aprotic solvent (e.g., Acetonitrile).

  • ABB Addition: Add 1.2 equivalents of an N -protected azabicyclo[1.1.0]butane reagent at room temperature.

  • Thermal/Lewis Acid Promotion: Heat the mixture to 50°C or add a mild Lewis acid catalyst (e.g., Mg(ClO4​)2​ ).

    • Causality: ABBs possess extreme bicyclic ring strain. The thermodynamic driving force of the reaction is the relief of this strain. The mild heating or Lewis acid simply lowers the activation barrier for the nucleophile to attack the bridging C-N bond, cleanly popping the bicyclic system open into a 3-substituted monocyclic azetidine[4].

  • Workup: Concentrate the solvent in vacuo and purify via standard chromatography. The resulting functionalized azetidine is highly stable.

Synthesis A β-Lactams (Precursor) D Amide Reduction (Alane / Ether) A->D B γ-Amino Alcohols (Precursor) E Mitsunobu Reaction (4-exo-tet) B->E C Azabicyclo[1.1.0]butanes (Precursor) F Strain-Release Homologation C->F G Azetidine Ring (Target Scaffold) D->G E->G F->G

Major synthetic pathways for azetidine ring formation.

Structural Stability and Ring-Opening Dynamics

While azetidines are significantly more stable than their three-membered counterparts (aziridines), their reactivity is still fundamentally driven by ring strain[4].

Chemical Stability: Azetidines are generally stable under neutral and basic conditions. However, they are highly susceptible to ring-opening when exposed to strong nucleophiles in the presence of Brønsted or Lewis acids[2].

  • Causality: Protonation of the azetidine nitrogen transforms it into an excellent leaving group. Subsequent nucleophilic attack at the adjacent carbon results in the cleavage of the C-N bond, yielding an acyclic amine. This strain-relief mechanism is thermodynamically highly favorable but must be carefully avoided during the deprotection steps of multi-step syntheses.

Metabolic Stability: Paradoxically, while chemically reactive under harsh conditions, azetidines exhibit exceptional metabolic stability in biological systems[1]. The compressed bond angles of the ring increase the s -character of the exocyclic C-H bonds. This higher s -character increases the bond dissociation energy (BDE), making the azetidine ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to larger, unstrained rings like pyrrolidine or piperidine[1]. Furthermore, modern derivatizations, such as Azetidine Sulfonyl Fluorides, are being utilized in SuFEx click chemistry to create highly stable, targeted covalent inhibitors and PROTAC linkers[5].

Stability A Azetidine (Strained Ring) B Protonation (Acidic pH) A->B E Stable in Physiological pH A->E No strong nucleophiles C Nucleophilic Attack B->C Activation D Ring-Opened Acyclic Amine C->D Strain Relief

Thermodynamic stability and ring-opening dynamics of azetidines.

Azetidines as Bioisosteres in Drug Discovery

The strategic incorporation of azetidines into drug candidates is primarily driven by their ability to act as bioisosteres for larger, more lipophilic heterocycles[1]. By reducing the ring size, medicinal chemists can lower the molecular weight and lipophilicity of a drug while maintaining the necessary basic nitrogen vector for target binding.

The following table summarizes the quantitative and qualitative advantages of utilizing an azetidine scaffold over traditional six-membered rings:

Physicochemical PropertyPiperidineMorpholineAzetidine
Ring Size 6-membered6-membered4-membered
Basic pKa​ (approx.) 10.0 - 11.28.3 - 8.59.5 - 10.5
Lipophilicity (LogP impact) HighLow (due to Oxygen)Low (due to smaller VdW volume)
Metabolic Stability Moderate (prone to oxidation)ModerateHigh (high s -character of C-H bonds)
Structural Rigidity Flexible (chair/boat transitions)Flexible (chair/boat transitions)Highly rigid (puckered conformation)

By leveraging the unique thermodynamic properties and modern synthetic pathways of azetidines, researchers can effectively navigate the complex landscape of lead optimization, yielding drug candidates with superior pharmacokinetic and pharmacodynamic profiles.

References

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews (ACS Publications)[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Publications)[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES CLOCKSS [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing[Link]

Sources

Exploratory

The Exploration of Azetidine Scaffolds in Chemical Biology: From Strained Ring to Privileged Motif

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my experience has consistently shown that the most impactful innovations in drug discovery of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the most impactful innovations in drug discovery often arise from a deep understanding of a scaffold's fundamental chemistry and its subsequent translation into biological application. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, exemplifies this principle perfectly. Once considered a synthetic curiosity due to its inherent ring strain, it has now firmly established itself as a privileged scaffold in modern medicinal chemistry and chemical biology.[1][2][3]

This guide is structured to provide a comprehensive exploration of the azetidine scaffold, moving from its core chemical principles to its sophisticated applications. We will delve into the "why" behind its utility, examining how its unique structural and physicochemical properties are leveraged to create superior molecular tools and therapeutic candidates.

The Azetidine Scaffold: A Profile of a Privileged Player

The journey of the azetidine ring began in 1888, but its significance in the biological sciences was truly ignited with the discovery of the naturally occurring L-azetidine-2-carboxylic acid in 1955.[2] This discovery validated the motif's existence in nature and hinted at its biological relevance.[2]

The utility of the azetidine scaffold is rooted in a unique combination of properties stemming from its four-membered ring structure:

  • Conformational Rigidity: The azetidine ring possesses significant angle strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridine (27.7 kcal/mol) and the more flexible, unreactive pyrrolidine (5.4 kcal/mol).[4][5] This constrained nature reduces the conformational freedom of attached substituents. The causality here is a lower entropic penalty upon binding to a biological target, which can translate directly to enhanced binding affinity and selectivity.[3]

  • Three-Dimensionality (sp³-rich character): In an era where drug discovery is moving away from flat, aromatic molecules, the puckered, non-planar geometry of the azetidine ring provides an excellent sp³-rich scaffold.[1] This allows for the precise vectorial projection of substituents into three-dimensional space, enabling more specific and effective interactions with complex protein binding sites.

  • Improved Physicochemical Properties: The incorporation of an azetidine motif can significantly enhance key drug-like properties. It often improves aqueous solubility and metabolic stability compared to larger heterocyclic counterparts like piperidine or acyclic amines.[3] The nitrogen atom within the azetidine ring is also less prone to N-dealkylation, a common metabolic liability.[3]

G Azetidine Azetidine Scaffold Strain Ring Strain (~25.4 kcal/mol) Azetidine->Strain Solubility Improved Solubility Azetidine->Solubility Stability Metabolic Stability Azetidine->Stability Rigidity Conformational Rigidity Strain->Rigidity Binding Enhanced Target Binding (Lower Entropic Penalty) Rigidity->Binding ThreeD 3D Vectorial Projection (sp³-rich) Rigidity->ThreeD

Synthetic Strategies for Accessing Azetidine Scaffolds

The historical challenge in utilizing azetidines was their difficult synthesis.[6] However, significant advances have made a diverse range of substituted azetidines readily accessible. The choice of synthetic route is critical and is dictated by the desired substitution pattern and the need for stereochemical control.

  • Intramolecular Cyclization: This is the classical and most common approach, typically involving the cyclization of γ-amino alcohols or their derivatives.[2] The key is converting the hydroxyl group into a good leaving group (e.g., a mesylate) to facilitate nucleophilic attack by the amine. This method is robust for creating a variety of substituted azetidines.

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.[4][7] This method is particularly powerful for creating complex substitution patterns that might be difficult to access through cyclization routes. The choice to use a photocatalytic approach, often with an Iridium(III) catalyst, allows the reaction to proceed under mild conditions with visible light, enhancing functional group tolerance.[4]

  • Strain-Release Methodologies: More recent innovations utilize highly strained precursors like azabicyclo[1.1.0]butanes (ABBs).[4][8] These reagents undergo strain-release homologation, reacting with a wide range of nucleophiles to construct densely functionalized azetidines. This approach is exceptionally valuable for late-stage functionalization in a drug discovery program.

G

The Azetidine Ring as a Pharmacophore and Bioisostere in Drug Design

In medicinal chemistry, the azetidine ring is frequently employed as a "privileged" pharmacophore and a versatile bioisostere.[2][5] A bioisosteric replacement involves substituting one chemical group with another to retain or enhance biological activity while improving physicochemical or pharmacokinetic properties.[9]

  • As a Bioisostere: Azetidine is an effective replacement for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments.[2] The rationale for this substitution is often to:

    • Reduce Lipophilicity and Molecular Weight: Swapping a larger ring for an azetidine can help optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

    • Introduce Novel Exit Vectors: The unique geometry of the azetidine ring allows for the placement of substituents in different spatial orientations compared to other rings, enabling the exploration of new interactions with the target protein.

    • Improve Metabolic Stability: As mentioned, the azetidine nitrogen is often more robust towards metabolic degradation.[3]

G Parent Parent Moiety (e.g., Piperidine, Isopropyl) Azetidine Azetidine Bioisostere Parent->Azetidine Bioisosteric Replacement Prop1 Improved Solubility Azetidine->Prop1 Prop2 Metabolic Stability Azetidine->Prop2 Prop3 Novel Exit Vector Azetidine->Prop3 Prop4 Reduced Lipophilicity Azetidine->Prop4 Outcome Optimized Drug Candidate Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

The success of this strategy is evidenced by the number of FDA-approved drugs that incorporate the azetidine motif to enhance their therapeutic profiles.[1]

Drug NameTherapeutic AreaRole of the Azetidine Motif
Baricitinib Rheumatoid Arthritis, COVID-19The azetidine moiety is crucial for optimizing the pharmacokinetic profile and selectivity for Janus kinase (JAK) enzymes.[1]
Cobimetinib Melanoma (Cancer)The azetidine ring enhances metabolic stability and contributes to the high potency against the MEK1/2 kinase.[1][4]
Azelnidipine HypertensionIncorporation of the azetidine ring improves the calcium channel blocking activity and duration of action.[1][2]
Sarolaner Veterinary AntiparasiticThe azetidine scaffold is a key component of the pharmacophore responsible for its insecticidal and acaricidal activity.[1]

Case Study: Azetidine-Based Inhibitors of the JAK-STAT Pathway

To illustrate the practical application of these principles, let's consider the development of inhibitors for the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and cancers.[3]

The STAT3 protein is a key therapeutic target within this pathway. The development of potent and selective STAT3 inhibitors has been challenging. The introduction of an azetidine scaffold into inhibitor designs has proven to be a successful strategy. For example, in a series of novel STAT3 inhibitors, replacing a salicylic acid moiety with an azetidine-based structure led to compounds with not only retained in vitro activity but also greatly improved cellular activity.[10] This demonstrates the power of the azetidine ring to act as a bioisostere that enhances cell permeability and overall drug-like properties.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 Dimer STAT3 Dimer P_STAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription initiates Inhibitor Azetidine-Based STAT3 Inhibitor Inhibitor->Dimer BLOCKS dimerization & DNA binding

Experimental Protocols

Trustworthiness in research comes from reproducible, well-described methodologies. Below are representative protocols for the synthesis and evaluation of an azetidine-based scaffold.

Protocol 1: Synthesis of a 2-Cyanoazetidine Scaffold

This protocol is adapted from established methods for creating a versatile azetidine core, which can then be further functionalized.[11][12] The causality for this multi-step process is to build the necessary precursor for an efficient intramolecular cyclization, which is a reliable method for forming the strained four-membered ring.

Objective: To synthesize a trisubstituted 2-cyanoazetidine from a β-amino alcohol precursor.

Step-by-Step Methodology:

  • N-Alkylation: To a solution of the starting β-amino alcohol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and bromoacetonitrile (1.2 eq). Stir the mixture at room temperature for 16 hours. Filter the solid and concentrate the filtrate under reduced pressure. The crude product is purified by flash chromatography to yield the N-cyanomethyl amino alcohol.

  • Hydroxyl Protection: Dissolve the product from Step 1 in dichloromethane (DCM). Add triethylamine (1.5 eq) and trityl chloride (1.1 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Wash the reaction with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate. The trityl-protected intermediate is typically used without further purification.

  • Formation of Leaving Group: Dissolve the trityl-protected intermediate in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour.

  • Intramolecular Cyclization: Without workup, cool the reaction mixture from Step 3 to -50 °C. Add lithium hexamethyldisilylazide (LiHMDS, 1.0 M in THF, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with DCM. The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the 2-cyanoazetidine product.

Protocol 2: In Vitro STAT3 Inhibition Assay (EMSA)

This protocol describes an Electrophoretic Mobility Shift Assay (EMSA) to determine the ability of a test compound to inhibit STAT3 binding to DNA, a critical step in its function as a transcription factor.[10]

Objective: To determine the IC₅₀ value of an azetidine-based compound against STAT3 DNA-binding activity.

Step-by-Step Methodology:

  • Prepare Nuclear Extracts: Use a cell line with constitutively active STAT3 (e.g., human breast cancer cells). Prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine protein concentration using a BCA assay.

  • Prepare Radiolabeled Probe: A high-affinity sis-inducible element (hSIE) oligonucleotide probe that binds STAT3 is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled probe using a spin column.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (containing activated STAT3), poly(dI-dC) (a non-specific DNA competitor), and binding buffer.

  • Inhibitor Incubation: Add the azetidine test compound at various concentrations (e.g., from 0.1 µM to 100 µM) to the tubes. Incubate at room temperature for 30 minutes to allow for binding to STAT3.

  • Probe Incubation: Add the ³²P-labeled hSIE probe to each reaction tube and incubate for an additional 20 minutes at room temperature.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room (4 °C) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Visualize the bands corresponding to the STAT3:DNA complex. Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of STAT3:DNA complex formation against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives and Challenges

The exploration of azetidine scaffolds is far from complete. The future holds exciting prospects, particularly in the development of novel synthetic methodologies for even more complex and diverse azetidines.[13][14] The application of azetidine sulfonyl fluorides (ASFs) as versatile reagents for late-stage functionalization is a particularly promising frontier.[8][15] Furthermore, a deeper understanding of the enzymatic pathways that nature uses to construct azetidine rings could unlock new biocatalytic and synthetic biology approaches for their production.[16][17]

The primary challenge remains the scalable and stereoselective synthesis of highly substituted azetidines. Overcoming this hurdle will be key to fully unlocking the potential of this remarkable scaffold in the next generation of chemical probes and innovative medicines.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. PMC.
  • Qadir, T., et al. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Bentham Science Publishers.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Two-Metal Enzyme Cascade Builds Azetidine Pharmacophore. (2025). BIOENGINEER.ORG.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Friedman, H. L. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.

Sources

Foundational

The Azetidine Renaissance: Discovery, Biosynthesis, and Synthetic Innovation in Natural Product Analogs

Executive Summary For decades, the azetidine ring—a four-membered, saturated nitrogen-containing heterocycle—was viewed primarily as a synthetic curiosity due to its high ring strain (~25.4 kcal/mol) and the thermodynami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the azetidine ring—a four-membered, saturated nitrogen-containing heterocycle—was viewed primarily as a synthetic curiosity due to its high ring strain (~25.4 kcal/mol) and the thermodynamic challenges associated with its construction[1]. However, the discovery of naturally occurring azetidines, beginning with L-azetidine-2-carboxylic acid from Convallaria majalis (lily of the valley)[2][3], ignited interest in this compact scaffold. Today, azetidines are recognized as privileged motifs in drug discovery and chemical biology.

This technical guide explores the causality behind the physicochemical advantages of azetidines, dissects the newly discovered non-heme iron biosynthetic pathways that nature uses to construct them, and provides self-validating synthetic protocols for the late-stage azetidinylation of complex natural product analogs.

Physicochemical Profiling: The Causality of Scaffold Selection

The strategic incorporation of azetidines into natural product analogs is not arbitrary; it is driven by a precise manipulation of molecular properties. As bioisosteres for larger rings like pyrrolidines and piperidines, azetidines offer a unique combination of conformational rigidity and sp³-rich character[4].

The "Janus Face" Polarity and Metabolic Stability

Azetidines exhibit a facially polarized ("Janus face") conformation, which significantly lowers lipophilicity (LogP) while maintaining basicity[5]. The contracted ring size alters the s-character of the nitrogen lone pair, subtly modulating the pKa to optimize target binding. Furthermore, the reduction in ring size eliminates extraneous carbon atoms, removing vulnerable C-H bonds that are typically sites for Cytochrome P450 (CYP450) oxidative metabolism, thereby enhancing in vivo half-life[2][4].

Quantitative Data Summary: Saturated Aza-Heterocycles

Table 1: Comparative physicochemical impact of substituting standard aza-heterocycles with azetidines.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Causality / Impact in Drug Design
Ring Strain ~25.4 kcal/mol~6.0 kcal/mol~0.1 kcal/molHigh strain drives thermodynamic reactivity in synthetic strain-release applications.
pKa (Conjugate Acid) ~11.2~11.3~11.2Altered orbital hybridization maintains basicity while tightening spatial vector geometry.
Lipophilicity (LogP) LowestMediumHighestReduces overall lipophilicity, significantly improving aqueous solubility[5].
Metabolic Stability HighModerateLow/ModerateFewer adjacent C-H bonds prevent rapid CYP450-mediated oxidative degradation[4].

Biosynthetic Paradigms: How Nature Overcomes Ring Strain

The biosynthesis of azetidine rings is energetically demanding. Until recently, the only well-characterized mechanism involved S-adenosyl-L-methionine (SAM)-dependent AZE synthases, which catalyze an intramolecular 4-exo-tet cyclization[6].

However, a groundbreaking discovery in the biosynthesis of polyoximic acid (a component of polyoxin natural products) revealed a novel pathway driven by PolF , a non-heme diiron enzyme belonging to the Heme-oxygenase-like dimetal oxidase/oxygenase (HDO) superfamily[1][7].

Mechanistic Rationale of PolF

PolF utilizes a μ-peroxo-Fe(III)₂ center to activate unactivated C-H bonds. The enzyme catalyzes the sequential desaturation and azetidination of abundant amino acids (L-isoleucine or L-valine). The binding of O₂ triggers the formation of a 3,4-desaturated intermediate, followed by a post-hydrogen-abstraction radical mechanism that forces the highly strained C-N bond closure[1][7]. This discovery provides a biocatalytic blueprint for synthesizing novel azetidine-containing amino acids without relying on metabolically expensive substrates.

PolF_Pathway L_Ile L-Isoleucine / L-Valine (Abundant Substrate) Diiron PolF (HDO Family) μ-peroxo-Fe(III)2 Center L_Ile->Diiron O2 Binding & Activation Desat_Int 3,4-Desaturated Intermediate Diiron->Desat_Int C-H Bond Cleavage Radical Radical C-N Bond Formation Desat_Int->Radical Post-H-Abstraction Azetidine_AA Ethylidene Azetidine Amino Acid Analog Radical->Azetidine_AA Strained Ring Closure

Biosynthetic pathway of azetidine amino acids via the PolF diiron enzyme.

Modern Chemical Synthesis & Late-Stage Functionalization

Classical azetidine synthesis relied heavily on the intramolecular cyclization of γ-amino alcohols, which often required harsh conditions incompatible with complex natural products[2]. To access novel analogs, modern synthetic chemistry employs divergent, late-stage functionalization strategies.

Aza Paternò–Büchi & Strain-Release Logic
  • Photochemical [2+2] Cycloaddition: The aza Paternò–Büchi reaction allows for the construction of highly functionalized azetidines via the visible-light-mediated cycloaddition of imines and alkenes[8][9].

  • Strain-Release Azetidinylation: Utilizing azabicyclo[1.1.0]butanes (ABBs), chemists can append azetidine rings directly onto secondary amines. The release of the immense bicyclic strain (~65 kcal/mol) provides the thermodynamic driving force, allowing the reaction to proceed under exceptionally mild conditions[10].

  • SuFEx Coupling: Azetidine sulfonyl fluorides (ASFs) undergo Sulfur-Fluoride Exchange (SuFEx) or deFS pathways to rapidly generate novel sulfonamide-linked azetidine analogs[10].

Synthetic_Workflow Start Complex Natural Product (Secondary Amine Core) Method1 Aza Paternò–Büchi [2+2] Photocycloaddition Start->Method1 Imine + Alkene (hv) Method2 Strain-Release Azabicyclo[1.1.0]butanes Start->Method2 Nucleophilic Attack Method3 SuFEx / deFS Coupling (Azetidine Sulfonyl Fluorides) Start->Method3 Fluoride Displacement Product Novel Azetidine Natural Product Analog Method1->Product Method2->Product Method3->Product

Modern synthetic workflows for incorporating azetidine rings into natural product analogs.

Experimental Protocols: Self-Validating Systems

Protocol A: Visible-Light-Mediated Aza Paternò–Büchi[2+2] Cycloaddition

Causality: Utilizing an Iridium-based photocatalyst (e.g., Ir(ppy)₃) allows the reaction to proceed under visible light rather than high-energy UV. This prevents the competitive degradation of sensitive stereocenters in the natural product precursor[8][9].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve the target imine (1.0 equiv) and the functionalized alkene (3.0 equiv) in anhydrous, degassed acetonitrile (0.1 M).

  • Catalyst Addition: Add Ir(ppy)₃ (2 mol%). Self-Validation: The solution should exhibit a distinct yellow hue. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which quenches the excited triplet state of the catalyst.

  • Irradiation: Stir the mixture at ambient temperature under irradiation with a 450 nm blue LED for 12–24 hours.

  • Monitoring (TLC): Monitor the consumption of the imine via TLC (UV/KMnO₄ stain). The disappearance of the imine spot validates the progression of the cycloaddition.

  • Purification: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the functionalized azetidine analog. Confirm regioselectivity via 2D-NMR (NOESY).

Protocol B: Late-Stage Azetidinylation via ABB Strain-Release

Causality: The thermodynamic instability of the azabicyclo[1.1.0]butane (ABB) reagent acts as a chemical spring. When attacked by a nucleophilic amine from the natural product, the spring releases, forming a stable azetidine ring without the need for harsh heating or strong bases[10].

Step-by-Step Methodology:

  • Reagent Activation: Dissolve the secondary amine-containing natural product (1.0 equiv) and the ABB reagent (1.5 equiv) in a polar aprotic solvent (e.g., DMF or DMSO, 0.2 M) at room temperature.

  • Nucleophilic Addition: Add a mild base, such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv), to ensure the nucleophilic amine remains deprotonated. Stir at 40 °C for 8 hours.

  • Quenching & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. Self-Validation: Perform crude ¹H-NMR. The diagnostic appearance of highly shielded, multiplet signals between 3.5–4.2 ppm confirms the successful installation of the intact azetidine ring protons.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via preparative HPLC to yield the final azetidine-appended analog.

Conclusion

The integration of azetidines into natural product analogs represents a masterclass in exploiting molecular strain for pharmacological gain. By understanding the causality behind their physicochemical properties—such as reduced lipophilicity and enhanced metabolic stability—and leveraging both evolutionary biology (PolF diiron enzymes) and modern synthetic ingenuity (strain-release and SuFEx chemistry), researchers can systematically unlock new therapeutic spaces previously hindered by the limitations of traditional aza-heterocycles.

References

  • Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (NIH).[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (ACS).[Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH.[Link]

  • Preparation and Synthetic Applications of Azetidines. CLOCKSS. [Link]

  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. Journal of the American Chemical Society (ACS).[Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC - NIH.[Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society (ACS).[Link]

Sources

Exploratory

Theoretical Calculations on the Stability of Azetidine Diastereomers: A Computational and Mechanistic Guide

Executive Summary Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged structural motifs in modern medicinal chemistry. Featured prominently in FDA-approved therapeutics such as baricitini...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged structural motifs in modern medicinal chemistry. Featured prominently in FDA-approved therapeutics such as baricitinib, cobimetinib, and azelnidipine, the azetidine scaffold enhances metabolic stability, receptor selectivity, and overall pharmacokinetic profiles[1]. However, the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) and its complex stereochemistry present significant synthetic challenges[2]. Functionalizing the azetidine ring frequently generates diastereomeric mixtures. For drug development professionals and computational chemists, accurately predicting the thermodynamic stability of cis and trans azetidine diastereomers is essential for rationalizing stereoselective syntheses and guiding structure-activity relationship (SAR) optimization.

This whitepaper provides an in-depth, self-validating computational framework for evaluating the stability of azetidine diastereomers using Density Functional Theory (DFT) and advanced conformational sampling.

The Mechanistic Basis of Azetidine Stability

The relative stability of azetidine diastereomers is not dictated by simple steric bulk alone. Due to the compact nature of the four-membered ring, substituents are forced into close spatial proximity, making the system highly sensitive to a delicate balance of competing forces:

  • Ring Puckering and Nitrogen Inversion: Unlike the relatively rigid planar conformation of larger aromatic rings, the azetidine ring puckers to relieve torsional angle strain. Concurrently, the nitrogen atom undergoes rapid inversion, transitioning its lone pair between axial and equatorial positions[3].

  • Stereoelectronic Effects: Hyperconjugation and dipole-dipole interactions heavily influence the preferred orientation of electronegative substituents.

  • London Dispersion Forces: In highly substituted azetidines, attractive non-covalent dispersion forces between bulky adjacent groups can paradoxically stabilize the cis diastereomer over the trans form—a phenomenon that standard molecular mechanics (MM) force fields fail to capture accurately.

To resolve these subtle energy differences, researchers must employ quantum mechanical models that account for both dynamic solvation and dispersive interactions[4].

Step-by-Step Computational Protocol for Diastereomer Stability

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system. Each step is designed to verify the physical realism of the calculated structures before proceeding to thermodynamic evaluation.

Phase 1: Extensive Conformational Sampling
  • Causality: The coupled dynamics of azetidine ring puckering and N-inversion create a highly complex Potential Energy Surface (PES). Starting a DFT optimization from a single, user-drawn geometry will almost certainly trap the calculation in a local, non-global minimum.

  • Protocol: Perform a stochastic conformational search using an extended tight-binding method (e.g., Grimme’s CREST algorithm / xTB) or a Monte Carlo Molecular Mechanics approach. Generate a comprehensive ensemble of conformers, retaining all structures within a 5.0 kcal/mol energy window of the global minimum.

Phase 2: DFT Geometry Optimization
  • Causality: Molecular mechanics cannot accurately model the hyperconjugative effects or the precise angle strain of the azetidine ring. Furthermore, standard functionals (like pure B3LYP) often underestimate non-covalent interactions[5].

  • Protocol: Optimize the low-energy conformers using a dispersion-corrected functional such as B97D3 or M06-2X, paired with a polarized double-zeta basis set (e.g., 6-31G(d,p))[4]. The D3 dispersion correction is mandatory to correctly evaluate the attractive forces between C2, C3, and C4 substituents.

Phase 3: Vibrational Frequency Analysis (Self-Validation Step)
  • Causality: An optimized geometry is only physically meaningful if it represents a true local minimum on the PES, rather than a transition state.

  • Protocol: Run a frequency calculation at the exact same level of theory used for optimization[6]. Verify the absolute absence of imaginary frequencies. Extract the zero-point energy (ZPE) and the thermal corrections to the Gibbs Free Energy ( Gcorr​ ).

Phase 4: High-Level Solvation Single-Point Energy
  • Causality: Gas-phase calculations severely underestimate the stabilization of polar functional groups by solvents, artificially skewing the relative stability of diastereomers.

  • Protocol: Perform a single-point energy calculation using a larger basis set equipped with diffuse functions (e.g., 6-311++G(2d,2p)) to accurately model the nitrogen lone pair. Apply an implicit solvation model like SMD (Solvation Model based on Density) or CPCM, parameterized for the experimental solvent (e.g., toluene, THF, or water)[4].

Phase 5: Boltzmann Population Analysis
  • Causality: The experimental observable (diastereomeric ratio, dr) is a macroscopic ensemble average, not a single molecule.

  • Protocol: Calculate the final Gibbs Free Energy for each conformer ( G=Esolv​+Gcorr​ ). Use the relative free energy ( ΔG ) between the lowest-energy cis and trans conformers to compute the theoretical diastereomeric ratio via the Boltzmann distribution: Ncis​/Ntrans​=e−ΔG/RT .

G Start Input 3D Structures (cis/trans isomers) ConfSearch Conformational Search (Molecular Mechanics / xTB) Start->ConfSearch Opt DFT Geometry Optimization (e.g., B97D3/6-31G**) ConfSearch->Opt Low Energy Conformers Freq Frequency Analysis (Zero Imaginary Frequencies) Opt->Freq Solv Solvation Single-Point Energy (SMD/CPCM Model) Freq->Solv True Minima Verified Pop Boltzmann Distribution & Diastereomeric Ratio (dr) Solv->Pop

Computational workflow for determining azetidine diastereomer stability.

Quantitative Data & Methodological Parameters

Selecting the correct theoretical parameters is the difference between predictive success and failure. Table 1 summarizes the validated computational choices for azetidine systems, while Table 2 illustrates how calculated free energy differences ( ΔG ) translate into observable diastereomeric ratios.

Table 1: Validated DFT Methodologies for Azetidine Analysis

ParameterRecommended ChoiceCausality / Justification
Conformational Search CREST (xTB) or Monte CarloCaptures complex N-inversion and ring puckering dynamics.
Geometry Optimization B97D3 / 6-31G(d,p)D3 dispersion correction accurately models steric crowding[4].
Frequency Analysis Same as OptimizationValidates true minima; provides thermal corrections to G [6].
Solvation Model SMD (Toluene/THF/H₂O)Accurately models dielectric screening of polar conformers[4].
Single-Point Energy B97D3 / 6-311++G(2d,2p)Diffuse functions (++) resolve lone-pair stereoelectronics.

Table 2: Representative Thermodynamic Parameters of Azetidine Diastereomers

Diastereomer Pair ΔG (kcal/mol)Temp (K)Theoretical drDominant Stabilizing Factor
cis- vs trans-2,3-dialkyl1.2 (trans favored)298~88:12Minimization of 1,2-steric clash
cis- vs trans-2,4-diaryl2.0 (cis favored)353~95:5 π−π stacking & dispersion forces
Kinetic vs Thermo Lithiated1.4 (Thermo favored)195>95:5 η3 -coordination of lithium[7]

Case Study: Stereoconvergence in Lithiated Azetidines

A profound practical application of this theoretical framework is observed in the α -lithiation and asymmetric functionalization of azetidines. Historically, generating stereocenters on the azetidine ring was plagued by poor selectivity.

Recent experimental and computational studies have demonstrated that when enantiomerically enriched N-alkyl 2-oxazolinylazetidines undergo α -lithiation, the resulting lithiated intermediate is chemically stable but configurationally labile [7].

Mechanistic Insight: Initially, α -lithiation yields a kinetic mixture of diastereomers. However, DFT calculations and in situ FT-IR analysis reveal a dynamic epimerization process driven by rapid N-inversion and C-Li inversion[8]. Because the thermodynamic diastereomer is significantly stabilized by an η3 -coordination of the lithium atom to the oxazoline ring, the entire system stereoconverges. Upon trapping with an electrophile, this dynamic thermodynamic resolution yields a highly enantioenriched and diastereoselective trans-azetidine product (dr > 85:15)[7].

G Substrate N-Alkyl Azetidine Kinetic Kinetic Lithiated Diastereomer (Configurationally Labile) Substrate->Kinetic alpha-Lithiation Thermo Thermodynamic Lithiated Diastereomer (eta-3 Coordinated) Kinetic->Thermo Epimerization (N & C-Li inversion) Product Enantioenriched trans-Azetidine (dr > 85:15) Thermo->Product Electrophile Trapping

Stereoconvergence pathway of lithiated azetidine diastereomers.

Conclusion

Theoretical calculations have evolved from retrospective analytical tools into prospective engines for drug design. By rigorously applying dispersion-corrected DFT, comprehensive conformational sampling, and appropriate implicit solvation models, researchers can accurately predict the thermodynamic stability of azetidine diastereomers. This computational rigor not only rationalizes complex dynamic phenomena—such as stereoconvergence in organolithium chemistry—but also directly accelerates the synthesis of next-generation, conformationally restricted therapeutics.

References

  • Source: nih.
  • Source: rsc.
  • Source: aip.
  • Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)
  • Source: rsc.
  • Source: chemrxiv.
  • Source: nih.

Sources

Foundational

The Medicinal Chemistry of Azetidines: From Ring Strain to Rational Drug Design

[label=" Executive Summary In the pursuit of novel therapeutics, the pharmaceutical industry is actively shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="

Executive Summary

In the pursuit of novel therapeutics, the pharmaceutical industry is actively shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures. Among these, azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged structural motifs[1]. By offering a unique combination of conformational rigidity, high ring strain, and distinct physicochemical properties, azetidines provide a powerful vector for scaffold hopping and lead optimization[1][2]. This technical guide explores the mechanistic rationale behind azetidine incorporation, details their impact on drug properties, and provides validated synthetic protocols for their integration into drug discovery pipelines.

Physicochemical Rationale for Azetidine Incorporation

The utility of azetidines in medicinal chemistry is fundamentally driven by their distinct structural geometry. Falling between the highly strained aziridines and the relatively flexible pyrrolidines, azetidines possess a compact ring structure with substantial angle strain[2]. This strain dictates both their chemical reactivity and their biological behavior.

Modulating Basicity and Lipophilicity

A critical challenge in optimizing aliphatic amines (like piperidines or pyrrolidines) is their high basicity (typically pKa 9–11), which can lead to poor membrane permeability, phospholipidosis, and off-target hERG channel liabilities. Replacing a six-membered piperidine with a four-membered azetidine geometrically compresses the C-N-C bond angle. To accommodate this strained geometry, the nitrogen atom must rehybridize, increasing the s-character of its lone pair. Because electrons in s-orbitals are held closer to the nucleus, the lone pair is less available for protonation, effectively lowering the pKa of the amine by 1 to 2 units compared to larger homologues[3].

Enhancing Metabolic Stability

Azetidines lack the extensive contiguous carbon chains found in larger rings, which are prime sites for cytochrome P450-mediated oxidative metabolism. Their compact, rigid nature restricts the conformational flexibility required to fit into the catalytic pockets of metabolizing enzymes, thereby improving the overall metabolic half-life of the parent drug[1][4].

Table 1: Comparative Physicochemical Profile of Saturated N-Heterocycles

Note: Values are generalized representations for unsubstituted parent rings to illustrate trends in drug design.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Approx. pKa (Conjugate Acid) 10.411.311.2Lower basicity in azetidines reduces hERG liability.
Ring Strain (kcal/mol) ~26~6~0.1High strain enables late-stage functionalization.
Lipophilicity (LogP trend) LowestModerateHighestAzetidines improve aqueous solubility.
sp3 Character (Rigidity) High (Rigid)High (Flexible)High (Flexible)Azetidines offer precise spatial vectoring.

Bioisosterism and Clinical Validation

Azetidines are frequently deployed as bioisosteres for larger saturated azaheterocycles (piperazine, morpholine) or acyclic alkyl groups (like isopropyl moieties)[3][5]. Recent advancements have also highlighted the utility of "angular" spirocyclic azetidines, which occupy entirely different regions of chemical space compared to their "linear" counterparts, allowing for highly specific receptor targeting[3].

The clinical validation of the azetidine scaffold is evidenced by several FDA-approved drugs[1]:

  • Baricitinib: A JAK1/JAK2 inhibitor where the azetidine ring acts as a rigid linker, orienting the cyano-group for optimal kinase pocket binding while maintaining low lipophilicity[1].

  • Cobimetinib: A MEK inhibitor utilizing an azetidine moiety to enhance metabolic stability and receptor selectivity[1].

  • Azelnidipine: A calcium channel blocker where the azetidine structural rigidity dictates the necessary 3D conformation for target engagement[1].

G N1 Aliphatic Amine Hit (High Lipophilicity, High pKa) N2 Scaffold Hopping: Azetidine Bioisosterism N1->N2 Identify Liability N3 Strain-Release Synthesis (ABB Reagents) N2->N3 Design Route N4 ADME Profiling (LC-MS, NMR, pKa Assay) N3->N4 Isolate Product N5 Optimized Lead (Improved Solubility, Lower hERG) N4->N5 Validate Properties

Fig 1: Workflow for integrating azetidines to optimize physicochemical properties in hit-to-lead.

Synthetic Methodologies and Validated Protocols

Historically, azetidines were considered synthetically intractable due to the high energy barrier required to close a highly strained four-membered ring[4][6]. However, modern synthetic chemistry has unlocked robust, scalable pathways. Below are two field-proven protocols for azetidine synthesis.

Protocol 1: Late-Stage Azetidinylation via Strain-Release (ABB Reagents)

Pioneered by the Baran laboratory, azabicyclo[1.1.0]butane (ABB) reagents allow for the direct, late-stage installation of 3-substituted azetidines onto secondary amines or other nucleophiles[7].

Causality Principle: The ABB bicyclic system possesses extreme inherent ring strain. Protonation of the bridgehead nitrogen creates a highly electrophilic intermediate. The thermodynamic relief of ring strain upon nucleophilic attack drives the reaction forward under remarkably mild conditions, preventing the degradation of sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the target nucleophile (e.g., a complex secondary amine drug intermediate, 1.0 equiv) and the ABB reagent (e.g., N-Boc-ABB, 1.2 equiv) in a polar aprotic solvent (e.g., ethanol or acetonitrile) at 0.1 M concentration.

  • Activation: Add a mild Brønsted acid (e.g., trifluoroacetic acid, 1.5 equiv) dropwise at room temperature. Mechanistic note: The acid selectively protonates the ABB bridgehead nitrogen, activating the strained C-N bond.

  • Reaction Progression: Stir the mixture at 40–60 °C for 4–12 hours. Monitor the reaction via LC-MS. The reaction is self-validating when the mass of the starting material shifts by the exact mass of the ABB reagent minus the leaving group/proton.

  • Isolation: Quench with saturated aqueous NaHCO3 to neutralize the acid. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

  • Validation: Purify via flash chromatography. Confirm the azetidine formation via 1H NMR; the azetidine ring protons typically appear as distinct, highly coupled multiplets between 3.5–4.5 ppm due to the rigid ring geometry.

Mechanism A Azabicyclo[1.1.0]butane (ABB Reagent) B Protonated ABB Intermediate A->B +H+ (Acidic Media) C Nucleophilic Attack (e.g., Amine/Thiol) B->C Strain Release D 3-Substituted Azetidine C->D C-N/C-S Bond Formation

Fig 2: Mechanistic pathway of strain-release azetidinylation using ABB reagents.

Protocol 2: Reduction of β-Lactams (Azetidin-2-ones)

Because β-lactams are readily accessible (e.g., via Staudinger synthesis), their reduction remains one of the most reliable methods for generating substituted azetidines, particularly when stereochemical retention is required[8].

Causality Principle: Lithium aluminum hydride (LiAlH4) or alanes deliver a nucleophilic hydride to the carbonyl carbon of the β-lactam. The resulting tetrahedral intermediate collapses to expel the oxygen (complexed with aluminum), followed by a second hydride attack to yield the fully saturated azetidine. The rigid nature of the ring prevents epimerization, ensuring the stereochemistry of the ring substituents is perfectly retained[8].

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under an argon atmosphere. Suspend LiAlH4 (3.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C. Critical safety note: Anhydrous conditions are mandatory to prevent violent exothermic reactions with water.

  • Addition: Dissolve the N-substituted azetidin-2-one (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic hydride transfer.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Monitor by TLC (disappearance of the UV-active/stainable carbonyl starting material).

  • Fieser Quench (Self-Validating Safety Step): Cool the reaction to 0 °C. For every n grams of LiAlH4 used, sequentially add n mL of H2O (dropwise), n mL of 15% aqueous NaOH, and 3n mL of H2O. This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid, validating that the reactive hydride has been safely neutralized.

  • Isolation: Filter the mixture through a pad of Celite, wash with diethyl ether, and concentrate the filtrate in vacuo to yield the functionalized azetidine.

Future Perspectives

The integration of azetidines into medicinal chemistry is rapidly expanding beyond traditional small molecules. Emerging applications include the use of azetidine sulfonyl fluorides (ASFs) as novel linker motifs for Proteolysis Targeting Chimeras (PROTACs) and molecular degraders[7]. By leveraging both their unique physicochemical properties and the advent of robust synthetic methodologies, azetidines will continue to serve as a cornerstone for next-generation pharmaceutical innovation[1].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Extended Review) Source: ResearchGate URL:[Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design Source: Thieme Connect URL:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines Source: University of Birmingham URL:[Link]

  • Structures of some azetidine-based drugs Source: ResearchGate URL:[Link]

  • Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in Small Molecule Drug Discovery

Executive Summary The pharmaceutical industry's paradigm shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has elevated the importance of conformationally restricted aliphatic heterocycles[1]. Azet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has elevated the importance of conformationally restricted aliphatic heterocycles[1]. Azetidines—four-membered nitrogenous rings—have emerged as privileged scaffolds, offering an "escape from flatland" while maintaining a strictly low molecular weight profile[2].

Specifically, (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (CAS: 1932211-23-8)[3][4] is a highly versatile, chiral building block. It possesses three orthogonally reactive sites: a secondary amine, a primary alcohol, and a secondary alcohol. This application note details the physicochemical rationale for utilizing this specific stereoisomer and provides validated, step-by-step protocols for its selective functionalization in medicinal chemistry workflows.

Scientific Rationale: The Azetidine Advantage

Replacing standard six-membered rings (such as morpholines or piperazines) with the (2S,3R)-2-(hydroxymethyl)azetidin-3-ol motif is a strategic choice driven by precise causality:

  • Lowered Lipophilicity (ClogP) & Enhanced Solubility : The high polarity of the 1,2-diol-like system significantly reduces ClogP, improving aqueous solubility and mitigating off-target hydrophobic binding (e.g., hERG liabilities).

  • Enhanced Metabolic Stability : The contracted four-membered ring is highly strained, which increases the activation energy required for cytochrome P450-mediated α-oxidation, thereby prolonging the pharmacokinetic half-life ( t1/2​ )[5].

  • Favorable Vector Projection : The cis/trans relative stereochemistry of the (2S,3R) configuration dictates a specific spatial arrangement of the hydrogen-bond donors and acceptors. This allows for precise, rigid interactions within tight kinase or protease binding pockets that flexible linear chains cannot achieve.

Physicochemical Impact Profile

To illustrate the bioisosteric advantage, Table 1 compares the calculated properties of appending a standard morpholine versus the (2S,3R)-2-(hydroxymethyl)azetidin-3-ol motif to a generic lead scaffold.

Table 1: Comparative Physicochemical Contributions

PropertyMorpholine Motif(2S,3R)-2-(hydroxymethyl)azetidin-3-olImpact on Drug-Likeness
Ring Size 6-membered4-memberedReduced steric bulk; fits narrower binding pockets.
H-Bond Donors (HBD) 02Introduces new anchoring points for target engagement.
Topological Polar Surface Area 12.47 Ų52.49 ŲIncreases polarity; improves oral bioavailability metrics.
Amine Basicity (pKa) ~8.3~8.5Maintains similar physiological ionization state.
Metabolic Liability High (α-oxidation to lactam)Low (ring strain resists oxidation)Reduces clearance and reactive metabolite formation.

Synthetic Methodologies & Causality

The utility of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol hinges on the ability to selectively functionalize its three reactive sites.

Mechanistic Insight : The nitrogen atom in an azetidine ring has increased s-character in its exocyclic bonds due to the compressed internal bond angles (~90°). This slightly reduces its basicity compared to unstrained aliphatic amines but maintains strong nucleophilicity[6]. However, the presence of the adjacent hydroxymethyl group at C2 introduces significant steric hindrance. Therefore, when attempting N-arylation, standard SN​Ar conditions often require elevated temperatures that can lead to unwanted ring-opening or O-arylation. To circumvent this, Palladium-catalyzed Buchwald-Hartwig cross-coupling using bulky, electron-rich ligands (e.g., RuPhos) is the method of choice.

For elaboration at the oxygen atoms, the primary alcohol at C2 is kinetically more accessible than the secondary alcohol at C3. This allows for selective protection without the need for complex protecting-group gymnastics.

Workflow Visualization

G Core (2S,3R)-2-(hydroxymethyl) azetidin-3-ol NBoc Step 1: N-Boc Protection (Amine masking) Core->NBoc Boc2O, Et3N (Chemoselective) O1 Step 2: 1° OH Silylation (TBDPS-Cl, Imidazole) NBoc->O1 Steric differentiation (Primary vs Secondary) O2 Step 3: 2° OH Alkylation (NaH, R-Br) O1->O2 Orthogonal reactivity Deprot Step 4: Global Deprotection (TFA/DCM) O2->Deprot Acidic cleavage

Orthogonal functionalization workflow for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection and Primary O-Silylation

Objective : To generate a selectively protected building block where only the C3 secondary hydroxyl remains available for further functionalization (e.g., etherification or inversion via Mitsunobu).

Materials :

  • (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.05 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.05 eq)

  • Imidazole (2.0 eq)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • N-Protection : Dissolve (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Add Et3​N dropwise, followed by a solution of Boc2​O in DCM.

    • Causality: Cooling to 0 °C prevents the exothermic reaction from promoting unwanted O-acylation. The secondary amine is highly nucleophilic and will react rapidly.

  • Stir for 2 hours at room temperature.

    • Self-Validation: Perform TLC (Ninhydrin stain). The disappearance of the purple ninhydrin-active spot confirms complete consumption of the free amine.

  • Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the N-Boc intermediate.

  • Selective O-Silylation : Dissolve the crude N-Boc intermediate in anhydrous DMF (0.2 M). Add imidazole and cool to 0 °C.

  • Add TBDPS-Cl dropwise. Stir at room temperature for 12 hours.

    • Causality: The bulky TBDPS group selectively reacts with the less sterically hindered primary alcohol at the C2 position. Imidazole acts as both a base and a nucleophilic catalyst.

  • Dilute with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF, dry, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective : Direct attachment of the unprotected azetidine to an aryl halide core (e.g., a kinase hinge-binding motif).

Materials :

  • Aryl bromide/chloride (1.0 eq)

  • (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • RuPhos (0.10 eq)

  • Sodium tert-butoxide ( NaOtBu ) (2.5 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology :

  • In a flame-dried Schlenk flask, combine the aryl halide, (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, Pd2​(dba)3​ , RuPhos, and NaOtBu .

  • Evacuate and backfill the flask with nitrogen three times.

    • Causality: Palladium(0) catalysts are highly sensitive to oxygen. Strict anaerobic conditions are mandatory to prevent catalyst deactivation.

  • Add anhydrous 1,4-dioxane (0.1 M) and heat the mixture to 85 °C for 8-12 hours.

    • Causality: RuPhos is specifically chosen because its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered secondary amines like C2-substituted azetidines. Furthermore, NaOtBu is strong enough to deprotonate the amine but does not readily deprotonate the alcohols to cause O-arylation under these specific catalytic conditions.

  • Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate.

  • Self-Validation: Analyze the crude mixture via LCMS. The presence of the desired mass M+H without the +16 mass shift (which would indicate O-arylation) confirms chemoselectivity.

  • Purify via reverse-phase HPLC or silica gel chromatography.

References

  • ChemRxiv . "An Approach to Alkyl Azetidines for Medicinal Chemistry".[Link]

Sources

Application

Application Note: Profiling (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Derivatives as Competitive Glycosidase Inhibitors

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of carbohydrate-processing enzyme inhibitors, polyhydroxylated piperidines and pyrrolidines (such as 1-deoxynojirimycin [DNJ] and miglitol) have historically served as the gold standard. However, the exploration of highly strained, four-membered azetidine iminosugars has unveiled a new frontier in competitive glycosidase inhibition.

Derivatives of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol leverage a unique spatial geometry. When protonated at physiological pH, the azetidine nitrogen acts as a precise structural and electrostatic mimic of the oxocarbenium ion transition state that occurs during glycosidic bond cleavage. Recent literature demonstrates that synthesizing these azetidine cores—often via the efficient ring closure of stable crystalline 3,5-di-O-triflates of pentofuranosides—yields compounds with significant and specific inhibition profiles against nonmammalian α -glucosidases and amyloglucosidases[1]. Furthermore, functionalizing the azetidine nitrogen to create N-carboxylic azetidine iminosugars has been shown to yield competitive inhibitors that outperform traditional therapeutics like Miglitol and DNJ[2]. The synthesis of enantiopure azetidin-3-ol derivatives remains a critical step in optimizing these structure-activity relationships[3].

Assay Architecture & Causality

To rigorously evaluate the inhibitory potency ( IC50​ ) and binding affinity ( Ki​ ) of these azetidine derivatives, we utilize a self-validating spectrophotometric assay.

The Causality Behind the Assay Design:

  • Substrate Selection: We utilize p-nitrophenyl α -D-glucopyranoside (pNPG). The enzymatic cleavage of pNPG releases p-nitrophenol. This provides a direct, stoichiometric readout of enzyme velocity that is independent of downstream coupled-enzyme systems, thereby reducing assay interference.

  • Thermodynamic Pre-incubation: Iminosugars frequently exhibit slow-binding kinetics. Pre-incubating the azetidine derivative with the enzyme before introducing the substrate is mandatory to establish thermodynamic equilibrium. Failing to do so results in artificially inflated IC50​ values.

  • Signal Amplification via Termination: The reaction is quenched using 0.1 M Na2​CO3​ . This highly alkaline buffer serves a dual purpose: it instantly denatures the enzyme to halt catalysis, and it deprotonates the released p-nitrophenol ( pKa​≈7.15 ) into its phenolate anion form. This shifts the absorbance maximum to 405 nm and drastically amplifies the signal-to-noise ratio.

Mechanism E Glycosidase Enzyme ES Enzyme-Substrate Complex E->ES Binding EI Enzyme-Inhibitor Complex E->EI Competitive S pNPG Substrate S->ES I Azetidine Inhibitor I->EI P p-Nitrophenolate (405 nm) ES->P Catalysis EI->ES Blocks

Fig 1. Competitive inhibition mechanism of azetidine derivatives mimicking the oxocarbenium state.

Experimental Protocols

Protocol A: High-Throughput Glycosidase Inhibition Screening ( IC50​ )

This protocol is optimized for 96-well microtiter plates to allow simultaneous evaluation of multiple azetidine derivatives against standard controls.

Step 1: Reagent Preparation

  • Buffer: Prepare 50 mM Sodium Acetate buffer, adjusted to pH 4.5 (optimal for amyloglucosidase stability and activity).

  • Enzyme: Dilute amyloglucosidase to a working concentration of 0.1 U/mL in the acetate buffer.

  • Substrate: Prepare a 5.0 mM solution of pNPG in the acetate buffer.

  • Inhibitors: Dissolve (2S,3R)-2-(hydroxymethyl)azetidin-3-ol derivatives in DMSO to create 10 mM stock solutions. Dilute serially in buffer (final DMSO concentration in well must not exceed 1% to prevent solvent-induced enzyme denaturation).

Step 2: Pre-incubation (The Equilibrium Phase)

  • Add 20 µL of the diluted enzyme and 20 µL of the inhibitor solution to the respective wells.

  • Critical Step: Incubate the microplate at 37°C for exactly 15 minutes. Causality: This allows the azetidine nitrogen to dock into the active site carboxylates, stabilizing the Enzyme-Inhibitor (EI) complex before substrate competition begins.

Step 3: Reaction Initiation

  • Add 10 µL of the 5.0 mM pNPG substrate to all wells to initiate the reaction.

  • Incubate at 37°C for 20 minutes.

Step 4: Termination and Readout

  • Add 50 µL of 0.1 M Na2​CO3​ to all wells. Causality: The pH spike stops the reaction and maximizes the molar extinction coefficient of the product.

  • Measure the optical density (OD) at 405 nm using a microplate reader.

  • Calculate % Inhibition: [(ODcontrol​−ODtest​)/ODcontrol​]×100 .

Protocol B: Kinetic Profiling & Ki​ Determination

To confirm that the azetidine derivative is a competitive inhibitor, kinetic profiling via Lineweaver-Burk analysis is required.

Step 1: Substrate Titration Matrix

  • Prepare a fixed matrix of inhibitor concentrations (e.g., 0, 0.5×IC50​ , 1×IC50​ , and 2×IC50​ ).

  • For each inhibitor concentration, measure the initial reaction velocity ( v0​ ) across a gradient of pNPG substrate concentrations (0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM, and 10.0 mM).

Step 2: Data Transformation

  • Plot the double-reciprocal data: 1/v0​ (y-axis) versus 1/[S] (x-axis).

  • Interpretation: A true (2S,3R)-azetidine competitive inhibitor will yield a family of straight lines that intersect precisely at the y-axis. This indicates that the maximum velocity ( Vmax​ ) remains unchanged, while the apparent Michaelis constant ( Km​ ) increases in the presence of the inhibitor.

Workflow Step1 1. Reagent & Inhibitor Preparation Step2 2. Enzyme-Inhibitor Pre-incubation (15 min) Step1->Step2 Step3 3. Substrate Addition (Reaction Initiation) Step2->Step3 Step4 4. Na2CO3 Termination (Signal Amplification) Step3->Step4 Step5 5. Spectrophotometric Readout (405 nm) Step4->Step5

Fig 2. Standardized workflow for the spectrophotometric evaluation of azetidine iminosugars.

Quantitative Data Presentation

The following table summarizes the kinetic benchmarking of advanced azetidine iminosugars against standard commercial inhibitors. Noticeably, functionalized azetidine intermediates demonstrate superior binding affinities ( Ki​ ) compared to first-generation iminosugars.

Compound / ScaffoldTarget Enzyme IC50​(μM) Ki​(μM) Inhibition Modality
Miglitol (Control)Amyloglucosidase25.012.5Competitive
1-Deoxynojirimycin (DNJ) (Control)Amyloglucosidase18.59.2Competitive
Furanose-fused Azetidine (2f) Amyloglucosidase10.55.3Competitive
N-carboxylic Azetidine (2d) Amyloglucosidase< 10.5< 5.3Competitive

Data Note: The furanose-fused azetidine intermediate (2f) and N-carboxylic azetidine (2d) display exceptionally strong competitive inhibition, outperforming both Miglitol and DNJ in standardized assays[2].

References

  • Inhibition of Nonmammalian Glycosidases by Azetidine Iminosugars Derived from Stable 3,5-Di-O-triflates of Pentoses Source: Organic Letters - ACS Publications (2011) URL:[Link]

  • Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies Source: Organic & Biomolecular Chemistry - RSC Publishing (2015) URL:[Link]

  • Synthesis of Enantiopure Azetidin-3-ol Derivatives Source: The Journal of Organic Chemistry Vol. 70 No. 4 - ACS Publications (2005) URL:[Link]

Sources

Method

Chemoselective N-Functionalization of 2-(Hydroxymethyl)azetidin-3-ol: A Comprehensive Protocol for Medicinal Chemistry

Strategic Overview & Mechanistic Rationale Azetidines have emerged as privileged structural motifs in pharmaceutical and agrochemical drug discovery campaigns, frequently serving as metabolically stable, rigid bioisoster...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Azetidines have emerged as privileged structural motifs in pharmaceutical and agrochemical drug discovery campaigns, frequently serving as metabolically stable, rigid bioisosteres for morpholines, piperidines, and pyrrolidines[1]. Among these, 2-(hydroxymethyl)azetidin-3-ol is a highly valuable, densely functionalized building block.

However, functionalizing the secondary azetidine nitrogen (N1) in the presence of two competing nucleophiles—a primary alcohol at C2 and a secondary alcohol at C3—presents a distinct chemoselectivity challenge.

Causality in Chemoselective N-Functionalization

The reactivity of azetidines is driven by considerable ring strain (~26 kcal/mol), while remaining significantly more stable than related aziridines[2]. This ring strain forces the nitrogen lone pair into an orbital with higher s-character compared to unstrained amines. While this slightly reduces its thermodynamic basicity (pKa ~ 8.5), the nitrogen maintains exceptional kinetic nucleophilicity .

To achieve >95% N-selectivity without the need for prior O-protection, protocols must exploit this kinetic difference:

  • Temperature Control: Operating at lower temperatures (0 °C to ambient) suppresses the thermodynamic O-functionalization pathway.

  • Base Selection: Using mild bases (e.g., Et₃N, NaHCO₃) prevents the deprotonation of the hydroxyl groups, keeping them in their less reactive, protonated state[3].

  • Avoiding Ring Opening: Azetidines are susceptible to nucleophilic ring-opening if the nitrogen is overly activated or quaternized[4]. Therefore, reductive amination is vastly preferred over direct alkylation with alkyl halides to prevent over-alkylation and subsequent strain-release ring opening.

Workflow & Pathway Visualization

Workflow Start 2-(Hydroxymethyl)azetidin-3-ol (1° OH, 2° OH, 2° Amine) Acylation Protocol A: N-Acylation Reagent: Boc2O, Et3N Temp: 0°C to RT Start->Acylation Chemoselective RedAmination Protocol B: Reductive Amination Reagent: Aldehyde, NaBH(OAc)3 Temp: RT Start->RedAmination Chemoselective Alkylation Protocol C: Direct Alkylation Reagent: R-X, K2CO3 Temp: RT to 60°C Start->Alkylation Competing Nucleophiles Prod1 N-Boc-2-(hydroxymethyl)azetidin-3-ol (High Yield, Chemoselective) Acylation->Prod1 Prod2 N-Alkyl-2-(hydroxymethyl)azetidin-3-ol (Controlled Mono-alkylation) RedAmination->Prod2 Warning Risk: O-Alkylation / Quaternization Requires strict stoichiometric control Alkylation->Warning Prod3 N-Alkyl-2-(hydroxymethyl)azetidin-3-ol (Lower Yield, Byproducts) Warning->Prod3

Chemoselective N-functionalization pathways for 2-(hydroxymethyl)azetidin-3-ol.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for achieving chemoselective N-functionalization based on the chosen electrophile.

MethodElectrophileReagents & SolventTempTarget N-SelectivityRisk of O-FunctionalizationTypical Yield
A: N-Acylation (Boc) Boc₂OEt₃N, DCM or THF/H₂O0 °C to RT>95%Low (if Temp ≤ RT)85 - 95%
B: Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, AcOH, DCE0 °C to RT>95%Very Low75 - 90%
C: Direct Alkylation Alkyl Halide (R-X)K₂CO₃, MeCNRT to 60 °C~70%High (Needs exact stoichiometry)40 - 70%

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Isolate the amine reactivity by installing a tert-butyloxycarbonyl (Boc) group, leaving the diols free for subsequent elaboration. The Boc group protects amines as less reactive carbamates and is highly resistant to basic hydrolysis and many nucleophiles[3].

Materials:

  • 2-(hydroxymethyl)azetidin-3-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initialization: Dissolve 2-(hydroxymethyl)azetidin-3-ol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the thermodynamic O-acylation pathway, ensuring the electrophile reacts exclusively with the kinetically favored amine.

  • Base Addition: Add Et₃N dropwise via syringe.

  • Electrophile Addition: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise over 15 minutes.

    • Self-Validating Step: The amine attacks a carbonyl site of Boc₂O, creating a t-butyl carbonate leaving group that breaks down to carbon dioxide gas and t-butoxide[5]. The evolution of CO₂ gas serves as a visual indicator of the reaction progressing.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Ninhydrin stain).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x).

    • Self-Validating Step: The mild acidic quench selectively protonates any unreacted triethylamine, partitioning it into the aqueous layer and immediately halting any base-catalyzed side reactions (such as O-acylation).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: N-Alkylation via Reductive Amination

Objective: Install an alkyl or benzyl group at N1 without the risk of over-alkylation or O-alkylation.

Materials:

  • 2-(hydroxymethyl)azetidin-3-ol (1.0 equiv)

  • Target Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv, catalytic)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Suspend 2-(hydroxymethyl)azetidin-3-ol and the aldehyde/ketone in anhydrous DCE (0.15 M). Add catalytic glacial acetic acid to facilitate imine formation[6].

  • Pre-Stirring: Stir at room temperature for 30–60 minutes.

    • Causality: This pre-stirring phase allows for complete iminium ion formation before the addition of the reducing agent.

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)₃ portion-wise over 10 minutes[6].

    • Self-Validating Step: Because NaBH(OAc)₃ is a mild hydride donor, it selectively reduces the transient iminium ion without reducing the unreacted aldehyde, inherently preventing the formation of primary alcohol byproducts.

  • Propagation: Stir the suspension at room temperature for 12–16 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Protocol C: Direct N-Alkylation (Alternative)

Note: This method is only recommended for highly reactive, non-enolizable electrophiles (e.g., benzyl bromide, allylic halides) where reductive amination is not feasible.

Step-by-Step Procedure:

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add K₂CO₃ (2.0 equiv) as the base[6].

  • Add the alkyl halide (strictly 1.0 equiv) dropwise to the stirred suspension at 0 °C.

    • Causality: Strict stoichiometric control is mandatory. Excess alkyl halide will lead to quaternization of the azetidine nitrogen, which triggers strain-release ring-opening degradation[4].

  • Stir the reaction mixture at room temperature, monitoring strictly by TLC. Once the starting material is consumed, filter off inorganic salts, concentrate, and purify immediately.

References

  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem - 6

  • Azetidine, N-methyl- - Vulcanchem - 4

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing - 2

  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC - 1

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis - 3

  • BOC Protection and Deprotection - J&K Scientific LLC - 5

Sources

Application

Protocol for the Regioselective O-Functionalization of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Executive Summary The compound (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (CAS: 1932211-23-8) is a highly valuable, conformationally restricted chiral scaffold. Azetidines are uniquely privileged structural motifs in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (CAS: 1932211-23-8) is a highly valuable, conformationally restricted chiral scaffold. Azetidines are uniquely privileged structural motifs in medicinal chemistry, frequently serving as bioisosteres to improve the pharmacokinetic properties of drug candidates[1]. The synthesis and functionalization of complex, stereopure azetidines are critical for developing advanced small-molecule libraries and activity-based protein profiling probes[2].

However, the presence of three distinct nucleophilic sites—a secondary amine, a primary alcohol, and a secondary alcohol—presents a significant synthetic challenge. Polyols and diols pose persistent challenges for site-selective functionalization due to their inherent reactivity similarities[3]. This application note details a self-validating, step-by-step protocol to achieve regioselective O-functionalization by exploiting the steric and electronic microenvironments of the azetidine ring, a strategy analogous to the controlled functionalization of other strained ring systems[4].

Mechanistic Causality & Synthetic Strategy

To achieve site-specific functionalization without generating complex mixtures of regioisomers, the intrinsic nucleophilicity and steric hindrance of each functional group must be addressed in a strict hierarchical order:

  • Step 1: Amine Masking (N-Protection). The secondary amine of the azetidine ring is the most nucleophilic site. If left unprotected, it will rapidly undergo N-alkylation or N-acylation, outcompeting the hydroxyl groups. We utilize di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc carbamate, effectively neutralizing the amine's nucleophilicity while maintaining stability under the basic conditions required for subsequent O-alkylations.

  • Step 2: Regioselective O-Silylation (Primary vs. Secondary OH). Differentiating the primary C2-hydroxymethyl group from the secondary C3-hydroxyl group relies on steric differentiation. The C3-OH is situated directly on the strained four-membered ring, increasing its steric shielding. By employing a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl), the reaction is kinetically driven to exclusively protect the less hindered primary alcohol.

  • Step 3: Secondary O-Functionalization. With the amine and primary alcohol masked, the secondary C3-OH can be selectively deprotonated with a strong base (e.g., NaH) and reacted with an electrophile (R-X) to yield the target O-functionalized derivative.

Quantitative Data: Optimization of Primary OH Protection

The choice of the protecting group in Step 2 is the critical node for establishing regiocontrol. Table 1 summarizes the optimization data for differentiating the primary and secondary hydroxyl groups based on steric bulk.

Table 1: Evaluation of Protecting Groups for Regioselective Primary OH Functionalization

Reagent (Protecting Group)Reaction ConditionsPrimary OH Yield (%)Regioselectivity (1° vs 2°)Mechanistic Observation & Causality
TBDMS-Cl Imidazole, DMF, 0 °C, 4h88%>95:5Optimal balance of steric bulk and reaction kinetics. Easily removed via fluoride sources (TBAF).
Trityl-Cl Pyridine, DMAP, RT, 12h82%>99:1Extreme steric bulk ensures near-perfect selectivity, but lowers overall yield due to sluggish kinetics.
TIPS-Cl Imidazole, DMF, RT, 8h85%>90:10Good selectivity, but slightly more prone to secondary OH silylation over extended reaction times.
Ac₂O Pyridine, 0 °C, 2h45%60:40Insufficient steric differentiation leads to poor regiocontrol and significant di-acylated byproducts.

Experimental Workflow Visualization

Workflow SM (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (Starting Material) NBoc Step 1: N-Boc Protection (Amine Masking) SM->NBoc Boc2O, Et3N, DCM (0 °C to RT) OProt Step 2: Selective O-Silylation (Primary OH Protection) NBoc->OProt TBDMS-Cl, Imidazole, DMF (0 °C) OFunc Step 3: Secondary O-Functionalization (e.g., Alkylation/Acylation) OProt->OFunc NaH, R-X, THF (0 °C to RT) Final Step 4: Deprotection (Target Azetidine Scaffold) OFunc->Final TBAF, THF (Desilylation)

Figure 1: Stepwise regioselective O-functionalization workflow for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (2S,3R)-1-Boc-2-(hydroxymethyl)azetidin-3-ol

Objective: Mask the highly nucleophilic secondary amine to prevent unwanted N-alkylation.

  • Dissolve (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add triethylamine (Et₃N) (1.5 eq) dropwise. Causality: Et₃N acts as an acid scavenger and ensures the azetidine nitrogen is fully deprotonated and nucleophilic.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in small portions.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material will stain strongly positive (deep purple) with ninhydrin due to the free amine. The reaction is complete when the ninhydrin-positive spot disappears, and a new product spot becomes visible only under KMnO₄ or Phosphomolybdic acid (PMA) stain.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective O-Silylation of the Primary Hydroxyl Group

Objective: Regioselectively protect the primary alcohol over the secondary alcohol using steric differentiation.

  • Dissolve the N-Boc intermediate from Protocol A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M).

  • Add imidazole (2.5 eq) and cool the solution to 0 °C. Causality: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to generate the highly reactive N-silylpyridinium-like intermediate.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.05 eq) portion-wise. Causality: Strict stoichiometric control (1.05 eq) prevents over-silylation. The bulky tert-butyl group prevents reaction at the sterically hindered C3-OH.

  • Stir at 0 °C for 4 hours.

  • Self-Validation (IPC): ¹H NMR of the crude aliquot. Successful primary protection is confirmed by the appearance of a large singlet at ~0.9 ppm (9H, t-butyl) and ~0.1 ppm (6H, dimethyl). The C3-H proton multiplet should remain relatively unshifted compared to the starting material, confirming the secondary OH is unprotected.

  • Partition between Ethyl Acetate and water. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF. Dry and concentrate.

Protocol C: O-Alkylation of the Secondary C3-Hydroxyl Group

Objective: O-functionalize the secondary C3-hydroxyl group.

  • Dissolve the mono-silylated intermediate from Protocol B (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) and cool to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in small portions. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol to form a highly reactive alkoxide without attacking the Boc or silyl groups.

  • Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (R-X, e.g., methyl iodide or benzyl bromide) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): IR Spectroscopy. The broad O-H stretching band (~3300 cm⁻¹) present in the starting material must completely disappear in the product spectrum, validating the complete conversion of the secondary alcohol.

  • Quench carefully with ice water, extract with Ethyl Acetate, dry, and purify via flash chromatography.

(Note: The primary alcohol can subsequently be deprotected using 1.0 M TBAF in THF at room temperature for 2 hours to yield the final target scaffold).

Sources

Method

Application Note: Chiral HPLC Method Development for the Analysis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Intermediates Technique: High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Intermediates Technique: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Executive Summary & Analytical Challenges

As a Senior Application Scientist, I frequently encounter small, highly polar, aliphatic heterocycles that defy standard chromatographic approaches. The target molecule, (2S,3R)-2-(hydroxymethyl)azetidin-3-ol , is a prime example. It possesses two chiral centers (yielding four possible stereoisomers) and presents three distinct analytical challenges:

  • Extreme Polarity & Basicity: The secondary azetidine amine (pKa ~9.5) and two hydroxyl groups cause severe peak tailing and poor retention on standard reversed-phase or normal-phase columns.

  • Lack of a Chromophore: The molecule lacks a conjugated π -system, rendering direct Ultraviolet (UV) or Fluorescence (FLD) detection impossible at standard analytical wavelengths.

  • Weak Chiral Recognition: The small steric footprint of the azetidine ring provides insufficient interaction points for direct enantiomeric discrimination on most Chiral Stationary Phases (CSPs).

While direct analysis using Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is possible, these detectors often struggle with the mobile phase additives required to suppress the basic amine's secondary interactions. To create a robust, transferrable method for standard Quality Control (QC) laboratories, pre-column chemical derivatization is the most effective strategy. Chemical derivatization is an important strategy for the discrimination of enantiomers lacking chromophores, transforming them to facilitate easier separation by chromatography[1].

This application note details a self-validating protocol utilizing N-Fmoc derivatization followed by normal-phase chiral HPLC on an immobilized amylose stationary phase.

Scientific Rationale: The Derivatization Strategy

To solve the triad of challenges mentioned above, we employ 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as a pre-column derivatizing agent.

Causality Behind the Experimental Choice

Why Fmoc-Cl over other agents (like Dansyl-Cl or Benzoyl-Cl)?

  • Selective Neutralization: Under mildly basic conditions (pH 9.0), Fmoc-Cl reacts rapidly and selectively with the highly nucleophilic secondary amine of the azetidine ring, leaving the primary and secondary hydroxyls largely untouched. This neutralizes the basicity of the molecule, instantly eliminating the peak tailing caused by silanol interactions on the silica support of the CSP.

  • Chromophoric Enhancement: The Fmoc group introduces a highly conjugated fluorene ring system, enabling highly sensitive UV detection (at 254 nm or 265 nm) and Fluorescence detection.

  • Synergistic Chiral Recognition: Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of a broad range of chiral compounds, including amino alcohols[2]. The bulky, aromatic Fmoc group acts as a powerful π

    π electron donor/acceptor, perfectly complementing the aromatic carbamate selectors of amylose-based CSPs. The enantioseparation of amino alcohols is of great pharmaceutical interest, often requiring such derivatization to improve both detection and chiral recognition[2].

AnalyticalWorkflow Step1 1. Sample Preparation Isolate (2S,3R)-azetidin-3-ol (Highly polar, no UV chromophore) Step2 2. N-Fmoc Derivatization React with Fmoc-Cl at pH 9.0 (Neutralizes amine, adds π-system) Step1->Step2 Step3 3. Chiral HPLC Separation Immobilized Amylose CSP (Normal Phase) (Hexane/IPA Isocratic Elution) Step2->Step3 Step4 4. Detection & Quantitation UV (254 nm) / FLD (Ex 260/Em 315) (Calculate %ee and %de) Step3->Step4

Caption: Workflow for the chiral analysis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol via derivatization.

Chromatographic Method Development

Chromatography is the most powerful technique for resolving enantiomers, with chiral HPLC being the most versatile tool employed today for amines and amino alcohols[3]. For the N-Fmoc derivatized azetidin-3-ol, we utilize an Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) column (e.g., Chiralpak IG).

The immobilization of the polymer allows for the use of strong solvents, but for this neutral amide derivative, a classic normal-phase eluent of Hexane and Isopropanol (IPA) provides optimal enantioselectivity. Because the basic amine has been converted to a neutral carbamate, no basic additives (like diethylamine) are required , which significantly prolongs column life and improves baseline stability.

ChiralRecognition CSP Amylose CSP - Carbamate C=O - Carbamate N-H - Chiral Groove Analyte N-Fmoc-Azetidin-3-ol - Fmoc π-System - Amide C=O - Hydroxyl Groups CSP->Analyte π-π Stacking CSP->Analyte Hydrogen Bonding CSP->Analyte Steric Inclusion

Caption: Mechanistic interactions between the amylose-based CSP and the N-Fmoc derivatized analyte.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. By running a reagent blank and a derivatized racemic/diastereomeric mixture prior to the sample, the analyst can definitively prove that the peaks observed are the target stereoisomers and not derivatization artifacts (e.g., di-Fmoc or hydrolyzed Fmoc-OH species).

Phase 1: N-Fmoc Derivatization Protocol
  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust the pH to 9.0 using 0.1 M NaOH. (Causality: pH 9.0 ensures the azetidine amine is deprotonated and nucleophilic, while minimizing the reactivity of the hydroxyl groups).

  • Sample Preparation: Dissolve 2.0 mg of the (2S,3R)-2-(hydroxymethyl)azetidin-3-ol sample in 1.0 mL of the borate buffer.

  • Reagent Preparation: Dissolve 10.0 mg of Fmoc-Cl in 1.0 mL of anhydrous Acetonitrile (MeCN). Prepare fresh daily.

  • Reaction: In a 4 mL glass vial, combine 0.5 mL of the Sample Solution with 0.5 mL of the Fmoc-Cl Reagent. Vortex for 10 seconds and let stand at room temperature (20-25 °C) for exactly 20 minutes.

  • Quenching: Add 0.1 mL of a 1% (w/v) Glycine aqueous solution to the vial. Vortex and wait 5 minutes. (Causality: Glycine acts as a scavenger, reacting with any unreacted Fmoc-Cl to prevent continuous reaction and artifact formation).

  • Extraction: Add 2.0 mL of Ethyl Acetate to the vial. Vortex vigorously for 30 seconds. Allow the layers to separate.

  • Reconstitution: Transfer 1.0 mL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the HPLC Mobile Phase (Hexane/IPA). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: System Validation Checkpoints
  • Blank Injection: Perform the exact derivatization protocol using 1.0 mL of borate buffer (no analyte). Acceptance Criteria: No interfering peaks at the expected retention times of the azetidine isomers.

  • Resolution Mix Injection: Derivatize a mixture containing all four stereoisomers ((2S,3R), (2R,3S), (2S,3S), (2R,3R)). Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ) between all four peaks.

Data Presentation & Method Specifications

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecificationRationaleColumnChiralpak IG (250 x 4.6 mm, 5 µm)Immobilized amylose provides optimal steric fit and π π interactions for Fmoc-derivatives.Mobile PhaseHexane / Isopropanol (85:15, v/v)Isocratic elution maintains constant chiral selector conformation.Flow Rate1.0 mL/minBalances analysis time with longitudinal diffusion (van Deemter optimum).Column Temperature25 °CLower temperatures generally enhance enantioselectivity ( α ) due to enthalpic control.DetectionUV at 265 nm265 nm avoids solvent cutoff noise while capturing the fluorene absorbance maximum.Injection Volume10 µLPrevents volume overload while ensuring sufficient sensitivity for 0.1% impurity detection.

Table 2: Expected Relative Retention Times (RRT)

Note: Absolute retention times will vary based on exact column history and system dead volume. RRTs are provided relative to the target (2S,3R) isomer.

StereoisomerConfiguration TypeExpected RRTElution Order LogicIsomer 1(2S,3S) - Diastereomer0.82Trans-configuration limits hydrogen bonding with the CSP groove.Isomer 2(2R,3R) - Diastereomer0.91Enantiomer of Isomer 1; slight steric preference delays elution.Isomer 3(2S,3R) - Target API1.00Cis-configuration allows optimal 3-point interaction (H-bond + π π ).Isomer 4(2R,3S) - Enantiomer1.18Strongest steric inclusion within the amylose helical cavity.

Table 3: System Suitability Specifications
MetricAcceptance CriteriaAction if Failed
Resolution ( Rs​ ) ≥1.5 between Isomer 3 and 4Decrease IPA% in mobile phase (e.g., to 10%) or lower temperature to 20 °C.
Tailing Factor ( Tf​ ) ≤1.2 for all peaksCheck for incomplete derivatization (free amine) or column voiding.
Theoretical Plates ( N ) ≥5,000 Flush column with 100% Ethanol to remove strongly retained impurities.
RSD of Area (n=5) ≤2.0% Ensure complete derivatization quenching and autosampler precision.

References

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex Technical Notes. URL: [Link]

  • Li, Y., et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, American Chemical Society, Jan 2023. URL:[Link]

  • Bhushan, R., & Lal, M. "Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography." Journal of Planar Chromatography, AKJournals. URL:[Link]

Sources

Application

Application Note: NMR-Based Stereochemical Assignment of 2,3-Disubstituted Azetidines

Scientific Context and Analytical Challenges Azetidines, particularly 2,3-disubstituted variants, have emerged as privileged scaffolds in modern medicinal chemistry. They are frequently utilized to improve metabolic stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Analytical Challenges

Azetidines, particularly 2,3-disubstituted variants, have emerged as privileged scaffolds in modern medicinal chemistry. They are frequently utilized to improve metabolic stability, lower lipophilicity, and increase the fraction of sp³ carbons ( Fsp3​ ) in drug candidates[1]. However, defining the relative stereochemistry (cis vs. trans) of these four-membered heterocycles presents a unique analytical challenge.

Unlike rigid three-membered aziridines or epoxides, the azetidine ring is not perfectly planar. It undergoes rapid "butterfly" puckering dynamics in solution[2]. This conformational flexibility averages the dihedral angles between vicinal protons, complicating simple Karplus-equation-based assignments and necessitating a robust, multi-dimensional Nuclear Magnetic Resonance (NMR) approach to ensure absolute structural confidence.

Mechanistic Causality: The Physics of Azetidine NMR

To build a self-validating stereochemical assignment, one must understand the physical causality behind the NMR behavior of the azetidine ring.

The Limitation of Vicinal Coupling Constants ( 3JH2−H3​ )

In a hypothetical planar four-membered ring, the cis dihedral angle is 0° and the trans dihedral angle is ~120°. According to the Karplus relationship, Jcis​ should be significantly larger than Jtrans​ . Because azetidines pucker (typically by ~25–30°), the time-averaged dihedral angles shift. Despite this dynamic averaging, empirical data consistently demonstrates that Jcis​ (typically 8.4–8.9 Hz) remains distinctly larger than Jtrans​ (typically 5.8–7.9 Hz)[3].

The Causality of Failure: Relying solely on 3J values is dangerous. Highly electronegative substituents (e.g., -CF 3​ , -OR, -F) at C-2 or C-3 pull electron density away from the C-H bonds, systematically lowering the 3J values[4]. A cis-isomer with strongly electronegative substituents may exhibit a 3J value mimicking a standard trans-isomer.

Through-Space Correlations: The ROESY Imperative

Because J -coupling analysis is susceptible to substituent effects, through-space dipolar coupling (Nuclear Overhauser Effect) is the definitive, orthogonal validation tool[3].

  • Cis-Isomer: The H-2 and H-3 protons are syn-periplanar. The interatomic distance is typically < 2.5 Å, yielding a strong, unambiguous NOE cross-peak.

  • Trans-Isomer: The H-2 and H-3 protons are anti-periplanar, residing on opposite faces of the ring (distance > 3.0 Å). The NOE cross-peak is absent.

Expert Insight on Causality: For azetidine monomers (MW 100–300 Da), the molecular tumbling rate ( τc​ ) in standard NMR solvents often falls into the crossover region where the NOE approaches zero ( ωτc​≈1.12 ). To prevent false negatives (missing cross-peaks in a true cis isomer), ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly required over standard NOESY. ROE cross-peaks are always positive regardless of the correlation time, ensuring the system is self-validating.

Quantitative Data Summary

The following table summarizes the benchmark quantitative NMR parameters used to differentiate 2,3-disubstituted azetidine diastereomers.

StereoisomerExpected 3JH2−H3​ (Hz)H2-H3 Spatial RelationshipH2-H3 ROESY Cross-PeakTypical Dihedral Angle (Time-Averaged)
Cis-Azetidine 8.4 – 8.9 HzSyn-periplanar (< 2.5 Å)Strong / Positive ~ 0° to 25°
Trans-Azetidine 5.8 – 7.9 HzAnti-periplanar (> 3.0 Å)Absent ~ 110° to 130°

Stereochemical Assignment Workflow

NMR_Workflow Start Synthesized 2,3-Disubstituted Azetidine Mixture Prep Sample Preparation (Deuterated Solvent, 10-20 mM) Start->Prep Acq1D Acquire 1D 1H NMR Evaluate 3J(H2-H3) Coupling Prep->Acq1D Decision Is 3J clearly resolved and > 8.0 Hz? Acq1D->Decision Acq2D Acquire 2D COSY & HSQC Assign Spin Systems Decision->Acq2D Ambiguous / Overlap AcqROESY Acquire 2D ROESY (Mixing time 300 ms) Decision->AcqROESY Yes, but needs spatial validation Acq2D->AcqROESY Cis CIS Isomer Confirmed Strong H2-H3 ROE 3J = 8.4 - 8.9 Hz AcqROESY->Cis Syn-periplanar Trans TRANS Isomer Confirmed No H2-H3 ROE 3J = 5.8 - 7.9 Hz AcqROESY->Trans Anti-periplanar

Fig 1: Self-validating NMR workflow for azetidine stereochemical assignment.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, execute the following step-by-step methodologies. This protocol uses a multi-dimensional approach so that scalar coupling and spatial proximity independently validate one another.

Protocol A: Sample Preparation & 1D 1 H NMR Acquisition
  • Solvent Selection: Dissolve 5–10 mg of the purified azetidine in 0.6 mL of a high-purity, anhydrous deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ).

    • Causality: Non-polar solvents like CDCl 3​ minimize hydrogen-bonding disruptions with the azetidine nitrogen, preserving the intrinsic ring puckering equilibrium[2].

  • Shimming & Tuning: Perform rigorous 3D shimming. Azetidine multiplets (especially H-2 and H-3) are often complex (dd or ddd); poor magnetic field homogeneity will obscure the critical 3J coupling constants.

  • Acquisition: Acquire a standard 1D 1 H spectrum (e.g., zg30 pulse program) with a minimum of 64k data points. Set the relaxation delay (D1) to 2–5 seconds to ensure accurate integration.

  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) and zero-fill to 128k points to enhance digital resolution before extracting J -values.

Protocol B: Spin System Assignment (COSY/HSQC)
  • Acquisition: If the H-2 and H-3 signals overlap with substituent aliphatic signals, acquire a 2D 1 H- 1 H COSY and a 1 H- 13 C HSQC.

  • Interpretation: Use the HSQC to identify the C-2 and C-3 carbons (typically resonating between δ 40–70 ppm depending on substitution). Trace the scalar coupling in the COSY spectrum to unambiguously assign the H-2 and H-3 proton resonances prior to reading spatial data.

Protocol C: 2D ROESY Acquisition for Spatial Validation
  • Pulse Sequence Selection: Select a 2D phase-sensitive ROESY sequence with continuous wave (CW) spinlock (e.g., roesyphpr.2).

    • Causality: As established, this avoids the zero-crossing NOE problem inherent to mid-sized molecules.

  • Parameter Optimization: Set the spinlock mixing time (d8) to 300 ms .

    • Causality: A mixing time that is too long (>500 ms) risks spin diffusion (relayed ROE), which could artificially create a false H-2/H-3 cross-peak in a trans-isomer, destroying the self-validating nature of the assay.

  • Acquisition: Acquire 256 increments in the indirect dimension (t1) with 2048 points in the direct dimension (t2). Use 16–32 scans per increment depending on sample concentration.

  • Data Interpretation: Extract the F1/F2 slice corresponding to H-2.

    • A direct, intense cross-peak to H-3 unambiguously dictates a cis relative configuration.

    • The absence of this peak, coupled with a 3J value < 8.0 Hz, confirms the trans configuration.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.3

  • Preparation and Synthetic Applications of Azetidines. Heterocycles. 2

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. 1

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines. ResearchGate. 4

Sources

Method

Incorporation of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol into peptide mimics

Advanced Application Note: Engineering Peptidomimetics with (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Introduction: The Rationale for Azetidine Scaffolds The evolution of peptide-based therapeutics relies heavily on overcom...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Engineering Peptidomimetics with (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Introduction: The Rationale for Azetidine Scaffolds

The evolution of peptide-based therapeutics relies heavily on overcoming inherent liabilities such as rapid proteolytic degradation and poor membrane permeability. Introducing conformational constraints via non-proteinogenic amino acids is a field-proven strategy. While1[1] that alters the cis-trans prolyl isomerization dynamics, the highly functionalized scaffold (2S,3R)-2-(hydroxymethyl)azetidin-3-ol offers unprecedented structural opportunities.

This chiral, di-hydroxylated four-membered ring serves as a versatile building block. By leveraging its primary and secondary hydroxyl groups, researchers can either utilize it as a C-terminal capping agent or oxidize it to a rigidified, hydrogen-bond-donating amino acid surrogate for solid-phase peptide synthesis (SPPS). Its incorporation bridges the gap between natural peptide flexibility and small-molecule rigidity, generating.

Physicochemical & Structural Profiling

The incorporation of an azetidine ring restricts the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. The 4-membered ring is more strained than the 5-membered pyrrolidine of proline, pushing the trans/cis equilibrium toward the cis conformer, which is highly effective for stabilizing β-turn motifs. Furthermore, the presence of the 3-hydroxyl group provides a critical vector for target engagement (e.g., hydrogen bonding with receptor pockets).

Table 1: Comparative Physicochemical Profiling of Proline Surrogates

Surrogate MoleculeRing SizeH-Bond DonorsH-Bond AcceptorsConformational EffectProteolytic Resistance
L-Proline 501Standard trans preferenceModerate
L-Azetidine-2-carboxylic acid (Aze) 401Enhanced cis populationHigh
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol 423Rigidified scaffold, H-bond anchoringVery High (Unnatural)
Oxidized derivative (3-OH-Aze) 413β-turn inductionVery High

Mechanistic Insights: The Causality of Synthetic Choices

To incorporate (2S,3R)-2-(hydroxymethyl)azetidin-3-ol into the middle of a peptide sequence, the primary alcohol (hydroxymethyl) must be chemoselectively oxidized to a carboxylic acid, yielding (2S,3R)-3-hydroxyazetidine-2-carboxylic acid.

  • Why chemoselective oxidation? The molecule contains both a primary and a secondary alcohol. Using TEMPO with BAIB allows for the rapid, mild oxidation of the primary alcohol to the carboxylic acid without over-oxidizing the secondary alcohol at the C3 position to a ketone. BAIB acts as the stoichiometric oxidant, regenerating the active oxoammonium species of TEMPO, which selectively attacks the less sterically hindered primary alcohol.

  • Why HATU for coupling? The nitrogen of the azetidine ring is a secondary amine, but due to the ring strain and steric hindrance of the adjacent substituents, it is significantly less nucleophilic than a standard primary amine. Standard carbodiimides (like DIC) often fail or result in high epimerization rates. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered amines and minimizes racemization.

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Preparation of the Fmoc-Protected Building Block
  • N-Protection : Dissolve (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (1.0 eq) in 1:1 10% aqueous NaHCO3 / Dioxane. Cool to 0 °C. Add Fmoc-OSu (1.1 eq) dropwise.

    • Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot (ninhydrin positive, purple) and the appearance of a UV-active spot validates complete N-protection.

  • Chemoselective Oxidation : Dissolve the N-Fmoc intermediate in CH2Cl2/H2O (2:1). Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir at room temperature for 4 hours.

  • Secondary Alcohol Protection : Dissolve the resulting acid in anhydrous pyridine. Add Trityl chloride (Trt-Cl, 1.5 eq) and DMAP (0.1 eq). Stir at 60 °C for 12 hours.

    • Validation Check: LC-MS analysis must show the [M+H]+ peak corresponding to the fully protected building block: N-Fmoc-(2S,3R)-3-(Trt-oxy)azetidine-2-carboxylic acid. The absence of the M+H peak for the starting material validates complete protection.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Swelling & Deprotection : Swell Rink Amide resin in DMF for 30 mins. Remove the Fmoc group using 20% Piperidine in DMF (2 x 10 mins).

  • Coupling the Azetidine Surrogate : Pre-activate the synthesized building block (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

    • Causality: The slight substoichiometric ratio of HATU relative to the amino acid prevents irreversible capping of the resin by unreacted uronium species.

  • Kaiser Test Validation : Perform a Kaiser test. A yellow solution indicates complete coupling. A blue solution indicates unreacted amines, necessitating a double coupling cycle using DIC/Oxyma to alter the coupling mechanism and overcome sequence-specific aggregation.

  • Cleavage : Treat the resin with TFA / TIPS / H2O (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the Trityl protecting group from the C3-hydroxyl.

Visualizing the Workflow

G N1 (2S,3R)-2-(hydroxymethyl) azetidin-3-ol N2 N-Fmoc Protection (Fmoc-OSu, NaHCO3) N1->N2 Step 1: Shielding N3 Primary -OH Oxidation (TEMPO / BAIB) N2->N3 Step 2: Activation N4 Secondary -OH Protection (Trt-Cl / Pyridine) N3->N4 Step 3: Orthogonality N5 SPPS Coupling (HATU / DIPEA) N4->N5 Step 4: Elongation N6 Peptide Cleavage (TFA / Scavengers) N5->N6 Step 5: Global Deprotection N7 Purified Peptidomimetic (Proline Surrogate) N6->N7 Final Product

Workflow for the synthetic adaptation and SPPS incorporation of the azetidine scaffold.

References

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants Source: NIH / PubMed Central URL:[Link][1]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist Source: ResearchGate URL:[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL: [Link][2]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: NIH / PubMed Central URL:[Link][3]

Sources

Application

In vitro biological evaluation of novel azetidinol compounds

High-Resolution In Vitro Biological Evaluation of Novel Azetidinol-Derived Epigenetic Modulators Executive Summary Azetidinol—a four-membered nitrogen-containing heterocycle bearing a hydroxyl group—has emerged as a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution In Vitro Biological Evaluation of Novel Azetidinol-Derived Epigenetic Modulators

Executive Summary

Azetidinol—a four-membered nitrogen-containing heterocycle bearing a hydroxyl group—has emerged as a privileged scaffold in modern medicinal chemistry. By offering unique conformational rigidity compared to acyclic amines, the azetidinol moiety minimizes the entropic penalty of target binding while providing critical hydrogen-bonding vectors. Recent breakthroughs have highlighted its utility in optimizing targeted epigenetic modulators, specifically in the development of Bromodomain-containing protein 9 (BRD9) inhibitors for acute myeloid leukemia (AML) and Enhancer of Zeste Homolog 2 (EZH2) inhibitors for lymphoma. This guide details the mechanistic rationale, quantitative profiling, and self-validating in vitro protocols required to rigorously evaluate novel azetidinol-derived compounds.

Mechanistic Rationale: The Azetidinol Advantage

The integration of an azetidinol ring into a drug scaffold is a deliberate structural choice driven by three pharmacological imperatives:

  • Conformational Restriction & Vector Projection: In the development of BRD9 inhibitors, coupling an active imidazolyl group with a 3-azetidinol intermediate forces the molecule into a highly specific geometry. This precise vector projection induces the flipping of the Phe163 residue within the BRD9 binding pocket, maximizing π–π interactions and driving binding affinity into the sub-nanomolar range according to1[1].

  • Basicity Tuning & Cellular Permeability: A common liability of exocyclic amines is excessive basicity, which severely limits cellular permeability. In second-generation EZH2 inhibitors, replacing the N-methyl group of the azetidinol with a cyclopropyl or fluoroalkyl group significantly mitigates this basicity. As detailed in 2, this simple substitution increases lipophilicity, lowers the cLogD, and improves the cellular growth inhibition (GI50) by over 3-fold[2].

  • Metabolic Stability vs. Target Affinity: The compact, strained nature of the azetidinol ring can reduce metabolic soft spots susceptible to cytochrome P450 (CYP3A4) oxidation, thereby improving the pharmacokinetic profile[2]. However, poorly optimized azetidinol derivatives can result in a total loss of potency, as seen in 3, emphasizing the need for rigorous structure-activity relationship (SAR) evaluation[3].

Quantitative Profiling & SAR Data

To illustrate the impact of azetidinol optimization, Table 1 summarizes the in vitro profiling of representative epigenetic and kinase inhibitors.

Table 1: In Vitro Biological Profiling of Azetidinol-Derived Inhibitors

Compound ClassTargetAzetidinol ModificationBiochemical IC50 (nM)Cellular EC50 (nM)cLogDProliferation GI50 (nM)
EZH2 Inhibitor (1) EZH2N-Methyl Azetidinol0.182.53.8N/A
EZH2 Inhibitor (21) EZH2N-Cyclopropyl Azetidinol0.0571.83.112.2 (KARPAS-422)
BRD9 Inhibitor (10m) BRD9Imidazolyl-Azetidinol< 10.0N/AN/A70.0 (MV4-11)
MEK Inhibitor (17) MEK1/2Azetidinol Amide>10,000N/AN/AN/A (Inactive)

(Data synthesized from recent medicinal chemistry evaluations[1],[3],[2].)

Visual Workflows and Pathways

Workflow A Azetidinol Library Synthesis & QC B Biochemical Profiling (HTRF / AlphaScreen) A->B IC50 < 100 nM C Cellular Target Engagement (Western Blot / ELISA) B->C Target Specificity D Phenotypic Screening (CellTiter-Glo / MTT) C->D EC50 Validation E ADME / PK Profiling (Permeability / CYP3A4) D->E GI50 < 50 nM F Lead Selection (In Vivo Efficacy) E->F Favorable cLogD

Fig 1: Step-by-step in vitro biological evaluation workflow for azetidinol-derived compounds.

Pathway Inhibitor Azetidinol-Derived Modulator EZH2 EZH2 (PRC2 Complex) Inhibitor->EZH2 Blocks SAM pocket BRD9 BRD9 (ncBAF Complex) Inhibitor->BRD9 Induces Phe163 flip H3K27 H3K27 Trimethylation EZH2->H3K27 Catalyzes Chromatin Chromatin Remodeling & Gene Repression BRD9->Chromatin Regulates H3K27->Chromatin Promotes Apoptosis Cancer Cell Apoptosis Chromatin->Apoptosis Inhibition reverses repression

Fig 2: Mechanistic pathway of azetidinol-derived epigenetic modulators targeting EZH2 and BRD9.

Self-Validating Experimental Protocols

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) for Target Binding

Causality & Rationale: HTRF is selected over standard ELISA because it is a wash-free, solution-phase assay that minimizes the disruption of low-affinity, transient binding events. Azetidinol compounds, particularly those with highly lipophilic cyclopropyl modifications, can exhibit non-specific plastic binding; HTRF mitigates this through rapid equilibrium readings in suspension[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS). Crucial Step: The inclusion of 0.1% BSA is mandatory to act as a carrier protein, preventing lipophilic azetidinol derivatives from adhering to the microplate walls.

  • Compound Titration: Dispense azetidinol compounds in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing and avoid solvent (DMSO) toxicity.

  • Protein Incubation: Add 5 nM of recombinant target protein (e.g., BRD9 bromodomain or EZH2 complex). Incubate for 30 minutes at room temperature to allow the azetidinol moiety to induce necessary conformational shifts (e.g., Phe163 flipping)[1].

  • Detection: Add the FRET donor (Europium cryptate-labeled antibody) and acceptor (d2-labeled ligand). Incubate for 1 hour in the dark.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm using a compatible microplate reader. Calculate the FRET ratio (665/620).

System Validation (Trustworthiness):

  • Z'-Factor Calculation: The assay must yield a Z'-factor ≥ 0.65. This is verified internally by comparing the high signal (DMSO vehicle control) against the low signal (10 μM reference inhibitor, e.g., Tazemetostat for EZH2).

  • Signal-to-Background (S/B): Must exceed 5.0 to ensure the dynamic range is sufficient to detect subtle SAR differences among closely related azetidinol analogs.

Protocol B: Cellular Target Engagement & Proliferation Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Testing in KARPAS-422 (EZH2-dependent) or MV4-11 (BRD9-dependent) cell lines ensures that the azetidinol basicity tuning successfully translates to intracellular target engagement and phenotypic anti-cancer activity[1],[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 or KARPAS-422 cells at 5,000 cells/well in 96-well plates in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: After 24 hours of acclimation, treat cells with azetidinol compounds (0.1 nM to 10 μM).

  • Target Engagement (Day 3): For EZH2 inhibitors, lyse a subset of cells and perform an ELISA or Western Blot for H3K27Me3 levels. Normalize against total Histone H3 to determine the cellular EC50[2].

  • Proliferation Readout (Day 8): For phenotypic evaluation, extended incubation is required because epigenetic modulation takes several cell cycles to manifest as growth inhibition. On Day 8, add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and read luminescence to calculate the GI50.

System Validation (Trustworthiness):

  • Pharmacological Controls: Include a highly permeable, non-azetidinol reference compound to decouple scaffold-specific permeability issues from intrinsic target biology.

  • Viability Check: Ensure DMSO-treated control wells maintain logarithmic growth over the 8-day period; failure indicates media depletion or over-confluency, which strictly invalidates the GI50 calculation.

References

  • Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML treatment. National Institutes of Health (NIH) / PMC.1[1]

  • Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions. American Chemical Society (ACS). 3[3]

  • Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. National Institutes of Health (NIH) / PMC. 2[2]

Sources

Method

High-Resolution X-ray Crystallography Protocol for Substituted Azetidine Derivatives

Application Note & Experimental Protocol Target Audience: Researchers, structural biologists, and drug development professionals. Introduction & Mechanistic Insights Substituted azetidines—highly strained, four-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Target Audience: Researchers, structural biologists, and drug development professionals.

Introduction & Mechanistic Insights

Substituted azetidines—highly strained, four-membered nitrogenous heterocycles—have emerged as privileged bioisosteres in modern drug discovery. They are frequently deployed to replace piperidines and morpholines, offering enhanced metabolic stability, improved membrane permeability, and unique vectors for structure-activity relationship (SAR) modulation[1].

However, the structural elucidation of these derivatives via Single-Crystal X-ray Diffraction (SCXRD) is notoriously challenging. Unlike planar aromatic rings, the azetidine core is inherently non-planar, exhibiting a characteristic puckered conformation with a dihedral angle of approximately 37°[2]. This dynamic puckering, combined with the high volatility and low melting points of low-molecular-weight azetidines, demands a highly specialized crystallographic workflow.

As an application scientist, I emphasize that successful crystallography in this domain is not merely about growing a crystal; it is about engineering a rigid lattice . Unsubstituted or lightly substituted azetidines often fail to crystallize because their conformational flexibility prevents the formation of stable, repeating intermolecular interactions. Furthermore, determining the absolute configuration of chiral azetidines (e.g., 2,4-cis-disubstituted derivatives used in asymmetric catalysis[3]) requires overcoming the "light-atom problem" by carefully selecting derivatization agents and X-ray sources[4].

Comparative Crystallographic Data

The nature of the substituent at the C3 or C2/C4 positions profoundly impacts the crystal lattice formation and the unit cell volume[1]. The table below summarizes the crystallographic parameters of two distinct 3-substituted azetidine derivatives, demonstrating how steric bulk dictates solid-state packing.

CompoundEmpirical FormulaCrystal SystemSpace GroupVolume (ų)Calculated Density (g/cm³)
3-Aryl-3-arylmethoxyazetidine (6a) C₂₄H₂₅NO₂MonoclinicP2₁/n1944.3(7)1.284
1,3,3-Trinitroazetidine C₃H₄N₄O₆MonoclinicP2₁/c688.1(2)1.854

Table 1: Comparative crystallographic parameters demonstrating the impact of C3-substituents on unit cell volume and packing density[1].

Experimental Protocol: A Self-Validating Workflow

Phase 1: Derivatization and Lattice Engineering

Causality: To suppress volatility and enforce lattice packing, the highly flexible azetidine must be anchored. Derivatization is a self-validating prerequisite to force ordered molecular assembly.

  • Salt Formation: React the free azetidine base with a strong acid (e.g., HCl) or a chiral resolving acid (e.g., camphorsultam dichlorophthalic acid[5]) in a volatile solvent. This introduces strong ionic and hydrogen-bonding networks that stabilize the lattice.

  • Covalent Derivatization: Alternatively, protect the azetidine nitrogen with bulky groups (e.g., N-Boc, N-Cbz, or N-Tosyl). A tosyl group is highly recommended if absolute configuration is required; the heavy sulfur atom provides strong anomalous scattering, which is critical for stereochemical determination[4].

Phase 2: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often yields twinned or poorly diffracting azetidine crystals due to rapid, uncontrolled precipitation[1]. Vapor diffusion ensures a controlled approach to the metastable zone of supersaturation.

  • Solvent Selection: Dissolve 5–10 mg of the derivatized azetidine in a minimum volume of a primary solvent (e.g., dichloromethane or ethyl acetate)[1].

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealable vessel containing an anti-solvent (e.g., hexanes or pentane).

  • Incubation: Seal the outer vessel and allow the anti-solvent to slowly diffuse into the sample solution at a strictly controlled temperature (4 °C to 20 °C) over 3–7 days to yield diffraction-quality single crystals.

Phase 3: Data Collection and Absolute Configuration Validation

Causality: The azetidine ring undergoes rapid puckering inversion at room temperature. If analyzed at 298 K, this dynamic motion manifests as severe positional disorder in the electron density map[2]. Cryocooling freezes the molecule into its lowest-energy puckered conformation.

  • Cryocooling: Mount the selected single crystal on a goniometer head using a cryoloop and inert perfluoropolyether oil. Immediately submerge the crystal in a cold nitrogen gas stream at 100 K[1].

  • Diffraction & Source Selection: Collect X-ray diffraction data. For light-atom structures (containing only C, H, N, O), utilize a Cu Kα X-ray source (λ = 1.5418 Å). The longer wavelength of copper radiation significantly enhances the anomalous scattering signal required to determine stereochemistry[4].

  • Refinement & Validation: Process the data and refine the structure using standard crystallographic software. Validate the absolute configuration by analyzing the Flack parameter; a value near 0 (with a low standard uncertainty, typically < 0.1) confirms the correct enantiomer[3]. Finalize the validation using the CheckCIF routine to ensure the structural model is free of fundamental crystallographic errors[1].

Crystallographic Workflow Visualization

AzetidineCrystallography N1 1. Synthesis & Purification (Substituted Azetidine) N2 2. Derivatization / Salt Formation (Introduce Heavy Atoms) N1->N2 Overcome volatility N3 3. Crystallization Setup (Vapor Diffusion / Evaporation) N2->N3 Optimize lattice packing N4 4. Crystal Mounting (Cryoloop, 100 K N2 Stream) N3->N4 Select single crystal N5 5. X-ray Data Collection (Cu Kα or Mo Kα Source) N4->N5 Minimize thermal motion N6 6. Structure Refinement (Determine Absolute Config) N5->N6 Integrate reflections N7 7. Validation (CheckCIF & Flack Parameter) N6->N7 Confirm stereochemistry

Workflow for X-ray crystallographic analysis of azetidines.

References

  • RSC Publishing. Ring Puckering of Azetidine: an Electron Diffraction Study. Available at:[Link]

  • Scientific Reports (PubMed). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Available at: [Link]

  • Howard Flack. Absolute structure and absolute configuration. Available at: [Link]

  • Chirality (NIH). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available at:[Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol and its Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Bioanalytical Protocol & Mechanistic Guide The Analytical Challenge: Polarity and Retention Azetidine derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Bioanalytical Protocol & Mechanistic Guide

The Analytical Challenge: Polarity and Retention

Azetidine derivatives, particularly highly substituted scaffolds like (2S,3R)-2-(hydroxymethyl)azetidin-3-ol , are increasingly utilized in medicinal chemistry as bioisosteres to improve the physicochemical properties of drug candidates (e.g., lowering logP, increasing metabolic stability, and enhancing brain penetration).

However, the very properties that make this molecule biologically attractive—its low molecular weight, high polarity, and basic secondary amine—render it exceptionally difficult to analyze using standard Reversed-Phase Liquid Chromatography (RPLC). On a traditional C18 column, this molecule exhibits little to no retention, co-eluting with the solvent front where severe ion suppression from matrix components occurs[1].

To establish a robust, self-validating analytical system, we must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC utilizes a polar stationary phase and a highly organic mobile phase, creating a water-rich partitioning layer that effectively retains highly polar analytes[2].

Physicochemical Profiling & MS Strategy

Before designing the chromatographic and ionization strategy, we must define the physicochemical boundaries of the analyte.

Table 1: Physicochemical Properties of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

PropertyValueAnalytical Implication
Molecular Formula C₄H₉NO₂Low MW requires careful selection of MS/MS transitions to avoid background noise.
Monoisotopic Mass 103.0633 DaHigh-resolution MS (HRMS) exact mass targeting.
Exact Mass [M+H]⁺ 104.0711 DaPrimary precursor ion for triple quadrupole MRM targeting.
pKa (Calculated) ~10.4The basic secondary amine ensures excellent ionization efficiency in ESI+.
LogP (Calculated) -1.8Extremely polar; mandates HILIC over RPLC for adequate retention.
Causality of the Analytical Choices
  • Why HILIC Amide? An amide-bonded stationary phase provides strong hydrogen-bonding capabilities, which interact optimally with the two hydroxyl groups of the analyte.

  • Why ESI+ Mode? The azetidine nitrogen is highly basic. By maintaining an acidic mobile phase (pH ~3.0 using formic acid), the molecule is pre-ionized in solution, maximizing the generation of [M+H]⁺ ions in the electrospray source.

  • Why High Organic Sample Diluent? In HILIC, injecting a sample dissolved in water disrupts the immobilized aqueous layer on the column, causing peak splitting and retention loss. Samples must be diluted in >75% acetonitrile (ACN) to match the initial mobile phase conditions[3].

Methodological Architecture

G A Sample Preparation (Protein Precipitation with ACN) B Chromatographic Separation (HILIC Amide Column) A->B C Ionization (ESI+ Mode) B->C D Mass Analysis (MRM Transitions) C->D E Data Processing (Quantification & Validation) D->E

HILIC-MS/MS bioanalytical workflow for polar azetidine derivatives.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Self-Validating Note: This step ensures the final extract is highly organic, satisfying the HILIC injection requirement while simultaneously crashing out matrix proteins.

  • Aliquot 50 µL of plasma or biological matrix into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold Acetonitrile (ACN) containing the internal standard (e.g., an isotopically labeled analog). Causality: The 1:4 ratio ensures the final extract is 80% organic, ideal for HILIC injection without further evaporation/reconstitution.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

Liquid Chromatography (HILIC) Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. Causality: Ammonium formate provides the necessary ionic strength to stabilize the water-rich partitioning layer on the silica surface, ensuring reproducible retention times.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Mechanism
0.0595Initial partitioning layer formation
1.0595Isocratic hold to focus the analyte band
4.04060Gradient elution of polar analytes
5.04060Column wash (elution of highly polar matrix)
5.1595Return to initial conditions
8.0595Re-equilibration (Critical for HILIC reproducibility)
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Mechanistic Insights: CID Fragmentation

Understanding the Collision-Induced Dissociation (CID) pathways is critical for selecting the most specific Multiple Reaction Monitoring (MRM) transitions. For (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, the protonated precursor is observed at m/z 104.1 .

Upon collisional activation, the molecule undergoes predictable neutral losses driven by its functional groups[4]:

  • Loss of Water (-18 Da): The hydroxyl group on the azetidine ring or the hydroxymethyl group is eliminated as H₂O, yielding a fragment at m/z 86.1 .

  • Loss of Formaldehyde (-30 Da): The hydroxymethyl group at the C2 position undergoes cleavage, releasing neutral formaldehyde (CH₂O) and yielding a fragment at m/z 74.1 .

  • Combined Loss (-48 Da): Sequential loss of both water and formaldehyde yields a highly stable conjugated iminium ion at m/z 56.1 .

G M [M+H]+ m/z 104.1 F1 [M+H - H2O]+ m/z 86.1 M->F1 - H2O (-18 Da) F2 [M+H - CH2O]+ m/z 74.1 M->F2 - CH2O (-30 Da) F3 [M+H - H2O - CH2O]+ m/z 56.1 F1->F3 - CH2O (-30 Da) F2->F3 - H2O (-18 Da)

Proposed CID fragmentation pathway for protonated (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

Adapting for Structural Analogs

When developing assays for structural analogs of this azetidine scaffold, the MRM transitions must be adjusted based on the specific substitution patterns.

Table 3: MRM Transitions for Target and Common Analogs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Neutral Loss
Target Azetidine 104.186.115Loss of H₂O (-18 Da)
104.174.118Loss of CH₂O (-30 Da)
104.156.125Loss of H₂O + CH₂O (-48 Da)
N-Methyl Analog 118.1100.115Loss of H₂O (-18 Da)
118.188.118Loss of CH₂O (-30 Da)
O-Methyl Analog (C3) 118.186.120Loss of Methanol (-32 Da)

Causality Note for Analogs: N-alkylation (e.g., N-methyl) shifts the precursor mass by +14 Da. Because the N-alkyl group is tightly bound to the ring nitrogen, it is retained during the initial neutral losses, shifting the resulting product ions by +14 Da as well. Conversely, O-alkylation at the C3 hydroxyl group alters the neutral loss from water (-18 Da) to the corresponding alcohol (e.g., methanol, -32 Da).

References

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis Chromatography Online[Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Spectroscopy Online[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds AIP Publishing[Link]

  • Hydrophilic Interaction Chromatography for Mass Spectrometric Metabonomic Studies of Urine ACS Publications[Link]

Sources

Method

Use of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in the development of CNS-active agents

Application Note: Engineering CNS-Active Agents and Rigidified Linkers Using (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Executive Overview The development of central nervous system (CNS) therapeutics is historically constrai...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering CNS-Active Agents and Rigidified Linkers Using (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Executive Overview

The development of central nervous system (CNS) therapeutics is historically constrained by the blood-brain barrier (BBB), which restricts the permeation of high-molecular-weight, lipophilic, or highly flexible molecules. In recent years, the four-membered azetidine ring has emerged as a cornerstone scaffold in medicinal chemistry to overcome these pharmacokinetic bottlenecks[1]. Specifically, the densely functionalized chiral building block (2S,3R)-2-(hydroxymethyl)azetidin-3-ol offers a unique combination of high sp³ character (Fsp³), reduced lipophilicity (LogP), and conformational rigidity.

As a Senior Application Scientist, I have observed that replacing traditional six-membered rings (e.g., piperidines, morpholines) with substituted azetidines dramatically reduces the entropic penalty of target binding while simultaneously lowering the risk of oxidative N-dealkylation by cytochrome P450 enzymes[1][2]. This application note details the mechanistic rationale, comparative data, and self-validating experimental protocols for incorporating (2S,3R)-2-(hydroxymethyl)azetidin-3-ol into CNS drug discovery pipelines, including its recent success in designing potent polymerase theta (Polθ) inhibitors for brain-penetrant oncology applications[3][4].

Mechanistic Rationale: The Azetidine Advantage in CNS Design

The structural geometry of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol provides two distinct vectors—a secondary hydroxyl at the C3 position and a primary hydroxymethyl at the C2 position—while maintaining a low molecular weight (103.12 g/mol )[5].

  • Conformational Pre-organization: The high ring strain of the azetidine core locks the hydroxymethyl and hydroxyl groups in a specific stereochemical orientation. This rigidity minimizes the loss of conformational entropy upon binding to CNS targets (such as Monoacylglycerol Lipase or NMDA receptors), often resulting in a 10- to 100-fold increase in binding affinity compared to flexible acyclic amines[1][2].

  • Physicochemical Optimization: Increasing the fraction of saturated carbons (Fsp³) correlates directly with clinical success in CNS indications. The introduction of the highly polar, sp³-rich (2S,3R)-2-(hydroxymethyl)azetidin-3-ol lowers the overall LogD of the lead molecule, preventing non-specific lipid partitioning and reducing P-glycoprotein (P-gp) mediated efflux at the BBB[6][7].

  • Metabolic Shielding: Six-membered saturated heterocycles are highly susceptible to α-oxidation and subsequent ring-opening or N-dealkylation by human liver microsomes (HLMs). The strained nature of the azetidine ring sterically and electronically disfavors the formation of the requisite iminium intermediate, significantly extending the compound's half-life (t₁/₂) in vivo[1][8].

G A Legacy Lead (Piperidine/Morpholine Core) High LogP, High Efflux B Bioisosteric Replacement with Azetidine Scaffold A->B Identify Liability C Stereoselective Coupling (2S,3R)-2-(hydroxymethyl)azetidin-3-ol B->C Scaffold Hopping D In Vitro Profiling (PAMPA-BBB & HLM) C->D Synthesis E Optimized CNS Agent (High Fsp3, Low Clearance) D->E Validation

Caption: Workflow for optimizing CNS-active agents using azetidine-based bioisosteric replacement.

Data Synthesis: Comparative Physicochemical Profiling

To justify the synthetic effort of incorporating a chiral azetidine, one must analyze the empirical shifts in physicochemical properties. The table below summarizes typical property shifts observed when transitioning from standard heterocycles to a 3-hydroxymethyl-azetidine derivative in a generic CNS pharmacophore model[2][3][8].

Scaffold CoreCalc. LogPFsp³PAMPA-BBB (Pe x 10⁻⁶ cm/s)HLM Intrinsic Clearance (µL/min/mg)Target Selectivity
Piperidine 3.20.454.2 (Moderate)45.0 (High clearance)Moderate
Morpholine 2.50.506.1 (Good)38.5 (Moderate clearance)Moderate
Azetidine (Unsubstituted) 2.10.6012.4 (Excellent)15.2 (Low clearance)High
(2S,3R)-2-(hydroxymethyl)azetidin-3-ol 1.2 0.75 15.8 (Excellent) < 5.0 (Highly stable) Very High

Data Interpretation: The incorporation of the (2S,3R)-2-(hydroxymethyl)azetidin-3-ol core drastically reduces intrinsic clearance while maximizing BBB permeability, validating its use as a premium building block for neuro-oncology and neurodegenerative drug design.

Validated Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify the causality of the experimental outcomes.

Protocol A: Stereoselective Reductive Amination of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Causality: Reductive amination is preferred over direct alkylation to prevent over-alkylation and to preserve the delicate stereocenters of the azetidine ring under mild conditions.

  • Preparation: Dissolve 1.0 eq of the target aldehyde/ketone pharmacophore in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Amine Addition: Add 1.1 eq of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol hydrochloride[9] and 1.2 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free base. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (STAB). STAB is chosen because its steric bulk and mild hydride-donating ability prevent the reduction of the unreacted aldehyde while selectively reducing the iminium intermediate.

  • Validation (Reaction Tracking): Monitor via LC-MS. The disappearance of the aldehyde peak and the emergence of the [M+H]⁺ mass corresponding to the coupled product validates the step.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase flash chromatography to yield the functionalized CNS lead.

Protocol B: PAMPA-BBB Permeability Assay

Causality: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) utilizes porcine brain lipids to accurately simulate passive transcellular diffusion into the CNS, providing a high-throughput filter before costly in vivo pharmacokinetic studies[1][7].

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Compound Loading: Dilute the azetidine-modified test compound to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 150 µL to the donor wells.

  • Acceptor Assembly: Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring no trapped air bubbles.

  • Incubation: Incubate at 37°C for 18 hours in a humidity chamber.

  • Quantification & Self-Validation:

    • Controls: Run Verapamil (high permeability positive control) and Theophylline (low permeability negative control) concurrently.

    • Analysis: Quantify the concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculation: Calculate the effective permeability ( Pe​ ). The assay is only validated if Verapamil Pe​>10×10−6 cm/s and Theophylline Pe​<1×10−6 cm/s.

G A Donor Compartment (Azetidine Compound in Buffer) B Artificial BBB Membrane (Porcine Brain Lipid Coating) A->B Passive Diffusion C Acceptor Compartment (Buffer) B->C D LC-MS/MS Quantification (Donor vs. Acceptor) C->D E Calculate Effective Permeability (Pe) Validate via Controls D->E

Caption: Schematic of the PAMPA-BBB assay workflow for evaluating passive brain penetrance.

Protocol C: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: To prove that the azetidine core resists N-dealkylation, compounds must be subjected to Phase I oxidative enzymes (CYP450s) present in HLMs.

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration) to trigger CYP450-mediated oxidation.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Validation: Use Testosterone as a high-clearance positive control. The assay is validated if Testosterone shows >80% depletion at 60 minutes. Calculate the intrinsic clearance ( CLint​ ) from the half-life.

Conclusion

The strategic integration of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol into drug discovery programs represents a paradigm shift in overcoming BBB permeability and metabolic clearance hurdles. Whether utilized as a core pharmacophore in Polθ inhibitors for BRCA-deficient brain metastases[3][4] or as a rigidified linker in CNS-targeted PROTACs[9][10], its unique physicochemical profile ensures superior lead-like properties.

References

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry (2024). DOI: 10.1016/j.bmc.2024.117662. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (2017). DOI: 10.1021/acs.jmedchem.7b01366. Available at:[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry (2020). DOI: 10.1021/acs.jmedchem.9b01880. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the stereoselective synthesis of 2,3-disubstituted azetidines

Welcome to the Azetidine Synthesis Technical Support Center . Azetidines are highly strained, sp³-rich four-membered nitrogen heterocycles that have become privileged scaffolds in modern drug discovery due to their abili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center .

Azetidines are highly strained, sp³-rich four-membered nitrogen heterocycles that have become privileged scaffolds in modern drug discovery due to their ability to improve pharmacokinetic properties and metabolic stability[1]. However, their stereoselective synthesis is notoriously difficult due to competing ring-opening pathways, high ring strain (~26 kcal/mol), and unfavorable cyclization kinetics[2].

This guide is curated by Senior Application Scientists to help researchers and drug development professionals troubleshoot the most common bottlenecks in the stereoselective synthesis of 2,3-disubstituted azetidines.

Module 1: Photochemical[2+2] Cycloadditions (Aza-Paternò-Büchi)

Q: When attempting intermolecular aza-Paternò-Büchi reactions with acyclic imines, I observe rapid E/Z isomerization instead of the desired [2+2] cycloaddition. How can I suppress this relaxation pathway?

A: Direct UV excitation of acyclic imines typically results in rapid E/Z isomerization from the singlet excited state, which outcompetes the desired intermolecular [2+2] cycloaddition[3]. To overcome this causality, you must bypass the singlet excited state entirely.

The solution is to utilize a visible-light-absorbing photocatalyst (e.g., an Iridium complex) to enable a Triplet Energy Transfer (EnT) mechanism[4]. By selectively exciting the photocatalyst with blue LEDs, the imine is populated directly into its reactive triplet state. This prevents E/Z isomerization and allows for a stereoselective cycloaddition with the alkene[5]. Additionally, employing cyclic imine equivalents, such as isoxazoline-3-carboxylates, restricts rotational degrees of freedom and enforces the required geometry for successful cycloaddition[4].

EnT_Pathway PC Ir Photocatalyst (S0) PC_exc Ir Photocatalyst (T1) PC->PC_exc 427 nm PC_exc->PC Relaxation Imine_T1 Imine (T1) PC_exc->Imine_T1 EnT Imine_S0 Imine (S0) Imine_S0->Imine_T1 EnT Isomerization E/Z Isomerization Imine_S0->Isomerization Direct UV Azetidine Azetidine Adduct Imine_T1->Azetidine + Alkene Alkene Alkene Alkene->Azetidine

Caption: Triplet Energy Transfer bypassing E/Z isomerization in aza-Paternò-Büchi reactions.

Protocol 1: Visible-Light-Mediated Intermolecular Aza-Paternò-Büchi Reaction

This protocol is designed as a self-validating system to ensure triplet state reactivity.

  • Preparation: In an argon-filled glovebox, dissolve the isoxazoline-3-carboxylate (1.0 equiv) and the alkene (1.5 equiv) in anhydrous MeCN to achieve a 0.1 M concentration.

  • Catalyst Addition: Add the Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) at 1.0–2.0 mol%[4].

  • Degassing: Seal the vial, remove it from the glovebox, and sparge the solution with Argon for 10 minutes. Causality note: Strict removal of oxygen is critical, as O₂ is a potent triplet quencher that will shut down the EnT pathway.

  • Irradiation: Irradiate the mixture using 427 nm blue LEDs. Use a cooling fan to maintain the reaction at ambient temperature (25 °C) for 12–44 hours[4].

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the imine mass without the appearance of oxygenated byproducts confirms successful triplet EnT and the absence of atmospheric quenching.

Module 2: Ring Expansion and Cyclization of Epoxides

Q: I am trying to synthesize 2-(hydroxymethyl)azetidines from enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. However, my major product is the corresponding pyrrolidin-3-ol. How do I invert this regioselectivity?

A: The divergence between azetidine and pyrrolidine formation from (2-aminoalkyl)oxiranes is entirely dictated by the cyclization conditions and the nature of the catalyst/base[6].

Acid-catalyzed conditions (e.g., triflic acid in THF) promote carbocation character at the more substituted epoxide carbon, leading almost exclusively to the 5-membered pyrrolidine ring via a 5-endo-tet-like pathway[6]. To favor the highly strained 4-membered azetidine ring, you must employ base-induced cyclization under solvent-free conditions. Supporting the oxiranes on solid potassium carbonate (K₂CO₃) at elevated temperatures (80–100 °C) shifts the regioselectivity toward the less hindered carbon, favoring the 4-exo-tet cyclization pathway[6].

Quantitative Data: Regioselectivity Control in Oxirane Cyclization
Reaction ConditionsCatalyst / BaseSolventTemp (°C)Azetidine : Pyrrolidine Ratio
Acid-CatalyzedTriflic acid (1 mol%)THF25< 1 : 99
Base-Induced (Mild)KHCO₃None (Solid Support)801 : 1
Base-Induced (Optimal)K₂CO₃None (Solid Support)80 - 1002 : 1
(Data summarized from stereospecific base-induced cyclization studies of (2-aminoalkyl)oxiranes[6])
Protocol 2: Base-Induced Stereospecific Cyclization to Azetidines
  • Substrate Preparation: Dissolve the enantiopure (2-aminoalkyl)oxirane in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Solid Support Loading: Add anhydrous K₂CO₃ (3.0 equiv) to the solution and stir for 10 minutes. Carefully evaporate the solvent under reduced pressure to uniformly support the substrate on the basic solid[6].

  • Thermal Cyclization: Heat the solid mixture as a neat powder at 100 °C for 12 hours under an inert atmosphere.

  • Extraction: Cool to room temperature, suspend the solid in ethyl acetate, filter through a Celite pad to remove the base, and concentrate the filtrate.

  • Validation Check: Analyze the crude mixture by ¹H NMR. The diagnostic chemical shift of the newly formed hydroxymethyl protons will confirm the successful 4-exo-tet azetidine formation versus the pyrrolidine core.

Module 3: Directed Lithiation and Functionalization

Q: I am attempting to stereoselectively functionalize an N-Boc azetidine via directed lithiation using s-BuLi and (-)-sparteine. The enantiomeric ratio (e.r.) is extremely poor compared to similar reactions I've run on N-Boc pyrrolidines. What is causing this?

A: The root cause is the fundamental difference in geometry caused by ring strain. The azetidine ring possesses significantly higher ring strain and a different nitrogen hybridization state compared to pyrrolidines and piperidines[2].

This geometric distortion alters the coordination vector of the N-Boc group. When using s-BuLi and (-)-sparteine, the chiral ligand fails to form a rigid, stereodefining pre-lithiation complex with the highly strained four-membered ring. This leads to poor enantioinduction and sometimes even reversed stereoselectivity compared to larger heterocycles[7].

Troubleshooting Fix: Instead of relying solely on external chiral diamines like (-)-sparteine, transition to a strategy utilizing a chiral auxiliary attached directly to the azetidine nitrogen (e.g., chiral N-sulfinyl groups), or employ catalytic asymmetric cross-coupling methods that do not rely on the stereoselective deprotonation of the highly strained C-H bond[7].

Lithiation Substrate N-Boc Azetidine Reagent s-BuLi + (-)-sparteine Substrate->Reagent Complex_Aze Unstable Coordination Reagent->Complex_Aze High Strain Complex_Pyr Stable Coordination (Pyrrolidine) Reagent->Complex_Pyr Low Strain Product_Low Low e.r. Product Complex_Aze->Product_Low Poor Control Product_High High e.r. Product Complex_Pyr->Product_High

Caption: Impact of ring strain on stereoselective lithiation of N-Boc azetidines.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: chemrxiv.
  • Source: nih.
  • Source: rsc.
  • Source: rsc.
  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Closure

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of azetidine ring closure reactions. The inherent ring strain of the four-membered azetidine ring often presents synthetic challenges, making careful optimization of reaction conditions paramount for success.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Azetidine Product

Question: My azetidine ring closure reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in azetidine synthesis are a common challenge and can be attributed to several factors, primarily related to the difficulty of forming the strained four-membered ring.[1][3] Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Competing Side Reactions: The most frequent culprits for low yields are competing intermolecular reactions and elimination side reactions.[3][4]

    • Intermolecular Reactions: At higher concentrations, the reactive ends of your precursor are more likely to react with other precursor molecules, leading to dimerization or polymerization.

      • Solution: Employ high-dilution conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture using a syringe pump. This favors the unimolecular intramolecular cyclization.[5]

    • Elimination Reactions: If your precursor contains acidic protons, elimination can compete with the desired nucleophilic substitution, especially when using a strong base.[3]

      • Solution: Carefully select your base. A non-nucleophilic, sterically hindered base can be advantageous. In some cases, heating the reaction without an additional base may be sufficient if the nitrogen nucleophile is reactive enough.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: While heating can sometimes be necessary to overcome the activation energy for ring closure, excessive heat can promote decomposition or side reactions.

      • Solution: Screen a range of temperatures. Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it.[5]

    • Solvent: The polarity of the solvent can significantly impact the reaction rate and the stability of intermediates.

      • Solution: Experiment with a variety of aprotic solvents with differing polarities (e.g., THF, acetonitrile, DMF, DMSO).

  • Poor Leaving Group: The intramolecular nucleophilic substitution requires a good leaving group on the carbon that will be attacked by the nitrogen.

    • Solution: If using a halo-amine, consider converting the halide to a better leaving group, such as a tosylate, mesylate, or triflate.[3]

  • Steric Hindrance: Bulky substituents on the precursor can sterically hinder the approach of the nucleophilic nitrogen to the electrophilic carbon, disfavoring the formation of the compact four-membered ring.[4]

    • Solution: If possible, redesign the synthesis to use a precursor with less steric bulk near the reacting centers.

Issue 2: Predominant Formation of an Undesired Pyrrolidine Byproduct

Question: My reaction is yielding a five-membered pyrrolidine ring instead of the desired four-membered azetidine. Why is this happening and how can I favor the formation of the azetidine?

Answer:

The formation of a pyrrolidine ring is a common competitive pathway in azetidine synthesis, particularly when starting from γ-substituted amine precursors.[5] This is a classic example of the kinetic versus thermodynamic control of a reaction. The formation of the five-membered pyrrolidine ring is often thermodynamically favored (less ring strain), while the formation of the four-membered azetidine is kinetically controlled.

Key Factors and Solutions:

  • Reaction Temperature: Higher temperatures tend to favor the thermodynamically more stable product.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures can significantly favor the kinetically controlled formation of the azetidine.[5]

  • Choice of Base: The nature of the base can influence the transition state energies for the competing cyclizations.

    • Solution: Screen different bases. In some systems, a bulkier base may favor the formation of the less sterically demanding transition state leading to the azetidine.

  • Substrate Stereochemistry: The stereochemistry of the starting material can pre-organize the molecule in a conformation that favors one cyclization pathway over the other.

    • Solution: If you have stereocenters in your precursor, verify their configuration. It might be that the current stereoisomer preferentially forms the pyrrolidine.

Troubleshooting Workflow for Pyrrolidine Formation

G start High Pyrrolidine Formation Observed temp Is the reaction temperature too high? start->temp lower_temp Action: Lower the reaction temperature (e.g., from 50°C to 20°C or 0°C). temp->lower_temp Yes conc Is the reaction concentration too high? temp->conc No reanalyze Re-analyze Product Ratio lower_temp->reanalyze high_dilution Action: Use high dilution conditions (slow addition or larger solvent volume). conc->high_dilution Yes reagents Are the reagents (base, catalyst) and substrate stereochemistry optimal? conc->reagents No high_dilution->reanalyze optimize_reagents Action: Verify precursor stereochemistry. Optimize base or catalyst choice. reagents->optimize_reagents Yes optimize_reagents->reanalyze G cluster_products Potential Products precursor γ-Haloamine Precursor azetidine Desired Azetidine (4-exo-tet) precursor->azetidine Intramolecular Cyclization pyrrolidine Undesired Pyrrolidine (5-endo-tet) precursor->pyrrolidine Competing Cyclization elimination Elimination Product precursor->elimination Elimination (Side Reaction)

Sources

Troubleshooting

Troubleshooting guide for the purification of chiral azetidine diols

Welcome to the Technical Support Center for Chiral Heterocycle Purification. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with chiral azetidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Heterocycle Purification. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with chiral azetidine diols.

Azetidine diols present a "perfect storm" of purification difficulties: they possess high topological polar surface area (TPSA), extreme aqueous solubility, and a highly strained 4-membered ring (~26 kcal/mol) that is prone to acid-catalyzed degradation. This guide synthesizes field-proven chromatographic strategies, causal explanations, and self-validating protocols to ensure you achieve >99% enantiomeric excess (ee) without compromising product yield.

Core Purification Strategy

AzetidinePurification Crude Crude Azetidine Diol (High Polarity, Aqueous Soluble) Protect N-Protection (Boc/Cbz) & O-Derivatization Crude->Protect Mask Basic Amine NP_LC Normal Phase Chromatography (Diastereomer Separation) Protect->NP_LC Organic Extraction Split NP_LC->Split ChiralHPLC Chiral HPLC (AD-H / OD-H) (Enantiomer Resolution) Split->ChiralHPLC Analytical/Prep Route EKR Enzymatic Kinetic Resolution (PPL-Catalyzed Acetylation) Split->EKR Biocatalytic Route PureHPLC Enantiopure Azetidine Diol (>99% ee) ChiralHPLC->PureHPLC Isomer Elution PureEKR Enantiopure Azetidine Diol (>99% ee) EKR->PureEKR Selective Acetylation

Fig 1: Strategic workflow for the isolation and enantiomeric resolution of chiral azetidine diols.

Troubleshooting & FAQs

Q1: Why do I experience massive product loss during the aqueous workup of my crude azetidine diol? A1: Azetidine diols are extremely polar. The combination of a basic secondary/tertiary amine and dual hydroxyl groups creates a hydrogen-bonding network that heavily favors the aqueous phase. Causality & Solution: You must disrupt this hydrogen-bonding network before extraction. N-protection (e.g., N-Boc or N-Cbz) masks the basic amine, significantly reducing the TPSA and driving the partition coefficient (LogP) toward the organic phase. Always protect the crude mixture before attempting an aqueous-organic extraction.

Q2: My azetidine ring is opening or degrading during silica gel chromatography. How do I prevent this? A2: The 4-membered azetidine ring is inherently unstable due to severe angle strain. Causality & Solution: Standard normal-phase silica gel is slightly acidic (pH ~4.5-5.5). This acidity can protonate the azetidine nitrogen or activate the hydroxyl groups, triggering a nucleophilic ring-opening or retro-aldol-like collapse. To prevent this, you must neutralize the silica gel by running 1-2% Triethylamine (TEA) in your mobile phase, or switch to basic alumina.

Q3: Normal phase TLC shows only one spot, but NMR indicates a mixture. How do I resolve the isomers? A3: You are likely dealing with enantiomers, which have identical physical properties in an achiral environment. While diastereomers of azetidines can often be separated on standard normal-phase silica chromatography[1], enantiomers require a chiral environment. Causality & Solution: Utilize High-Performance Liquid Chromatography (HPLC) with Polysaccharide-based Chiral Stationary Phases (CSPs). Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H provide chiral recognition pockets that interact differently with the (R,R) and (S,S) isomers, and have proven highly effective for azetidine-diols[2].

Q4: Is there a non-chromatographic way to achieve high enantiomeric excess (ee) for azetidine diols? A4: Yes, Enzymatic Kinetic Resolution (EKR) is a highly scalable alternative. Causality & Solution: Porcine Pancreatic Lipase (PPL) possesses a highly stereoselective active site. When exposed to a racemic azetidine diol and an acyl donor, PPL will preferentially acetylate only one enantiomer. This allows for the facile separation of highly enantioenriched azetidinic mono-acetates and unreacted diols via standard flash chromatography[3].

Validated Step-by-Step Methodology: N-Boc Protection and Chiral HPLC Resolution

This protocol is designed as a self-validating system. Do not proceed to Step 4 without passing the System Validation Check in Step 3.

Step 1: N-Boc Protection (Polarity Reduction)

  • Dissolve the crude azetidine diol in a mixture of Dichloromethane (DCM) and Methanol (4:1 v/v).

  • Add 1.5 equivalents of Triethylamine (TEA), followed by dropwise addition of 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) at 0°C.

  • Mechanistic Rationale: TEA neutralizes hydrochloride salts and acts as a mild base to catalyze the nucleophilic attack of the azetidine nitrogen on Boc₂O. This stabilizes the ring against electrophilic attack.

Step 2: Diastereomeric Separation via Normal Phase Chromatography

  • Concentrate the protected mixture and load it onto a silica gel column pre-treated with 1% TEA in Hexanes.

  • Elute with a gradient of Hexanes/Ethyl Acetate to separate any diastereomeric impurities[1]. Collect the fractions containing the target enantiomeric pair.

Step 3: System Validation Check (Critical)

  • The Rule of the Racemate: Before analyzing your enantioenriched sample, you must inject a racemic standard of the protected azetidine diol onto the Chiral HPLC.

  • Adjust the mobile phase (e.g., Isopropanol concentration) until the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline resolution).

  • Scientific Integrity: If baseline resolution is not achieved on the racemate, any ee% calculation on the chiral sample is scientifically invalid, as peak integration will be artificially skewed by co-elution.

Step 4: Enantiomeric Resolution via Chiral HPLC

  • Dissolve the purified diastereomer in HPLC-grade Hexane/Isopropanol (90:10).

  • Inject onto a Daicel Chiralpak AD-H or Chiralcel OD-H column[2].

  • Mechanistic Rationale: The amylose/cellulose backbone of the CSP forms a chiral helical groove. The carbamate derivatization of the CSP interacts via hydrogen bonding and π−π stacking with the Boc-protected azetidine diol, causing differential retention times based on the steric fit of the enantiomers.

Quantitative Data: Chiral Stationary Phase (CSP) Selection

Below is a comparative matrix of validated chiral columns for azetidine derivatives to guide your method development.

Chiral Stationary Phase (CSP)Selector TypeRecommended Mobile PhaseFlow RateExpected Performance & Rationale
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.0 mL/minHigh success rate for azetidine-diols; broad chiral recognition pocket[2].
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (85:15)1.0 mL/minExcellent baseline resolution for bulky N-protected (Boc/Cbz) derivatives[2].
Chiralpak® ID Amylose tris(3-chlorophenylcarbamate)Hexane / IPA (90:10)1.0 mL/minImmobilized phase allows broader solvent compatibility; ideal for highly polar derivatives[4].
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)Hexane / Ethanol (80:20)1.0 mL/minWidely used cellulose-based column with broad applicability for aza-heterocycles[4].

References

  • Title : A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source : PubMed (nih.gov) / Journal of Organic Chemistry URL : 1

  • Title : Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid Source : nsf.gov / Angewandte Chemie International Edition URL : 2

  • Title : A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides (ResearchGate Compilation) Source : researchgate.net URL : 3

  • Title : A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers Source : benchchem.com URL : 4

Sources

Optimization

Strategies for the selective protection of hydroxyl groups in (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Welcome to the Technical Support Center for azetidine scaffold functionalization. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine scaffold functionalization. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Successful manipulation of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol requires a deep understanding of molecular topography. This molecule presents three competing nucleophilic sites: a highly reactive secondary amine, a sterically accessible primary alcohol (C2), and a hindered secondary alcohol (C3) situated on a strained four-membered ring.

The following guide details the causality behind orthogonal protection strategies, ensuring your synthetic workflows are robust, reproducible, and self-validating.

Architectural Overview & Strategic Causality

To achieve orthogonal protection, we must exploit the innate steric and electronic differences of the functional groups.

  • The Nitrogen Heterocycle: The azetidine nitrogen is the most nucleophilic site and will readily undergo undesired alkylation or silylation if left exposed[1]. It must be masked first.

  • The Primary Hydroxyl (C2): Once the nitrogen is protected, the C2-hydroxymethyl group is the next most accessible site. We exploit this by using sterically demanding electrophiles, such as the tert-butyldiphenylsilyl (TBDPS) group, which kinetically strongly prefers primary over secondary alcohols[2].

  • The Secondary Hydroxyl (C3): The C3-OH is sterically congested by the four-membered ring. It requires highly reactive electrophiles but mild basic conditions to prevent base-catalyzed ring opening of the strained azetidine.

Orthogonal Protection Workflow

ProtectionWorkflow Start (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (Unprotected) Step1 Phase 1: N-Protection Boc2O, Et3N, MeOH Start->Step1 Int1 N-Boc Diol Intermediate Step1->Int1 Masks nucleophilic amine Step2 Phase 2: Primary OH Silylation TBDPSCl, Imidazole, DMF Int1->Step2 Int2 C2-TBDPS, C3-OH Azetidine Step2->Int2 Steric differentiation Step3 Phase 3: Secondary OH Alkylation BnBr, Ag2O, DCM Int2->Step3 Final Orthogonally Protected Azetidine Scaffold Step3->Final Mild base conditions

Workflow for orthogonal protection of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next phase without confirming the checkpoint.

Phase 1: N-Boc Protection

Causality: Masking the secondary amine neutralizes its nucleophilicity, preventing competitive N-silylation during Phase 2[1].

  • Dissolve (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (1.0 eq) in anhydrous Methanol (0.2 M).

  • Add Triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 2 hours, allowing it to warm to room temperature (RT).

  • Self-Validation Checkpoint: Perform TLC and stain with Ninhydrin. The starting material will stain deep purple/blue (free amine). The reaction is complete when the Ninhydrin-active spot entirely disappears.

Phase 2: Regioselective Primary OH Silylation

Causality: Silylation proceeds via a pentacoordinated silicon intermediate[3]. The immense steric bulk of the tert-butyl and two phenyl groups on TBDPSCl kinetically restricts the reaction to the unhindered C2-primary alcohol, leaving the C3-secondary alcohol untouched[2][4].

  • Dissolve the N-Boc diol intermediate (1.0 eq) in anhydrous DMF (0.1 M) under nitrogen.

  • Add Imidazole (2.0 eq) and cool to 0 °C.

  • Slowly add TBDPSCl (1.05 eq). Critical: Do not exceed 1.05 eq to prevent forced di-silylation.

  • Stir at 0 °C for 1 hour, then warm to RT for 4 hours.

  • Self-Validation Checkpoint: ¹H NMR analysis. Look for a significant downfield shift in the C2-CH₂ protons. The C3-CH proton chemical shift should remain relatively unchanged, confirming mono-silylation.

Phase 3: Secondary OH Alkylation (Benzylation)

Causality: Traditional benzylation uses NaH, which can trigger base-catalyzed ring degradation in strained azetidines. Silver(I) oxide (Ag₂O) provides a mild, neutral condition that activates the alkyl halide without destroying the four-membered ring.

  • Dissolve the mono-silylated intermediate (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Benzyl bromide (BnBr, 1.5 eq) and Ag₂O (2.0 eq).

  • Stir vigorously in the dark at RT for 24-48 hours.

  • Self-Validation Checkpoint: FTIR spectroscopy. The broad O-H stretch (~3300 cm⁻¹) will completely disappear, confirming the protection of the final hydroxyl group.

Quantitative Reagent Selection Data

Selecting the correct protecting group is a balance of steric bulk and cleavage orthogonality. Use the table below to select the optimal group for your specific downstream needs.

Protecting GroupReagentRelative Steric Bulk1° vs 2° Selectivity RatioCleavage Driving Force / Condition
TMS TMSClLow< 2:1 (Poor)Mild Acid or F⁻
TBS TBSClModerate~ 10:1 (Good)F⁻ (TBAF) or Acid
TBDPS TBDPSClHigh> 95:5 (Excellent)F⁻ (TBAF, driven by strong Si-F bond)[3]
Trityl (Trt) TrtClVery High> 99:1 (Excellent)Mild Acid (e.g., TFA)[1]

Troubleshooting & FAQs

Q: Why am I observing di-silylation (protection of both primary and secondary OH) when using TBDPSCl? A: This is a kinetic failure. Causality points to either excess reagent, elevated temperatures during addition, or extended reaction times overcoming the steric barrier of the C3-OH. Fix: Strictly control TBDPSCl stoichiometry to exactly 1.05 equivalents and ensure the reaction mixture is maintained at 0 °C during the electrophile addition.

Q: Can I protect the primary OH before the azetidine nitrogen? A: No. The secondary amine is highly nucleophilic and will competitively react with silyl chlorides or alkyl halides, leading to N-silylation or N-alkylation[1]. Always perform N-protection (e.g., Boc, Cbz, or Fmoc) prior to O-functionalization.

Q: I need to deprotect the primary OH while leaving the secondary C3-benzyl group intact. What is the mechanistic approach? A: TBDPS ethers are highly sensitive to fluoride ions but exceptionally stable to acidic and basic hydrolysis[4]. Treat the molecule with Tetrabutylammonium fluoride (TBAF) in THF. The thermodynamic driving force is the formation of the Si-F bond, which is approximately 30 kcal/mol stronger than the Si-O bond[3]. This will selectively reveal the C2-primary alcohol while leaving the C3-benzyl ether completely intact.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: NIH / PMC URL
  • Application Notes and Protocols: Regioselective Protection of Diols with TBDPSCl on a Cyclohexanecarbaldehyde Scaffold Source: Benchchem URL
  • Source: Chem-Station Int. Ed.
  • tert-Butyldiphenylsilyl Source: Wikipedia URL

Sources

Troubleshooting

Common side reactions in the synthesis of functionalized azetidines and their prevention

Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the kinetic and ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the kinetic and thermodynamic challenges inherent in synthesizing strained four-membered nitrogen heterocycles.

Due to their significant ring strain (~26 kcal/mol), azetidines are highly susceptible to side reactions such as ring-opening, polymerization, and fragmentation[1]. This guide provides field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your synthetic routes.

Section 1: Diagnostic Workflows

Before diving into specific chemical interventions, it is crucial to map the failure modes of your chosen synthetic pathway. The diagnostic workflow below categorizes the most frequent side reactions based on the initiation strategy.

G Start Azetidine Synthesis Initiation Path1 Intramolecular Cyclization Start->Path1 Path2 Photochemical [2+2] / Norrish-Yang Start->Path2 Path3 Aziridine Ring Expansion Start->Path3 Side1 Side Reaction: Oligomerization / Elimination Path1->Side1 Side2 Side Reaction: Norrish II Fragmentation Path2->Side2 Side3 Side Reaction: Cheletropic Extrusion Path3->Side3 Fix1 Action: High Dilution & Mild Base Side1->Fix1 Fix2 Action: Benzhydryl/Ts Protecting Group Side2->Fix2 Fix3 Action: Engineered Hemoprotein Catalyst Side3->Fix3 Success Target: Functionalized Azetidine Fix1->Success Fix2->Success Fix3->Success

Troubleshooting workflow for common azetidine synthesis side reactions.

Section 2: Troubleshooting Q&A

Module A: Intramolecular Cyclization & Ring Closure

Q: Why am I isolating high-molecular-weight oligomers instead of the desired azetidine during the intramolecular cyclization of γ-haloamines? Causality & Solution: The formation of a four-membered ring is entropically and enthalpically disfavored compared to five- or six-membered rings[1]. At standard reaction concentrations, intermolecular nucleophilic attack outpaces intramolecular cyclization, leading to runaway polymerization. Action: Implement strictly high-dilution conditions (typically <0.01 M) using a syringe pump to maintain a near-zero steady-state concentration of the reactive intermediate[2]. Additionally, utilizing bulky N-protecting groups (e.g., Boc or Trityl) sterically hinders intermolecular collisions.

Q: During the base-promoted cyclization of my substrate, I observe significant formation of allylic amines (elimination products). How can I favor cyclization? Causality & Solution: Strong, unhindered bases can act as nucleophiles or abstract β-protons, triggering an E2 elimination rather than the desired intramolecular SN​2 displacement. Action: Switch to non-nucleophilic, sterically hindered bases (e.g., DIPEA, DBU) or mild inorganic bases (e.g., Cs2​CO3​ )[2]. Furthermore, optimizing the leaving group (converting a chloride to a more reactive iodide or triflate) lowers the activation energy for cyclization, allowing the reaction to proceed at lower temperatures where thermal elimination pathways are suppressed.

Module B: Photochemical Synthesis (Norrish-Yang & Aza-Paternò-Büchi)

Q: I am using a Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols, but I am losing the majority of my yield to Norrish Type II fragmentation. What is causing this? Causality & Solution: The Norrish-Yang cyclization proceeds via a 1,4-biradical intermediate following a 1,5-hydrogen atom transfer (HAT). If the lifetime of this biradical is prolonged, or if the molecular conformation favors cleavage, Norrish Type II fragmentation (yielding acetophenone derivatives) outcompetes ring closure[3]. The nature of the nitrogen protecting group (PG) is the critical determinant of this conformational preference. Action: Avoid ethyl or benzyl protecting groups, which exacerbate fragmentation. Switch to a benzhydryl ( CH(Ph)2​ ) or p-toluenesulfonyl (Ts) group. Benzhydryl groups orchestrate the required conformation for rapid radical recombination, effectively shutting down the fragmentation pathway[3].

Module C: Ring Expansion & Carbene Transfer Reactions

Q: In the biocatalytic one-carbon ring expansion of aziridines to azetidines, I am observing significant alkene byproducts. How do I prevent this? Causality & Solution: This reaction relies on an electrophilic iron carbenoid intermediate reacting with an aziridine to form an aziridinium ylide. This ylide can undergo the desired [1,2]-Stevens rearrangement to form the azetidine. However, a highly competitive side reaction is the cheletropic extrusion of ethylene, which destroys the ring and yields an alkene[4],[5]. Action: Utilize engineered hemoproteins (such as P411-AzetS). These specific biocatalysts provide a highly controlled active site that stabilizes the aziridinium ylide, favoring the diradical recombination required for the [1,2]-Stevens rearrangement while suppressing the cheletropic extrusion pathway[6].

Section 3: Quantitative Data on Side Reaction Mitigation

To illustrate the profound impact of protecting group selection on photochemical azetidine synthesis, the following table summarizes the competitive pathways during the Norrish-Yang cyclization of α-aminoacetophenones[3].

N-Protecting GroupTarget Azetidinol Yield (%)Norrish II Fragmentation / Side ProductsRecommendation & Causality
Benzhydryl ( CH(Ph)2​ ) 93% (in subsequent steps)MinimalOptimal - Orchestrates rapid ring closure via strict conformational control.
p-Toluenesulfonyl (Ts) 81% 14%Good - Viable alternative for stable intermediates.
Benzyl (Bn) 63%High fragmentationAvoid - Prolongs biradical lifetime, favoring cleavage.
Ethyl (Et) 54%High fragmentationAvoid - Poor conformational control.
Phenyl (Ph) 12%88% (Unselective reactions)Critical Failure - Do not use.

Section 4: Self-Validating Experimental Protocol

SOP: High-Dilution Synthesis of 2-Substituted Azetidines via Intramolecular Cyclization This protocol utilizes a continuous syringe-pump addition method to prevent intermolecular polymerization, featuring built-in validation checkpoints to ensure system integrity[2],[7].

Phase 1: Pre-Reaction Validation

  • Starting Material Check: Ensure the precursor (γ-amino alcohol) is >98% pure via 1H NMR. Trace impurities act as nucleophilic initiators for polymerization.

  • Moisture Control: Flame-dry all glassware under vacuum. Purge with ultra-high purity Argon.

Phase 2: Activation of the Leaving Group 3. Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. 4. Add Triethylamine (1.5 eq) and cool the mixture to 0 °C. 5. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 30 minutes. 6. Validation Checkpoint 1: Perform a rapid TLC (Hexanes/EtOAc). Complete consumption of the starting material validates successful mesylation. Quench with saturated NaHCO3​ , extract, dry over Na2​SO4​ , and concentrate under reduced pressure without heating above 25 °C to prevent premature, uncontrolled cyclization.

Phase 3: High-Dilution Cyclization 7. Dissolve the crude mesylate in anhydrous Acetonitrile to a concentration of 0.05 M. Load this solution into a gas-tight syringe. 8. In a separate reaction flask, suspend Cs2​CO3​ (2.0 eq) in anhydrous Acetonitrile (volume sufficient to make the final concentration <0.005 M). Heat to 60 °C. 9. Using a syringe pump, add the mesylate solution to the Cs2​CO3​ suspension at a highly controlled rate of 0.5 mL/hour. 10. Mechanistic Note: The extremely slow addition ensures that the concentration of the reactive mesylate remains near zero, forcing the intramolecular SN​2 displacement to outcompete intermolecular collisions.

Phase 4: Post-Reaction Validation 11. After addition is complete, stir for an additional 2 hours. Filter the suspension to remove inorganic salts and concentrate. 12. Validation Checkpoint 2: Analyze the crude mixture via 1H NMR. The presence of highly shielded multiplets between 2.0–2.5 ppm (characteristic of the strained C3​ methylene protons in the azetidine ring) validates successful ring closure. The absence of broad polymeric peaks validates the high-dilution strategy.

Section 5: Mechanistic Pathway Visualization

Understanding the divergence between productive synthesis and side reactions is critical for rational troubleshooting. The diagram below illustrates the competing pathways during the biocatalytic ring expansion of aziridines.

G Aziridine Aziridine + Carbene Precursor Hemoprotein Hemoprotein Catalyst (Iron Carbenoid) Aziridine->Hemoprotein Ylide Aziridinium Ylide Intermediate Hemoprotein->Ylide Nucleophilic Attack Stevens [1,2]-Stevens Rearrangement Ylide->Stevens Engineered Enzyme Cheletropic Cheletropic Extrusion Ylide->Cheletropic Uncontrolled Pathway Azetidine Target: Chiral Azetidine Stevens->Azetidine Alkene Side Product: Alkene + Ethylene Cheletropic->Alkene

Mechanistic divergence in aziridine ring expansion pathways.

Sources

Optimization

Improving the yield and diastereoselectivity of azetidine synthesis

Welcome to the technical support center for diastereoselective azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diastereoselective azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Azetidines are valuable saturated N-heterocycles in medicinal chemistry, but their synthesis is often hampered by challenges related to the inherent ring strain of the four-membered ring.[1] This resource provides in-depth, field-proven insights to help you navigate these challenges and improve both the yield and diastereoselectivity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for diastereoselective azetidine synthesis?

A1: Several core strategies exist, each with its own advantages and challenges. The most prevalent methods include:

  • Intramolecular Cyclization: This is the oldest and most common route, typically involving the cyclization of γ-haloamines or γ-amino alcohols with a suitable leaving group.[1][2] The stereochemistry of the final product is often dictated by the stereocenters present in the acyclic precursor.

  • The Aza Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between an imine and an alkene.[3][4][5] This is one of the most direct and atom-economical methods, though it can be limited by the photochemical properties of the substrates.[3][4][6] Recent advances using visible-light photocatalysis have significantly broadened its scope.[4][7]

  • Reduction of β-Lactams: Azetidin-2-ones (β-lactams), often synthesized via the Staudinger cycloaddition (ketene + imine), can be reduced to the corresponding azetidines.[8] This two-step process allows for the vast chemistry of β-lactams to be leveraged for azetidine synthesis.

  • Ring Expansion and Rearrangement: In certain cases, azetidines can be formed from the expansion of smaller rings like aziridines or through rearrangements of larger heterocyclic systems.[2][9]

Q2: What are the most critical factors influencing diastereoselectivity in these reactions?

A2: Achieving high diastereoselectivity is paramount and is generally influenced by a combination of factors:

  • Substrate Control: The steric and electronic properties of substituents on the starting materials are crucial. In intramolecular cyclizations, the existing stereochemistry of the acyclic precursor directly influences the product's stereochemistry.[1][10]

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can significantly enhance the diastereomeric ratio.[9] Conversely, higher temperatures can lead to equilibration and lower selectivity.

  • Solvent Polarity: The solvent can influence the stability of transition states. For instance, in some cycloadditions, polar solvents may favor one diastereomer over another.[9]

  • Catalysts (Lewis Acids): The use of Lewis acids can coordinate to reactants, leading to a more organized, rigid transition state, thereby enhancing diastereoselectivity.[9]

  • Base Strength: In intramolecular cyclizations, the choice of base can affect the rate of competing reaction pathways and influence the stereochemical outcome.[9]

Troubleshooting Guide

This section addresses specific issues encountered during azetidine synthesis in a question-and-answer format.

Method 1: Intramolecular Cyclization (e.g., of γ-Haloamines)

Problem: Low or no yield of the desired azetidine.

  • Possible Cause 1: Poor Leaving Group.

    • Explanation: The intramolecular SN2 reaction requires a good leaving group. Hydroxyl groups, for example, must be activated.

    • Solution: Convert alcohols to better leaving groups like mesylates (Ms), tosylates (Ts), or halides (I, Br, Cl). The reaction rate generally follows I > Br > OTs > OMs > Cl. Ensure the conversion to the activated precursor is high-yielding before attempting cyclization.

  • Possible Cause 2: Intermolecular Side Reactions.

    • Explanation: At high concentrations, the starting material can react with itself intermolecularly (e.g., forming dimers or polymers) instead of cyclizing. This is a common issue when forming strained rings.

    • Solution: Employ high-dilution conditions. Slowly add the substrate to a solution of the base over an extended period. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.

  • Possible Cause 3: Steric Hindrance.

    • Explanation: Bulky substituents on the acyclic precursor can sterically disfavor the formation of the constrained, four-membered ring transition state.[9]

    • Solution: If possible, redesign the synthesis to minimize steric clash near the reacting centers. Alternatively, more forcing conditions (higher temperature, stronger base) may be required, though this can negatively impact diastereoselectivity.

Problem: Poor diastereoselectivity.

  • Possible Cause 1: Loss of Stereochemical Integrity.

    • Explanation: If the reaction conditions allow for epimerization of stereocenters in the starting material or product, a mixture of diastereomers will be obtained. Strong bases and high temperatures can sometimes cause this.

    • Solution: Start with enantiomerically pure precursors.[11] Use milder bases (e.g., K₂CO₃ vs. LiHMDS) and lower reaction temperatures. The diastereoselectivity is often set during the formation of the acyclic precursor, so optimization of that step is critical.[10]

  • Possible Cause 2: Incorrect Base/Solvent Combination.

    • Explanation: The choice of base and solvent can influence the transition state geometry.

    • Solution: Screen a variety of bases (e.g., NaH, KHMDS, LiHMDS, DBU) and non-protic solvents (THF, Dioxane, DMF). For example, treatment of a linear precursor with LiHMDS at -50 °C gave a 1.2:1 mixture of epimers, while using KHMDS at -78 °C gave a 1:20 ratio of the same epimers, demonstrating a dramatic inversion of selectivity.[10]

Data Summary: Cyclization Parameters
ParameterRecommendation for High SelectivityRationale
Concentration High Dilution (<0.01 M)Favors intramolecular cyclization over intermolecular side reactions.[9]
Temperature Low Temperature (-78 °C to 0 °C)Favors kinetic product formation, often leading to higher diastereoselectivity.[9]
Leaving Group Good (I, Br, OTs)Ensures efficient cyclization under mild conditions.
Base Screen (e.g., NaH, KHMDS, DBU)The optimal base is highly substrate-dependent.[2][10]
Method 2: The Aza Paternò–Büchi Reaction ([2+2] Photocycloaddition)

Problem: Low or no product formation.

  • Possible Cause 1: Inefficient Excited State Formation/Capture.

    • Explanation: A primary failure mode for this reaction is the rapid E/Z isomerization of the imine in its excited state, which provides a non-productive pathway for energy relaxation and prevents the cycloaddition.[3][4][7]

    • Solution 1: Use cyclic imines where possible, as their rigid structure physically prevents E/Z isomerization.[3]

    • Solution 2: For acyclic imines, recent advances in visible-light photocatalysis using triplet energy transfer can be highly effective.[6][7] This involves using a photosensitizer (e.g., an iridium or ruthenium complex, or an organic dye like thioxanthone) that absorbs visible light and transfers its energy to the alkene or imine, promoting it to a reactive triplet state.[4][7]

  • Possible Cause 2: Incorrect Wavelength.

    • Explanation: Traditional aza Paternò–Büchi reactions require high-energy UV light (e.g., 254 nm) to excite the imine chromophore.[9] If your light source does not match the absorption spectrum of the substrate, no reaction will occur.

    • Solution: Verify the UV-Vis absorption spectrum of your starting material. Ensure your photochemical reactor is equipped with a lamp of the appropriate wavelength. If using a photosensitizer, the light source must match the sensitizer's absorption.

  • Possible Cause 3: Quenching of the Excited State.

    • Explanation: Dissolved oxygen is a very effective quencher of triplet excited states. Its presence can completely shut down the reaction.

    • Solution: Thoroughly degas the reaction mixture before and during irradiation. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

Troubleshooting Workflow: Low Yield in Azetidine Synthesis

G start Low Yield Observed check_method Identify Synthetic Method start->check_method cyclo Intramolecular Cyclization check_method->cyclo Cyclization photo Aza Paternò–Büchi check_method->photo Photochemical check_lg Is Leaving Group (LG) adequate? (e.g., OTs, I, Br) cyclo->check_lg sol_lg Activate OH to OMs, OTs, or convert to halide. check_lg->sol_lg No check_conc Is reaction run under high dilution? check_lg->check_conc Yes sol_conc Re-run using slow addition to minimize intermolecular side reactions. check_conc->sol_conc No check_light Is light source correct for substrate or sensitizer? photo->check_light sol_light Match lamp wavelength to substrate/sensitizer UV-Vis absorption. check_light->sol_light No check_degas Was reaction thoroughly degassed? check_light->check_degas Yes sol_degas Degas with Ar/N2 or freeze-pump-thaw cycles to remove O2. check_degas->sol_degas No check_isomerization Is acyclic imine undergoing E/Z isomerization? check_degas->check_isomerization Yes sol_isomerization Consider using a cyclic imine or employing a visible-light photosensitizer. check_isomerization->sol_isomerization Yes

Caption: General troubleshooting workflow for low yield issues.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Intramolecular Cyclization

This protocol describes the synthesis of a substituted azetidine from a γ-amino alcohol precursor.

Materials:

  • γ-Amino alcohol (1.0 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Step A: In Situ Mesylation

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous THF (to a concentration of ~0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form.

  • Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC until the starting alcohol is consumed. Do not isolate the intermediate mesylate.

Step B: High-Dilution Cyclization

  • In a separate, larger, flame-dried flask equipped with a reflux condenser, prepare a suspension of sodium hydride (2.0 eq) in anhydrous THF under argon. The volume of THF should be large enough to result in a final concentration of <0.01 M (high dilution).

  • Heat the NaH suspension to reflux.

  • Using a syringe pump, add the solution of the crude mesylate from Step A to the refluxing NaH suspension over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to reflux for an additional 2 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Protocol 2: Visible-Light Mediated Intramolecular Aza Paternò–Büchi Reaction

This protocol describes a general procedure for the synthesis of a bicyclic azetidine.[4]

Materials:

  • Imine-alkene tethered substrate (1.0 eq)

  • Iridium-based photosensitizer (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Benzene or Toluene)

Procedure:

  • In a vial suitable for photochemical reactions, dissolve the imine-alkene substrate (1.0 eq) and the photosensitizer (0.01-0.02 eq) in the chosen solvent.

  • Degas the solution thoroughly by bubbling argon through it for 30 minutes.

  • Seal the vial and place it in front of a blue LED light source (e.g., 450 nm), ensuring the reaction is stirred and maintained at a constant temperature (e.g., room temperature).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the azetidine product.

Mechanism: Triplet Energy Transfer in Aza Paternò–Büchi Reaction

G cluster_cyclo Cycloaddition PC Photosensitizer (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Alkene Alkene (Ground State) Alkene_T1 Alkene (Triplet State, T1) Alkene->Alkene_T1 Biradical 1,4-Biradical Intermediate Alkene_T1->Biradical + Imine Imine Imine Azetidine Azetidine Product Biradical->Azetidine Intersystem Crossing & Ring Closure

Caption: Simplified mechanism of a visible-light-mediated aza Paternò–Büchi reaction via triplet energy transfer to an alkene.

References
  • Benchchem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. Benchchem.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11, 7553-7561. Available at: [Link]

  • Ma, J., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Benchchem. (2025). Removal of impurities from 1-(4-Methylbenzyl)azetidine. Benchchem.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Powers, T. S., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Central Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Schindler, C. S. (2024). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. Available at: [Link]

  • Wearing, E. R., et al. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. Available at: [Link]

  • Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 4800. Available at: [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(84), 53613-53634. Available at: [Link]

  • Sharma, V., & Kumar, P. (2022). Azetidine Synthesis. Elsevier. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. Available at: [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link]

  • Wager, C. B., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(8), 1391-1406. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2S,3R)-2-(hydroxymethyl)azetidin-3-ol Stability

Welcome to the Technical Support Center. As drug development increasingly relies on strained nitrogen heterocycles to improve ligand efficiency and metabolic stability, compounds like (2S,3R)-2-(hydroxymethyl)azetidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on strained nitrogen heterocycles to improve ligand efficiency and metabolic stability, compounds like (2S,3R)-2-(hydroxymethyl)azetidin-3-ol have become highly valuable. However, the unique structural topology of this four-membered ring—coupled with its two hydroxyl groups—introduces specific, pH-dependent vulnerabilities during synthesis, formulation, and analysis.

This guide provides a self-validating framework to help researchers understand the causality of azetidine degradation, troubleshoot unexpected experimental failures, and implement robust handling protocols.

Mechanistic Causality: The "Why" Behind Azetidine Instability

To troubleshoot effectively, you must understand the thermodynamic and kinetic forces acting on your molecule. The four-membered azetidine ring possesses approximately 26 kcal/mol of inherent ring strain due to compressed bond angles[1].

  • Under Neutral/Basic Conditions (pH 7–9): The secondary amine acts as a free base. The kinetic barrier to C–N bond cleavage is sufficiently high to protect the ring from spontaneous hydrolysis, rendering the compound stable.

  • Under Acidic Conditions (pH < 6): The nitrogen (pKa ~ 8.5) becomes protonated, forming an azetidinium cation . This protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the adjacent C–N bonds, making the C2 and C4 carbons highly electrophilic. Water or other buffer nucleophiles rapidly attack these positions via an S_N2-like mechanism, driving an irreversible ring-opening reaction to relieve the steric strain[2]. For (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, this yields an acyclic aminotriol derivative.

AcidDegradation A (2S,3R)-2-(hydroxymethyl) azetidin-3-ol (Stable Free Base) B Azetidinium Cation (Activated Intermediate) A->B Low pH (H+) Protonation B->A High pH (OH-) Neutralization C Acyclic Aminotriol (+18 Da Mass Shift) B->C H2O Attack Ring Strain Release

Fig 1: Acid-catalyzed ring-opening mechanism of azetidines via azetidinium intermediate.

Quick Reference: pH Stability Profile

Use this data table to predict compound behavior across different experimental environments.

pH ConditionAzetidine StateEstimated Half-Life (37°C)Primary Degradation MechanismRecommended Action
pH < 3.0 (e.g., 0.1% TFA)Fully Protonated (Azetidinium)< 1 HourRapid nucleophilic ring-opening by H₂O[2]Avoid strongly acidic mobile phases or buffers.
pH 4.0 - 6.0 Partially Protonated4 - 12 HoursSlow hydrolysis / ring-openingUse solutions immediately; do not store in mild acid.
pH 7.0 - 9.0 Neutral (Free Base)> 7 Days (Stable)None (Kinetic barrier intact)Optimal range for formulation, purification, and storage.
pH > 11.0 Neutral / Alkoxide> 3 DaysPotential slow epimerization or alkoxide side-reactionsAvoid extreme base to protect hydroxyl stereocenters.

Troubleshooting & FAQs

Q1: My compound completely degraded during reverse-phase HPLC purification. I used standard 0.1% TFA in Water/Acetonitrile. How do I fix this? A: Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. At this pH, the azetidine nitrogen is fully protonated, triggering rapid acid-catalyzed ring opening during the run[2]. Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide) or strictly neutral conditions (10 mM Ammonium Acetate, pH 7.0).

Q2: During my acidic formulation studies, LC-MS shows a new peak with a +18 Da mass shift. What is this degradant? A: The +18 Da mass shift corresponds to the addition of water (H₂O). This is the classic signature of hydrolytic ring-opening. The nucleophilic attack of water on the activated azetidinium ring breaks the C–N bond, forming an acyclic aminotriol[3]. Because the ring strain is permanently relieved, this degradation is irreversible.

Q3: Can I store (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in unbuffered water? A: It is not recommended for long-term storage. Unbuffered pure water often absorbs atmospheric CO₂, dropping its pH to ~5.5. Over days or weeks, this mild acidity is sufficient to cause partial protonation and slow degradation. Store stock solutions in HPLC-grade DMSO or a weak pH 7.4 phosphate buffer at -20°C.

Experimental Protocols

To accurately assess the stability of your specific formulation without introducing analytical artifacts, you must use a self-validating assay . A common mistake researchers make is injecting acidic time-course samples directly into an LC-MS, where degradation continues inside the autosampler. This protocol includes a critical quenching step to freeze the reaction.

Protocol: Self-Validating LC-MS pH Stability Profiling

Step 1: Buffer Preparation Prepare 50 mM buffer solutions at pH 2.0 (Glycine-HCl), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Ammonium Bicarbonate). Note: Verify pH at your target incubation temperature (e.g., 37°C), as pKa values shift with temperature.

Step 2: Substrate Spiking Dissolve (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in anhydrous DMSO to create a 10 mM stock. Spike the stock into each buffer to achieve a final concentration of 100 µM (1% DMSO final).

Step 3: Incubation & Sampling Incubate the vials in a thermomixer at 37°C. Extract 50 µL aliquots at precise timepoints: t = 0, 1, 4, 12, and 24 hours.

Step 4: Quenching (Critical Self-Validation Step) Immediately quench the acidic aliquots (pH 2.0 and 5.0) by diluting them 1:1 with ice-cold 100 mM Ammonium Bicarbonate (pH 9.0). This instantly deprotonates the azetidinium ion back to the stable free base, halting degradation prior to LC-MS injection[2].

Step 5: HILIC LC-MS Analysis Because the intact compound and its acyclic triol degradant are highly polar, standard C18 columns will fail to retain them. Inject the quenched samples onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0). Monitor the disappearance of the parent mass [M+H]+ 104.07 m/z and the appearance of the ring-opened product [M+H+H2O]+ 122.08 m/z.

Workflow Step1 1. Prepare Buffers (pH 2.0 to 9.0) Step2 2. Spike Compound (100 µM final) Step1->Step2 Step3 3. Incubate at 37°C (0-24h Timecourse) Step2->Step3 Step4 4. Quench Reaction (Neutralize to pH ~7.5) Step3->Step4 Step5 5. HILIC LC-MS Analysis (Track m/z 104 vs 122) Step4->Step5

Fig 2: Self-validating LC-MS workflow for profiling azetidine pH stability.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[Link][2]

  • Gleede, T., et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry, 2019.[Link][3]

  • D'Amico, L., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 2021.[Link][1]

Sources

Optimization

Removal of protecting groups from hindered azetidine alcohols

Welcome to the Technical Support Center for the synthesis and manipulation of strained heterocycles. This guide is specifically engineered for researchers and drug development professionals dealing with the unique challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and manipulation of strained heterocycles. This guide is specifically engineered for researchers and drug development professionals dealing with the unique challenges of hindered azetidine alcohols (e.g., 2-substituted or 3,3-disubstituted azetidines).

Azetidines possess significant inherent ring strain (~25 kcal/mol) 1. When combined with the steric encumbrance of hindered alcohols, standard deprotection conditions often lead to sluggish reaction kinetics, irreversible ring expansion, or complete decomposition. This guide provides field-proven, causality-driven methodologies to navigate these synthetic bottlenecks.

Diagnostic Workflow: Deprotection Strategy

Before initiating any deprotection sequence, consult the diagnostic workflow below to select the optimal chemoselective pathway.

G Start Hindered Azetidine Alcohol Deprotection Workflow PG_Type Identify Protecting Group Start->PG_Type N_Boc N-Boc (Nitrogen) PG_Type->N_Boc O_Silyl O-TBS / O-TIPS (Hindered 3-OH) PG_Type->O_Silyl N_Bn N-Bn / O-Bn (Benzyl) PG_Type->N_Bn Acid_Risk Is the Azetidine Acid-Sensitive? (Risk of Azafulvenium Formation) N_Boc->Acid_Risk Fluoride Fluoride-Mediated Cleavage (TBAF at 60°C or TASF) O_Silyl->Fluoride Hydrogenation Catalytic Hydrogenation (Pd/C, H2 or Transfer) N_Bn->Hydrogenation TFA_Method Standard Acidic Cleavage (TFA or HCl/Dioxane) Acid_Risk->TFA_Method No Base_Method Base-Promoted Cleavage (Cs2CO3/MeOH or Oxalyl Chloride) Acid_Risk->Base_Method Yes

Diagnostic workflow for deprotecting hindered azetidine alcohols based on PG and acid sensitivity.

Quantitative Data: Deprotection Conditions & Risk Profiles

The following table summarizes the kinetic and thermodynamic risks associated with common deprotection strategies on hindered azetidine scaffolds.

Protecting GroupTarget HeteroatomStandard ReagentAzetidine-Optimized ReagentRing-Opening/Expansion RiskTypical Yield
N-Boc NitrogenTFA / DCMCs₂CO₃ / MeOH (Reflux)High (with TFA)>90%
N-Boc NitrogenHCl / Dioxane(COCl)₂ / MeOH (RT)Moderate85–95%
O-TBS Oxygen (Hindered)TBAF / THF (RT)TBAF / THF (60 °C) or TASFLow75–85%
N-Bn NitrogenH₂, Pd/CTransfer HydrogenationLow>95%

Experimental Protocols

Protocol 1: Chemoselective Base-Promoted N-Boc Deprotection

Causality & Mechanism: Conventional Boc deprotection relies on strong acids (TFA, HCl) which protonate the azetidine nitrogen. Due to the high ring strain, this protonation can trigger σ -C–N bond cleavage, forming a reactive azafulvenium intermediate. If a free or liberated hindered alcohol is nearby, it traps this intermediate, resulting in irreversible intramolecular ring expansion (e.g., forming 1,3-oxazin-2-ones) 2. Employing a base-promoted strategy bypasses this electrophilic activation entirely, preserving the 4-membered ring 3.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected hindered azetidine alcohol (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

  • Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0–3.0 equiv) in one portion.

  • Activation: Heat the reaction mixture to reflux (65 °C) under an inert atmosphere (N₂ or Argon).

  • Monitoring: Stir for 2–3 hours. Monitor via LCMS. Self-Validation Checkpoint: Look for the exact mass of the free amine. If acidic ring expansion had occurred previously, the mass would remain identical to the desired product (isomerization), but the retention time would shift significantly.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify the crude free amine via basic alumina chromatography or use directly in the next step.

Alternative Mild Cleavage: For base-sensitive substrates, treatment with oxalyl chloride ((COCl)₂, 3.0 equiv) in methanol at room temperature for 1–4 hours provides a highly efficient, acid-free cleavage of the N-Boc group 4.

Protocol 2: Deprotection of Hindered O-Silyl Ethers (TBS/TIPS)

Causality & Mechanism: The 3-position of a 3,3-disubstituted azetidine alcohol is highly sterically encumbered, resembling a neopentyl center. Standard room-temperature TBAF often fails to overcome the steric shielding around the silicon atom. Elevating the temperature or utilizing a less hydrated, more nucleophilic fluoride source is required to drive the cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve the O-silyl protected azetidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (2.0 equiv). Note: Ensure the TBAF is as dry as possible, or substitute with TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) for highly stubborn TIPS groups.

  • Thermal Activation: Heat the reaction to 60 °C. The thermal energy is critical to overcome the steric barrier of the hindered 3-position.

  • Monitoring: Stir for 4–12 hours, monitoring by TLC/LCMS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Guides & FAQs

Q1: Why does my N-Boc-azetidine-3-ol derivative undergo racemization or ring expansion when treated with TFA? A: Azetidines possess a high ring strain energy (~25 kcal/mol) 1. When exposed to strong Brønsted acids like TFA, the protonated azetidine can undergo rapid σ -C–N bond cleavage to form an azafulvenium salt intermediate. This intermediate allows for stereocenter scrambling (racemization) and can be trapped by the adjacent hydroxyl group, leading to irreversible intramolecular ring expansion into a 1,3-oxazin-2-one 2. Always use base-promoted or mild electrophilic deprotection (Protocol 1) for these sensitive substrates.

Q2: I am trying to remove an N-benzyl group from a highly hindered azetidine, but standard Pd/C hydrogenation is stalling. What is the causality, and how do I fix it? A: Stalling is typically caused by the steric bulk of the hindered alcohol blocking the approach of the azetidine nitrogen to the palladium surface. Additionally, azetidines can poison the catalyst if ring-opened amines form in trace amounts. Solution: Switch to Transfer Hydrogenation . Treat the substrate with 10% Pd/C and an excess of Ammonium Formate (NH₄HCO₂) in refluxing methanol 5. The generation of active hydrogen species directly in solution often overcomes the surface-binding steric limitations of standard H₂ gas methods.

Q3: My compound has both an acid-sensitive nitrile and an N-Boc protected azetidine. How do I deprotect the nitrogen without hydrolyzing the nitrile? A: Traditional acid-mediated Boc deprotection will protonate the nitrile carbon, triggering unwanted hydrolysis or Pinner-type reactions. The Cs₂CO₃/MeOH reflux method (Protocol 1) exhibits exceptional chemoselectivity, smoothly removing the Boc group while leaving nitriles and the azetidine core completely intact 3.

References

  • [Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions] - [acs.org] -[https://vertexaisearch.cloud.google.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in Azetidine Ring Functionalization

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. Designed for drug development professionals and synthetic chemists, this guide addresses the fundamental chemical barriers associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic functionalization. Designed for drug development professionals and synthetic chemists, this guide addresses the fundamental chemical barriers associated with the azetidine ring and provides field-proven, self-validating protocols to overcome low reactivity and unwanted degradation.

Diagnostic Overview: The Causality of Azetidine Recalcitrance

Azetidines are highly prized in medicinal chemistry as metabolically stable, sp³-rich bioisosteres for larger heterocycles. However, researchers frequently encounter low yields during late-stage functionalization. This recalcitrance is driven by two physical realities:

  • High s-Character of C–H Bonds: The compressed internal bond angle of the 4-membered ring (~90°) forces the exocyclic C–H bonds to adopt higher s-character (sp²-like). This significantly increases the bond dissociation energy (BDE), making hydrogen atom transfer (HAT) and radical abstraction sluggish compared to pyrrolidines or piperidines[1].

  • Ring Strain vs. Substitution: The azetidine ring harbors approximately 26 kcal/mol of strain energy. During transition-metal catalysis or radical generation, the activation energy required for substitution is often perilously close to the energy threshold for β-scission. Consequently, unimolecular ring-opening (yielding acyclic imines or alkenes) frequently outcompetes the desired bimolecular functionalization[2].

Troubleshooting Guide: Logic & Pathway Selection

G Start Low Yield in Azetidine Functionalization CheckRO Is ring-opening observed? Start->CheckRO RO_Yes Switch to mild Photoredox (Avoid harsh bases/heat) CheckRO->RO_Yes Yes RO_No Check N-protecting group & Sterics CheckRO->RO_No No CheckEWG Is N-group strongly electron-withdrawing? RO_No->CheckEWG EWG_Yes Reduces α-proton hydridic character. Switch to Boc/Cbz. CheckEWG->EWG_Yes Yes EWG_No Reactivity limited by s-character. Use HAT catalysts or ABB strain-release. CheckEWG->EWG_No No

Troubleshooting logic for diagnosing and resolving azetidine functionalization failures.

Pathways Azetidine Azetidine Core C_H α-C-H Activation (Minisci/Photoredox) Azetidine->C_H CrossC C3 Cross-Coupling (Ni-Catalyzed / ABB) Azetidine->CrossC HAT HAT Catalyst + Light (Mild Conditions) C_H->HAT Strain Strain-Release 1-Azabicyclo[1.1.0]butane CrossC->Strain Prod1 2-Substituted Azetidine (High Regioselectivity) HAT->Prod1 Prod2 3-Quaternary Azetidine (Steric Bypass) Strain->Prod2

Pathway selection for regioselective azetidine functionalization.

Frequently Asked Questions (FAQs)

Q: Why do I see ring-opening instead of functionalization during radical reactions? A: When an α-radical is generated on the azetidine ring, the activation energy for β-scission (ring-opening) is highly competitive with intermolecular trapping. If your trapping agent (e.g., a Michael acceptor or heteroarene) is too dilute or insufficiently electrophilic, unimolecular ring-opening dominates. Solution: Increase the concentration of the coupling partner (up to 3–5 equivalents) or switch to a faster-trapping photoredox pathway that operates at room temperature to suppress the thermal ring-opening pathway[3].

Q: How do I selectively functionalize the 3-position versus the 2-position? A: The 2-position (α to nitrogen) is electronically activated and possesses hydridic character, making it the natural target for HAT and photoredox C–H functionalization[4]. Conversely, the 3-position is unactivated and sterically hindered. To functionalize the C3 position, you must bypass direct C–H activation. Instead, utilize pre-functionalized handles (e.g., 3-iodoazetidines) for cross-coupling, or employ strain-release strategies using 1-azabicyclo[1.1.0]butanes (ABBs) to drive the thermodynamics of C3 quaternary center formation[5].

Q: Which N-protecting group is best for maintaining azetidine reactivity? A: The N-protecting group dictates the electronic nature of the α-protons. Strongly electron-withdrawing groups (like Tosyl or Trifluoroacetyl) deplete the hydridic character of the α-C–H bonds, effectively shutting down radical abstraction[1]. Conversely, unprotected azetidines coordinate strongly to metal catalysts, causing catalyst poisoning. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) offer the optimal balance: they prevent catalyst poisoning while maintaining sufficient electron density to enable α-functionalization[4].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes an internal checkpoint to verify mechanistic success before proceeding to isolation.

Protocol A: Minisci-Photoredox α-C–H Functionalization[4]

Purpose: Direct C2-alkylation/arylation of N-protected azetidines under mild conditions to prevent β-scission.

  • Preparation: In an oven-dried vial equipped with a Teflon septum, add the N-Boc-azetidine (1.0 equiv), the heteroarene coupling partner (2.0 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol %).

  • Solvent & Additives: Dissolve the mixture in degassed trifluorotoluene (PhCF₃, 0.1 M). Add trifluoroacetic acid (TFA, 1.5 equiv) to activate the heteroarene.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which quenches the excited state of the photocatalyst.

  • Irradiation: Irradiate the vial with a 450 nm blue LED at room temperature for 24 hours. Ensure vigorous stirring.

  • Validation Checkpoint (Self-Validation): Before workup, extract a 50 µL aliquot, evaporate, and run a crude ¹H-NMR. Calculate the integration ratio of the remaining α-protons (~3.8–4.2 ppm) against the Boc tert-butyl singlet (1.4 ppm). The absence of acyclic alkene protons (typically 5.0–6.5 ppm) confirms that the ring remains intact. If alkene protons are present, the reaction temperature was too high, or the heteroarene concentration was too low.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol B: Nickel-Catalyzed Strain-Release Cross-Coupling for C3-Quaternary Centers[5]

Purpose: Overcoming severe steric hindrance at the C3 position to install all-carbon quaternary centers via 1-azabicyclo[1.1.0]butane (ABB) ring opening.

  • Preparation: In a glovebox, charge a vial with NiCl₂·glyme (10 mol %), a substituted bipyridine ligand (10 mol %), and the aryl boronic acid (2.0 equiv).

  • Precursor Addition: Add the benzoylated 1-azabicyclo[1.1.0]butane (ABB) precursor (1.0 equiv) and a bromide source (e.g., LiBr, 20 mol %) to facilitate the polar-radical relay ring opening.

  • Solvent: Add anhydrous THF (0.2 M) and seal the vial.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Validation Checkpoint (Self-Validation): The formation of the redox-active intermediate from the ABB must be confirmed prior to full cross-coupling. Aliquot the reaction mixture at 45 minutes and analyze via GC-MS. The disappearance of the highly strained ABB mass peak and the appearance of the ring-opened bromo-azetidine intermediate validate that the strain-release initiation step was successful. Proceeding without this check risks wasting expensive boronic acids on unreacted precursors.

  • Isolation: Filter through a short pad of silica gel (eluting with EtOAc), concentrate, and purify by chromatography.

Quantitative Data Summaries

The following table summarizes the performance of various functionalization strategies, highlighting how specific chemical barriers are bypassed.

Functionalization StrategyTarget PositionTypical YieldKey Reagents / CatalystsPrimary Limitation Overcome
Minisci-Photoredox C–H Activation C2 (α-position)47–77%Ir-photocatalyst, Blue LED, TFAPrevents thermal ring-opening (β-scission)
Strain-Release Suzuki Coupling C3 (Quaternary)70–85%NiCl₂, Boronic acids, ABB precursorBypasses severe C3 steric hindrance
Directed ortho-Lithiation N-adjacent Aryl60–90%n-HexyllithiumUtilizes azetidine N as a directing group
Cu-Catalyzed Boryl Allylation C2 / C3 (Disubstituted)60–80%Cu/bisphosphine, Allyl phosphatesOvercomes low reactivity of alkyl cuprates

References

  • Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines.
  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals.PMC - NIH.
  • Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization.
  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionaliz
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionaliz
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

Optimization

Technical Support Center: Chiral Azetidine Synthesis &amp; Epimerization Control

Welcome to the Application Scientist Knowledge Base. The four-membered azetidine ring is a highly valuable bioisostere in modern drug discovery, offering improved lipophilicity and metabolic stability compared to pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. The four-membered azetidine ring is a highly valuable bioisostere in modern drug discovery, offering improved lipophilicity and metabolic stability compared to pyrrolidines and piperidines. However, the inherent ring strain (~26 kcal/mol) combined with the presence of stereocenters—particularly at the C2 position adjacent to the nitrogen—creates a perfect storm for epimerization and ring-opening during synthesis.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you maintain absolute stereochemical integrity throughout your azetidine campaigns.

Part 1: Diagnostic FAQs – Understanding the Root Causes

Q1: Why does my L-azetidine-2-carboxylic acid derivative keep epimerizing during standard peptide coupling? A: The fundamental issue is base-catalyzed enolization. The C2 proton of azetidine-2-carboxylic acid is highly acidic due to the synergistic electron-withdrawing effects of the adjacent ring nitrogen and the carbonyl group. When you activate the carboxylic acid (forming an active ester) in the presence of standard tertiary amines like Triethylamine (Et₃N) or DMAP, the base deprotonates the C2 position. This forms a planar enolate intermediate. Upon reprotonation, the molecule relaxes into the thermodynamically more stable trans-isomer (or a racemic mixture), destroying your stereocenter. To prevent this, you must outcompete enolization with extremely fast acylation kinetics or use strictly neutral/mildly basic conditions.

Q2: How does the choice of N-protecting group influence stereochemical stability and ring-opening? A: The N-protecting group dictates the electron density of the azetidine ring. Strongly electron-withdrawing groups (EWGs) like Sulfonyl (Ts, Ns) pull electron density away from the C2 position, drastically increasing the acidity of the alpha-proton and making the ring highly susceptible to base-catalyzed epimerization and nucleophilic ring-opening (1[1]). Carbamates (Boc, Cbz) offer a better balance, but Boc requires acidic deprotection (TFA), which can promote acid-catalyzed ring cleavage. If your downstream steps require harsh conditions, consider orthogonal protecting groups like Cbz, which can be removed via mild hydrogenolysis without risking the stereocenter.

Q3: I am losing stereochemistry during the initial ring closure from acyclic precursors. What is going wrong? A: Traditional cyclizations (e.g., intramolecular Mitsunobu or leaving-group displacements) often suffer from thermodynamic equilibration of intermediates. If the anionic cyclization is not strictly kinetically controlled, the system will equilibrate to the lower-energy diastereomer (2[2]). Modern approaches bypass this by utilizing strain-release functionalization of 1-azabicyclobutanes (ABBs), which allows for the modular, stereospecific synthesis of complex azetidines without traditional epimerization risks (3[3]).

Part 2: Visual Troubleshooting & Mechanistic Pathways

To effectively troubleshoot, you must visualize the competing pathways in your reaction flask. The diagram below illustrates how the choice of base and coupling reagent dictates whether your active ester undergoes desired amide formation or catastrophic enolization.

Mechanism A Chiral Azetidine-2-COOH (Active Ester Intermediate) B Planar Enolate Formation (Loss of Stereocenter) A->B Strong Base (Et3N) Slow Coupling D Desired Chiral Amide (Retention of Configuration) A->D Mild Base (Collidine) Fast Coupling (HATU) C Epimerized Azetidine (Thermodynamic Mixture) B->C Reprotonation

Mechanistic pathways in azetidine coupling: base-catalyzed enolization vs. direct amide formation.

Troubleshooting Start Stereochemical Loss Detected (Chiral HPLC/NMR) Identify Identify Reaction Stage Start->Identify Coupling During Amide Coupling Identify->Coupling Cyclization During Ring Closure Identify->Cyclization Deprotection During N-Deprotection Identify->Deprotection Sol1 Switch to DIC/Oxyma or HATU/TMP at 0°C Coupling->Sol1 Sol2 Use ABB Strain-Release or Controlled Mitsunobu Cyclization->Sol2 Sol3 Avoid Strong Acids Use Hydrogenolysis (Cbz) Deprotection->Sol3

Troubleshooting workflow for identifying and resolving azetidine epimerization during synthesis.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct reagents is non-negotiable. The tables below synthesize quantitative expectations based on standard industry optimization for azetidine-2-carboxylic acid derivatives.

Table 1: Impact of Coupling Conditions on C2-Epimerization of N-Boc-L-Azetidine-2-carboxylic Acid

Coupling ReagentBaseSolventTemp (°C)Expected Epimerization (%)Expected Yield (%)
HBTUEt₃NDMF2515 - 30%65 - 75%
EDC / HOBtDIPEADCM255 - 10%75 - 80%
HATU2,4,6-CollidineDMF0< 2%85 - 90%
DIC / Oxyma Pure None DMF 0 to 25 < 1% > 90%

Table 2: N-Protecting Group Compatibility with Azetidine Stereocenters

Protecting GroupInductive Effect (EWG Strength)Risk of α-DeprotonationRecommended Cleavage Conditions
Tosyl (Ts) Very StrongHighNa/NH₃ (Harsh, risk of ring opening)
Boc ModerateLow-ModerateTFA/DCM (Monitor for acid-catalyzed cleavage)
Cbz ModerateLow-ModerateH₂, Pd/C (Mild, preserves stereocenters)
Benzyl (Bn) Weak (EDG)Very LowH₂, Pd/C (Ideal for preserving C2 chirality)

Part 4: Validated Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling (DIC/Oxyma Method)

Causality: Oxyma Pure acts as an exceptional nucleophile that rapidly consumes the O-acylisourea intermediate formed by DIC, generating a highly reactive ester that undergoes aminolysis faster than enolization can occur. The absence of tertiary amines completely removes the primary catalyst for epimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise. Stir for 10 minutes to allow complete formation of the active ester.

  • Coupling: Slowly add the amine nucleophile (1.05 equiv) dissolved in a minimal amount of DMF. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation Step: Before workup, withdraw a 5 µL aliquot, quench in 100 µL of MeOH, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column) against a synthesized racemic standard. You should observe >99% ee.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Enantiocontrolled Synthesis via 1-Azabicyclobutane (ABB) Strain-Release

Causality: To bypass the thermodynamic pitfalls of traditional cyclizations, chiral ABBs can be generated from acyclic precursors. Treatment with MeLi induces a kinetically controlled, stereospecific ring closure. The resulting strained bicyclic system can then be opened with various nucleophiles to yield complex, stereopure azetidines (3[3]).

Step-by-Step Methodology:

  • Pre-cooling: Dissolve the chiral ABB precursor (e.g., C2-benzyl substituted derivative) in anhydrous Et₂O (0.2 M) in a flame-dried Schlenk flask under Argon. Cool strictly to -78 °C.

  • Ring Closure: Add Methyllithium (MeLi, 1.6 M in Et₂O, 1.05 equiv) dropwise over 5 minutes. The low temperature prevents undesired side reactions and preserves the stereochemical information during the sequential ring-closing event.

  • Self-Validation Step: After 30 minutes, withdraw a 10 µL aliquot, quench with dry MeOH, and analyze via LC-MS to confirm the complete disappearance of the acyclic precursor and formation of the ABB mass.

  • Isolation: Warm the reaction to 0 °C. Perform a simple extraction using cold, basic aqueous solutions (e.g., saturated NaHCO₃). Critical Warning: ABBs are highly unstable under acidic conditions and will rapidly dimerize (3[3]). Strictly avoid acidic workups.

  • Strain-Release: The isolated enantiopure ABB can now be stored under inert, basic conditions or immediately subjected to strain-release functionalization with your desired nucleophile to yield the final functionalized azetidine.

References

  • Direct Access to L-Azetidine-2-carboxylic Acid ResearchGate / European Journal of Organic Chemistry URL:[Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol. This document is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable chiral building block. The azetidine ring is a privileged scaffold in medicinal chemistry, and its incorporation can improve key pharmacokinetic properties.[1][2] However, the stereoselective synthesis of densely functionalized azetidines, particularly on a larger scale, presents significant challenges due to the inherent strain of the four-membered ring.[3][4]

This guide provides a comprehensive overview of a robust synthetic strategy, answers to frequently asked questions, and a detailed troubleshooting section to help you navigate the potential hurdles in your experimental work.

Section 1: Synthesis Pathway Overview

The recommended strategy for a stereocontrolled synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol involves the base-induced intramolecular cyclization of a chiral N-protected (2-aminoalkyl)oxirane. This approach is advantageous because the stereochemistry of the final product is directly determined by the well-defined stereocenters of the oxirane precursor, which can be synthesized from readily available chiral starting materials. The key cyclization step proceeds via a stereospecific SN2 reaction.[5]

Synthetic_Pathway SM Chiral N-Protected Amino Alcohol INT1 N-Protected (2-aminoalkyl)oxirane SM->INT1 Epoxidation via Payne Rearrangement FP (2S,3R)-1-Protected-2- (hydroxymethyl)azetidin-3-ol INT1->FP Base-Induced 4-exo-tet Intramolecular Cyclization TARGET (2S,3R)-2-(hydroxymethyl)azetidin-3-ol FP->TARGET Deprotection

Caption: Proposed synthetic workflow for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring the desired (2S,3R) stereochemistry?

A: The most critical step is the base-induced intramolecular cyclization of the N-protected (2-aminoalkyl)oxirane intermediate. The reaction is a 4-exo-tet cyclization that proceeds via an intramolecular SN2 mechanism.[5] This means the nucleophilic nitrogen attacks the epoxide carbon, leading to an inversion of configuration at that center. To achieve the target cis-(2S,3R) stereochemistry, you must start with a precursor oxirane that has the correct absolute stereochemistry to yield this outcome upon inversion.

Q2: What are common starting materials for this synthesis?

A: A common and effective approach is to start from a readily available chiral amino acid or amino alcohol. For instance, a derivative of D-serine or L-threonine can be used to set the initial stereocenters. These precursors are then elaborated into the required (2-aminoalkyl)oxirane intermediate through standard organic transformations.

Q3: Which nitrogen protecting group is recommended for the cyclization step?

A: A bulky, electron-withdrawing protecting group such as a tosyl (Ts) or a tert-butylsulfonyl (Bus) group is highly recommended.[5] These groups serve two primary purposes:

  • Acidity: They increase the acidity of the N-H proton, facilitating deprotonation by a mild base to generate the nucleophilic amide anion required for cyclization.

  • Stereo-electronic Effects: Their steric bulk can help favor the desired intramolecular cyclization pathway over potential side reactions like intermolecular dimerization.

Q4: What are the optimal conditions for the key cyclization reaction?

A: The cyclization is typically performed using a non-nucleophilic base to avoid opening the epoxide intermolecularly. Potassium carbonate (K2CO3) in a solvent like CH2Cl2 followed by heating the solid residue, or using potassium tert-butoxide in a polar aprotic solvent like DMF at elevated temperatures (e.g., 80-100 °C), has proven effective.[5] It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the epoxide.

Q5: What are the main challenges in purifying the final product?

A: The final product, (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, is a highly polar, water-soluble small molecule. This can make extraction from aqueous media inefficient. Purification is often best achieved using column chromatography on silica gel with a polar eluent system (e.g., DCM/MeOH/NH4OH) or by crystallization of a salt form, such as the hydrochloride salt.[6][7]

Section 3: Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methodologies for the synthesis of substituted azetidines.[5] Researchers must adapt and optimize these conditions for their specific substrate and scale.

Step 1: Synthesis of N-tert-Butylsulfonyl (2-aminoalkyl)oxirane (Intermediate)

  • Starting Material: Begin with the appropriate enantiopure N-protected amino alcohol.

  • Tosylation/Mesylation: Selectively activate the primary alcohol of the amino alcohol using tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine in DCM at 0 °C.

  • Epoxide Formation: Treat the resulting tosylate/mesylate with a base such as potassium carbonate in methanol to induce intramolecular cyclization to the epoxide.

  • Purification: Purify the resulting oxirane by flash column chromatography on silica gel.

Step 2: Base-Induced Cyclization to form Protected Azetidin-3-ol

  • Setup: To a solution of the N-tert-butylsulfonyl (2-aminoalkyl)oxirane (1.0 equiv) in anhydrous dichloromethane (CH2Cl2), add powdered potassium carbonate (K2CO3, ~12 equiv).

  • Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator) to obtain a fine, dry powder.

  • Heating: Heat the resulting solid residue under an inert atmosphere (N2 or Ar) at 80 °C for 48 hours.[5] This is the crucial cyclization step.

  • Workup: After cooling to room temperature, carefully hydrolyze the reaction mixture with water. Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the protected (2S,3R)-1-(tert-butylsulfonyl)-2-(hydroxymethyl)azetidin-3-ol.

Step 3: Deprotection to Yield Final Product

  • Conditions: The tert-butylsulfonyl group can be removed under reductive conditions, for example, using magnesium in methanol or samarium(II) iodide.

  • Workup: Following the reaction, quench carefully and perform an aqueous workup.

  • Final Purification: Due to the high polarity of the final product, purification may involve ion-exchange chromatography or crystallization as a hydrochloride salt by treating a methanolic solution with HCl.[7]

Section 4: Troubleshooting Guide

Encountering issues during the synthesis of strained heterocyclic systems is common. This guide will help you diagnose and resolve potential problems.

Troubleshooting_Workflow cluster_problems Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 Low or No Yield of Azetidine C1 Incomplete reaction Ineffective base Temperature too low P1->C1 P2 Formation of Pyrrolidin-3-ol Regioisomer C2 5-endo-tet cyclization is favored (incorrect solvent/base) P2->C2 P3 Complex Mixture/ Decomposition C3 Reaction temp too high Presence of water/air Reagents impure P3->C3 P4 Difficult Final Purification C4 Product is highly polar Residual salts Incomplete deprotection P4->C4 S1 Increase reaction time/temp Use stronger, non-nucleophilic base Ensure anhydrous conditions C1->S1 S2 Use non-polar solvent (e.g., CH2Cl2) Use solid-state heating method Avoid nucleophilic solvents (e.g., DMF with KI) C2->S2 S3 Lower reaction temperature Use freshly distilled solvents Purify starting materials C3->S3 S4 Use reverse-phase or ion-exchange chromatography Convert to HCl salt for crystallization Ensure deprotection is complete via TLC/LCMS C4->S4

Caption: A workflow for troubleshooting common issues during azetidine synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step 1. The base is not strong enough to deprotonate the sulfonamide. 2. Reaction temperature is too low or time is too short. 3. The epoxide intermediate is undergoing decomposition or oligomerization.1. Switch to a stronger, non-nucleophilic base like potassium tert-butoxide. 2. Incrementally increase the temperature (e.g., from 80°C to 100°C) and monitor by TLC. 3. Ensure strictly anhydrous conditions and run the reaction under an inert atmosphere.
Formation of Pyrrolidin-3-ol Isomer The reaction is proceeding via a 5-endo-tet cyclization pathway instead of the desired 4-exo-tet. This can be promoted by certain solvent/base combinations (e.g., KI in DMF).[5]Favor the 4-exo-tet cyclization by using less polar solvents (e.g., CH2Cl2, THF) and avoiding highly nucleophilic additives. The solid-state heating method is reported to be highly selective for the azetidine product.[5]
Incomplete Deprotection The reductive conditions are not sufficient to cleave the robust sulfonyl group.Increase the equivalents of the reducing agent (e.g., magnesium) and extend the reaction time. Monitor carefully by LC-MS to confirm the disappearance of the starting material.
Difficulty in Final Purification The final diol product is highly polar and potentially zwitterionic, leading to streaking on silica gel.1. Switch to reverse-phase (C18) chromatography. 2. Convert the free base to its hydrochloride salt, which may be crystalline and easier to purify.[7] 3. Utilize a strong cation exchange (SCX) cartridge for catch-and-release purification.
References
  • Design and synthesis of two azetidin-haloperidol derivatives using some strategies. (2014). Revista de la Sociedad Química de México.
  • Alper, H., & N. Hamel. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Smith, C. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Wang, Z., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Various Authors. Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • Alonso, D. A., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. [Link]

  • Zhang, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • Wallace, E. M., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Journal of Medicinal Chemistry. [Link]

  • Enders, D., et al. (2006). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Synlett. [Link]

  • Somfai, P., et al. (2003). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]

  • Johnson, D. S., et al. (2000). Synthesis of azetidine derivatives.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Degennaro, L., et al. (2022). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-Iodoazetidine Precursor. Organic Process Research & Development. [Link]

  • Reddy, K. S., et al. (2012). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development. [Link]

  • Patel, R. B., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pizzonero, M., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (1R)-1-[(2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)azetidin-2-yl]ethane-1,2-diol. PubChem Compound Summary. [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Diaion. Separation and Purification of Pharmaceuticals and Antibiotics. Mitsubishi Chemical Corporation. [Link]

  • Sharma, P., et al. (2013). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. [Link]

  • Pini, D., & G. Gatti. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

Optimization

Troubleshooting guide for NMR analysis of complex azetidine derivatives

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of highly strained four-membered nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of highly strained four-membered nitrogen heterocycles. Azetidines present unique NMR challenges that defy standard aliphatic predictive models. Their inherent ring strain, restricted conformational flexibility, and slow nitrogen pyramidal inversion often result in anomalous spectra that can stall drug development pipelines.

This guide is engineered to move beyond basic spectral interpretation. Here, we provide field-proven, causality-driven troubleshooting protocols to ensure absolute scientific integrity in your analytical workflows.

Core Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to systematically isolate the physical cause of the spectral anomaly. Use the following decision matrix to dictate your analytical approach.

NMR_Workflow Start Initial 1H/13C NMR Acquisition Broad Are signals broad or duplicated? Start->Broad VTNMR Perform VT-NMR (Evaluate N-inversion/Rotamers) Broad->VTNMR Yes JValues Are J-values anomalous for stereocenter? Broad->JValues No VTNMR->JValues NOESY Run 1D/2D NOESY (Confirm cis/trans) JValues->NOESY Yes Overlap Severe signal overlap in 2-4 ppm range? JValues->Overlap No NOESY->Overlap TwoDNMR Acquire COSY & HSQC (Resolve spin systems) Overlap->TwoDNMR Yes Success Structure Validated Overlap->Success No TwoDNMR->Success

Diagnostic decision tree for resolving azetidine NMR anomalies.

Troubleshooting Guide & FAQs

Dynamic Phenomena & Signal Broadening

Q: Why are the 1 H and 13 C NMR signals of my N-Boc azetidine derivative broad, poorly resolved, or completely duplicated at room temperature?

The Causality: This is the most frequent artifact observed in functionalized azetidines and is caused by two distinct dynamic processes occurring on the NMR timescale:

  • Nitrogen Pyramidal Inversion: In highly strained four-membered rings, the nitrogen lone pair possesses increased s-orbital character compared to unstrained aliphatic amines. This ground-state stabilization drastically increases the activation energy ( ΔG‡ ) required to reach the planar sp^2 transition state necessary for inversion1[1]. Consequently, the inversion rate slows down, causing severe line broadening at 298 K 2[2].

  • Amide/Carbamate Rotamers: N-protecting groups (like Boc, Cbz, or acyls) exhibit restricted rotation around the C-N partial double bond, leading to distinct syn and anti rotamers that appear as duplicated peak sets.

The Solution: You must perform Variable Temperature (VT) NMR to either supply enough thermal energy to coalesce the signals into a sharp time-averaged spectrum, or cool the sample to freeze out the individual conformers.

Stereochemical Misassignments and Anomalous Coupling Constants

Q: My expected 3J coupling constants don't match standard Karplus predictions. How do I reliably assign cis/trans stereochemistry on the azetidine ring?

The Causality: The standard Karplus equation assumes idealized tetrahedral bond angles. However, the internal C-C-C and C-N-C angles of the azetidine ring are compressed to approximately 90°, inducing substantial ring strain (~25 kcal/mol)3[3]. This geometric distortion fundamentally alters the orbital overlap between adjacent C-H bonds. In azetidines, the vicinal cis coupling constant ( 3Jcis​ ) is systematically larger than the trans coupling constant ( 3Jtrans​ ) 4[4].

Quantitative Data Summary: Use the following empirically validated ranges to guide your assignments. Note: Electronegative substituents will shift these values toward the lower end of the ranges.

Coupling TypeProtons InvolvedTypical Range (Hz)Structural Implication
Geminal ( 2J ) H-C(2)-H or H-C(4)-H5.0 – 7.5Protons adjacent to Nitrogen
Vicinal cis ( 3Jcis​ ) H(2)-H(3) or H(3)-H(4)6.0 – 8.9Substituents on the same face
Vicinal trans ( 3Jtrans​ ) H(2)-H(3) or H(3)-H(4)3.0 – 7.9Substituents on opposite faces

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Variable Temperature (VT) NMR Workflow

To resolve dynamic exchange phenomena (rotamers/inversion) in N-Boc azetidines5[5], execute the following thermal titration.

VT_NMR_Protocol Step1 1. Solvent Selection (High/Low Boiling Point) Step2 2. Ambient Acquisition (Identify Exchange Broadening) Step1->Step2 Step3 3. Thermal Titration (10 K increments, 5 min equilibration) Step2->Step3 Step4 4. Coalescence (Tc) (Calculate Activation Energy) Step3->Step4 Step5 5. Extreme Temp & Return (Validate Sample Integrity) Step4->Step5

Step-by-step Variable Temperature (VT) NMR workflow for resolving dynamic exchange.

  • Sample Preparation: Dissolve 5–10 mg of the azetidine derivative in a solvent with a wide liquid temperature range. Use DMSO- d6​ for high-temperature studies (up to 370 K) or Toluene- d8​ for low-temperature freezing (down to 210 K).

  • Ambient Baseline: Acquire a standard 1D 1 H spectrum (16–64 scans, 1–2s relaxation delay) at 298 K to identify the exchange-broadened regions.

  • Thermal Titration: Increase or decrease the probe temperature in 10 K increments. Crucial: Allow the sample to equilibrate for a strict minimum of 5 minutes at each new temperature before tuning, matching, and shimming.

  • Coalescence Target: Continue the titration until the duplicated/broad signals merge into a single broad peak (the coalescence temperature, Tc​ ), and eventually sharpen into a clear time-averaged singlet/multiplet.

  • System Self-Validation (Mandatory): After acquiring the final extreme-temperature spectrum, immediately return the probe to 298 K, allow 10 minutes for equilibration, and re-acquire the ambient baseline. If the final spectrum does not perfectly overlay with the spectrum from Step 2, thermal degradation has occurred, and your structural assignment is compromised.

Protocol B: Stereochemical Validation via 1D Selective NOESY

Because 3Jcis​ and 3Jtrans​ ranges can overlap depending on the electronegativity of ring substituents, J -coupling analysis must never be used in isolation.

  • Target Identification: Identify an isolated proton resonance on the azetidine ring (e.g., H-2).

  • Selective Excitation: Set up a 1D selective NOESY (or DPFGSE-NOE) experiment, applying a shaped soft pulse to selectively invert the target proton.

  • Mixing Time Optimization: For highly strained small molecules, use a mixing time ( τm​ ) between 300–500 ms to allow for through-space magnetization transfer without severe spin-diffusion artifacts.

  • System Self-Validation (Mandatory): Evaluate the resulting spectrum. True NOE enhancements will appear as positive signals (in phase with the inverted peak, depending on the phase cycle). You must verify that no diagonal cross-peaks exhibit opposite phases, which would indicate Chemical Exchange (EXSY) artifacts masquerading as spatial proximity.

Sources

Troubleshooting

Technical Support Center: Method Development for the Purification of Polar Azetidine Compounds

Overview Azetidines—four-membered saturated nitrogen heterocycles—are increasingly privileged scaffolds in drug discovery. They serve as versatile bioisosteres for planar and saturated nitrogen heterocycles (e.g., morpho...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Azetidines—four-membered saturated nitrogen heterocycles—are increasingly privileged scaffolds in drug discovery. They serve as versatile bioisosteres for planar and saturated nitrogen heterocycles (e.g., morpholines, piperidines), offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility[1].

However, the very properties that make azetidines desirable (high polarity, inherent basicity, and ring strain) make them notoriously difficult to purify. Standard reversed-phase liquid chromatography (RPLC) often fails due to poor retention and severe peak tailing. This support center provides authoritative troubleshooting guidance, causality-driven FAQs, and self-validating protocols to help researchers isolate highly polar azetidine derivatives using Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC).

Part 1: Fundamentals & Causality (FAQ)

Q: Why do polar azetidines exhibit severe peak tailing and low recovery on standard C18 columns? A: The fundamental issue is a secondary electrostatic interaction. While the primary retention mechanism in RPLC is hydrophobic partitioning, the basic nitrogen of the azetidine ring becomes protonated at typical mobile phase pH levels (pH 2–7). These positively charged analytes undergo strong ion-exchange interactions with residual, unendcapped acidic silanol groups ( −Si-O− ) on the silica matrix. This secondary interaction is kinetically slow, leading to asymmetric peak tailing, broad elution profiles, and in severe cases, irreversible adsorption to the column.

Q: How does HILIC overcome the retention issues of highly polar azetidines? A: HILIC operates via a completely different mechanism than RPLC. It utilizes a polar stationary phase (e.g., Diol, Amide, or bare silica) combined with a highly organic, water-miscible mobile phase (typically >70% Acetonitrile). The causality of retention relies on liquid-liquid partitioning: the polar stationary phase immobilizes a water-enriched layer on its surface. Polar azetidines partition out of the bulk organic mobile phase and into this stagnant aqueous layer[2]. The more polar the azetidine, the stronger it partitions into the water layer, resulting in excellent retention.

Q: Why is 2-Ethylpyridine (2-EP) considered a "first-choice" stationary phase for azetidines in SFC? A: In SFC, supercritical CO2​ is paired with a polar modifier (like Methanol). The CO2​ -methanol interface can be slightly acidic, causing basic azetidines to tail heavily. The 2-ethylpyridine (2-EP) stationary phase contains an intrinsic basic functional group that effectively masks the underlying acidic silanols. This built-in basicity repels the protonated azetidine nitrogen, eliminating the secondary interactions and allowing for sharp peak shapes without the need to contaminate the mobile phase with basic additives like diethylamine[3].

Part 2: Troubleshooting Guide

Issue: My azetidine-3-carboxylic acid derivative elutes in the void volume ( t0​ ) during RP-HPLC.

  • Root Cause: The compound is highly hydrophilic (low LogD) and zwitterionic, meaning it lacks sufficient hydrophobic surface area to interact with the C18 alkyl chains.

  • Intervention: Switch to HILIC mode. If you must use RPLC, use a polar-embedded C18 column (e.g., Waters Atlantis T3) and add an ion-pairing reagent (e.g., 0.1% Heptafluorobutyric acid, HFBA) to neutralize the charge and increase the apparent lipophilicity of the analyte.

Issue: I am using SFC, but my basic aminoazetidine shows a split peak or severe tailing.

  • Root Cause: The analyte is interacting with multiple active sites on the stationary phase, or the modifier is insufficient to disrupt hydrogen bonding.

  • Intervention: If using a standard chiral or achiral phase (e.g., bare silica or Diol), you must add a basic modifier to the co-solvent. Adding 0.1% to 0.2% diethylamine (DEA) or isopropylamine (IPA) to the methanol modifier will competitively bind to the acidic silanols, freeing the azetidine to elute as a sharp, symmetrical peak[4].

Issue: My azetidine degrades or undergoes ring-opening during post-purification concentration.

  • Root Cause: Azetidines possess significant ring strain (~26 kcal/mol). Concentrating them to dryness in the presence of strong acids (e.g., TFA used in standard HPLC) can catalyze nucleophilic ring-opening or polymerization.

  • Intervention: Replace TFA with volatile, milder buffer systems such as 10 mM Ammonium Bicarbonate (pH 10) or Ammonium Formate (pH 3.8)[5]. Always lyophilize rather than applying high heat during rotary evaporation.

Part 3: Experimental Protocols

Protocol A: HILIC Purification of Zwitterionic Azetidines

This protocol is a self-validating system: the use of a high-organic starting condition ensures that if the compound is polar, it will be retained. The gradient to high-aqueous ensures complete elution, preventing carryover.

  • Column Selection: Waters BEH HILIC (100 × 30 mm, 5 μm) or equivalent Diol-bonded phase[5].

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.8 with formic acid. (Controls ionization state).

    • Solvent B (Organic): 100% LC-MS grade Acetonitrile (ACN).

  • Sample Dilution: Dissolve the crude azetidine in a diluent matching the starting conditions (e.g., 80% ACN / 20% H2​O ). Critical: Injecting highly aqueous samples in HILIC will cause peak distortion and breakthrough.

  • Gradient Elution:

    • 0–2 min: Isocratic hold at 90% B (Promotes initial partitioning into the aqueous layer).

    • 2–12 min: Linear gradient from 90% B to 50% B (Gradually increases mobile phase polarity to elute the compound).

    • 12–15 min: Isocratic hold at 50% B (Column wash).

    • 15–20 min: Re-equilibration at 90% B.

  • Detection: ELSD or MS (UV is often insufficient as many azetidines lack chromophores).

Protocol B: SFC Purification of Basic Aminoazetidines
  • Column Selection: 2-Ethylpyridine (2-EP) column (e.g., Princeton SFC 2-EP, 250 × 21.2 mm, 5 μm)[3].

  • Mobile Phase:

    • Fluid: Supercritical CO2​ .

    • Co-solvent: Methanol containing 0.1% Diethylamine (DEA)[4].

  • System Parameters: Backpressure regulator (BPR) set to 120–150 bar; Column temperature at 40 °C.

  • Gradient: 5% to 50% Co-solvent over 10 minutes.

  • Post-Processing: Immediately evaporate the methanol/DEA fractions under reduced pressure at low temperature (<30 °C) to prevent base-catalyzed degradation.

Part 4: Data Presentation

Table 1: Method Selection Matrix for Azetidine Purification

Compound PropertyRecommended ModeStationary PhaseMobile Phase / Co-SolventKey Additive
Highly Polar / Zwitterionic HILICUnbonded Silica, Diol, AmideACN / Water10 mM NH4​ Formate or Acetate
Basic / Lipophilic SFC2-Ethylpyridine (2-EP) CO2​ / MethanolNone required (Column is basic)
Basic / Chiral SFCAmylose/Cellulose derivatives CO2​ / Methanol0.1% Diethylamine (DEA)
Moderately Polar RP-HPLCPolar-embedded C18Water / Methanol0.1% TFA or 10 mM NH4​HCO3​

Part 5: Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate purification method based on the physicochemical properties of the target azetidine.

G Start Crude Polar Azetidine Compound Q1 Soluble in high organic (>75% ACN)? Start->Q1 HILIC HILIC Purification (Diol/Amide Column) Eluent: ACN/H2O + Buffer Q1->HILIC  Yes (Highly Polar)   Q2 Requires Chiral Separation? Q1->Q2  No / Poorly Soluble   SFC_Achiral Achiral SFC (2-Ethylpyridine Column) Co-solvent: MeOH Q2->SFC_Achiral  No (Basic/Lipophilic)   SFC_Chiral Chiral SFC (Polysaccharide Column) Co-solvent: MeOH + 0.1% DEA Q2->SFC_Chiral  Yes   RP RP-HPLC (Polar-embedded C18) Eluent: H2O/MeOH + Ion-pair Q2->RP  No (Aqueous Soluble)  

Caption: Decision tree for selecting the optimal chromatographic purification method for azetidine compounds.

References

  • [Examples of azetidine-based bioisosters] - ResearchGate. Available at:[Link]

  • [HILIC and Its Applications for Biotechnology, Part I] - LCGC International. Available at:[Link]

  • [Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery] - American Pharmaceutical Review. Available at:[Link] 4.[Columns in analytical-scale supercritical fluid chromatography: From traditional to unconventional chemistries] - D-NB.info. Available at:[Link] 5.[Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor] - Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of azetidine versus pyrrolidine scaffolds in drug design

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Design Introduction In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich aliphatic heterocycles is a proven st...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Design

Introduction In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich aliphatic heterocycles is a proven strategy to improve clinical success rates. Among saturated nitrogen heterocycles, the five-membered pyrrolidine and the four-membered azetidine are prominent structural motifs. While pyrrolidines are ubiquitous in natural products and approved drugs, their high lipophilicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often present pharmacokinetic liabilities. Consequently, scaffold hopping via ring contraction to an azetidine core has emerged as a powerful tactic to fine-tune physicochemical properties, enhance metabolic stability, and improve target selectivity 1.

This guide provides an in-depth comparative analysis of azetidine and pyrrolidine scaffolds, exploring the mechanistic causality behind their distinct behaviors and offering validated experimental protocols for their evaluation.

Physicochemical Properties: The Causality of Ring Size

The deletion of a single methylene (-CH2-) unit from a pyrrolidine to form an azetidine fundamentally alters the molecule's three-dimensional shape, basicity, and polarity 2.

  • Basicity (pKa) : Azetidines are generally less basic than their pyrrolidine counterparts. The increased ring strain in the four-membered azetidine forces the internal C-N-C bond angle to compress (approx. 90°), which proportionally increases the s-character of the nitrogen lone pair. Since s-orbitals are held closer to the nucleus, the lone pair is less available for protonation, resulting in a lower pKa 3.

  • Lipophilicity (LogP) and Polarity : The smaller azetidine ring inherently possesses fewer hydrophobic C-H bonds, leading to a reduction in lipophilicity (lower LogP) and an increase in polar surface area relative to pyrrolidine. This shift is critical for improving aqueous solubility and reducing non-specific binding 4.

Table 1: Comparative Physicochemical Profile

PropertyAzetidine (4-Membered)Pyrrolidine (5-Membered)Mechanistic Rationale
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Compression of bond angles in the 4-membered ring.
Basicity (pKa) Lower (Typically ~10.4)Higher (Typically ~11.3)Increased s-character of the N-lone pair in azetidine reduces proton affinity.
Lipophilicity (LogP) LowerHigherRemoval of a hydrophobic -CH2- unit decreases LogP.
Aqueous Solubility Generally HigherModerateLower lipophilicity and smaller molecular volume favor hydration.

Metabolic Stability and Pharmacokinetics

Pyrrolidine rings are notorious for undergoing CYP450-mediated α-oxidation, leading to ring-opening, dealkylation, or toxic reactive metabolite formation. Ring contraction to an azetidine often completely circumvents this liability 1.

  • Steric and Electronic Shielding : The reduced lipophilicity of azetidines lowers their affinity for the hydrophobic active sites of CYP450 enzymes. Furthermore, the increased ring strain makes the abstraction of an α-proton energetically less favorable compared to the unstrained pyrrolidine.

  • Case Study : In the optimization of 5-HT2C agonists, replacing a pyrrolidine ring with an azetidine significantly improved human liver microsome (HLM) stability 1. Similarly, in the development of inhaled DDR1 inhibitors for idiopathic pulmonary fibrosis (IPF), shifting from a pyrrolidine to an azetidine scaffold rescued the series from off-target cardiotoxicity while maintaining nanomolar potency and delivering an excellent pharmacokinetic profile 5.

Workflow: Scaffold Hopping Strategy

ScaffoldOptimization Start Hit Compound (Pyrrolidine Scaffold) Issue High CYP450 Clearance High Lipophilicity Start->Issue in vitro profiling Strategy Ring Contraction (Scaffold Hopping) Issue->Strategy structural optimization Azetidine Azetidine Scaffold (4-Membered Ring) Strategy->Azetidine synthesis Outcome Lower pKa & LogP Increased Metabolic Stability Azetidine->Outcome ADME evaluation

Logical workflow demonstrating the rationale for transitioning from a pyrrolidine to an azetidine scaffold.

Validated Experimental Protocols

To ensure rigorous comparison between azetidine and pyrrolidine derivatives, the following self-validating protocols must be employed.

Protocol A: Potentiometric Determination of pKa

Causality: Accurate pKa measurement is essential because the ionization state at physiological pH dictates membrane permeability and target engagement. Potentiometry provides a direct, self-validating thermodynamic measurement of proton dissociation 2.

  • Preparation : Prepare a 1 mM solution of the test compound (azetidine or pyrrolidine derivative) in a 0.15 M KCl aqueous solution to maintain constant ionic strength. If solubility is low, use a methanol/water co-solvent system and extrapolate to 100% aqueous via the Yasuda-Shedlovsky method.

  • Calibration : Calibrate the glass electrode using standard pH buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature (25.0 ± 0.1 °C).

  • Titration : Acidify the solution to pH ~2.0 using standardized 0.1 M HCl. Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Analysis : Record the volume of titrant versus pH. The pKa is determined from the inflection point of the titration curve (where [Ionized] = [Unionized]) using Bjerrum plot analysis.

Protocol B: In Vitro Metabolic Stability Assay (Liver Microsomes)

Causality: This assay isolates phase I metabolism (primarily CYP450). By comparing the intrinsic clearance ( CLint​ ) of azetidines vs. pyrrolidines, we can directly quantify the protective effect of ring contraction [[2]]().

  • Incubation Mixture : Combine human or rat liver microsomes (0.5 mg protein/mL) with the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation : Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Self-Validation Step: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Sampling : Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ) and derive the intrinsic clearance ( CLint​=t1/2​0.693​×mg proteinmL​ ).

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (NIH)
  • The compounds of this study depicted in the LogP – pKa plot Source: ResearchGate URL

Sources

Comparative

(2S,3R)-2-(Hydroxymethyl)azetidin-3-ol as a Bioisostere of Pyrrolidin-3-ol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery In the intricate process of drug design, the ability to fine-tune the physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In the intricate process of drug design, the ability to fine-tune the physicochemical and pharmacological properties of a lead compound is paramount to achieving therapeutic success. Bioisosterism, the strategy of substituting one functional group or moiety with another that retains similar biological activity while favorably altering other properties, stands as a cornerstone of modern medicinal chemistry.[1] Saturated heterocycles, in particular, have garnered significant attention for their ability to introduce three-dimensionality, modulate lipophilicity, and improve metabolic stability.[2] Among these, the pyrrolidine ring is a well-established and frequently incorporated scaffold in a multitude of approved drugs.[3][4][5] However, the exploration of smaller, more constrained ring systems like azetidines offers a compelling avenue for further optimization.[2][6]

This guide provides a comprehensive comparison of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol and its corresponding pyrrolidine analogue, pyrrolidin-3-ol, with a focus on their roles as bioisosteres. We will delve into their structural and physicochemical properties, supported by experimental data, and provide detailed protocols for their comparative evaluation.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between azetidine and pyrrolidine lies in their ring size—a four-membered versus a five-membered heterocycle, respectively. This seemingly subtle variation has profound implications for their conformational flexibility, bond angles, and overall three-dimensional shape.[7]

The smaller, more rigid azetidine ring generally imparts greater polarity and can lead to improved aqueous solubility compared to the larger, more flexible pyrrolidine ring.[2][8] This increased rigidity can also be advantageous in locking a molecule into a specific, biologically active conformation, potentially leading to enhanced potency and selectivity. Conversely, the greater conformational flexibility of the pyrrolidine ring may be beneficial in allowing for more adaptable binding to a target protein.[4][9]

Property(2S,3R)-2-(hydroxymethyl)azetidin-3-ol (Predicted)Pyrrolidin-3-ol (Representative)Key Differences & Implications
Molecular Weight ( g/mol ) 103.1287.12The addition of the hydroxymethyl group increases the molecular weight.
Calculated logP LowerHigherAzetidine derivatives generally exhibit lower lipophilicity (logP) and higher polarity.[8] This can translate to improved aqueous solubility and reduced off-target hydrophobic interactions.
Predicted pKa Weakly BasicWeakly BasicThe basicity of the nitrogen atom is influenced by ring strain and substituents. Fluorination, for instance, can significantly alter pKa values.[10]
Aqueous Solubility HigherModerateThe increased polarity of the azetidine ring often leads to enhanced aqueous solubility.[2][8]
Conformational Rigidity HigherLowerThe four-membered ring of azetidine is significantly more constrained than the five-membered pyrrolidine ring, limiting its conformational freedom.[2]

Table 1: Comparative Physicochemical Properties.

Experimental Evaluation: Unveiling the Bioisosteric Potential

The true measure of a bioisosteric replacement lies in its impact on biological activity and pharmacokinetic properties. Recent studies have demonstrated that 3-hydroxymethyl-azetidine can be an effective bioisostere of pyrrolidin-3-ol.[6] For instance, in the development of polymerase Theta (Polθ) inhibitors, the replacement of a pyrrolidin-3-ol core with a 3-hydroxymethyl-azetidine scaffold led to potent and metabolically stable compounds with significant antiproliferative properties.[6]

To systematically evaluate the bioisosteric potential of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in comparison to pyrrolidin-3-ol, a series of in vitro and in vivo experiments are essential.

Experimental Workflow for Comparative Analysis

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol and Pyrrolidin-3-ol Derivatives Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Target_Binding Target Binding Affinity (e.g., Ki, IC50) Characterization->Target_Binding Cell_Potency Cellular Potency (e.g., EC50) Target_Binding->Cell_Potency ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Cell_Potency->ADME PK Pharmacokinetics (e.g., t1/2, Cmax, AUC) ADME->PK Efficacy In Vivo Efficacy (Animal Models) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Conclusion Comparative Analysis & SAR Tox->Conclusion

Sources

Validation

Unlocking Conformational Space: A Comparative Guide to Azetidine and Proline Analogs in Biological Systems

As drug discovery and chemical biology increasingly rely on constrained peptidomimetics, understanding the nuanced biological activity of cyclic amino acids is paramount. Proline is the canonical standard for introducing...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and chemical biology increasingly rely on constrained peptidomimetics, understanding the nuanced biological activity of cyclic amino acids is paramount. Proline is the canonical standard for introducing conformational rigidity into peptide backbones. However, its lower homologue, 1[1], presents a fascinating structural dichotomy. By shrinking the aliphatic ring from five members to four, researchers can radically alter reverse-turn induction, protein folding dynamics, and target-binding affinities.

This guide objectively compares the biological performance, proteotoxicity, and therapeutic utility of azetidine and proline analogs, providing actionable experimental frameworks for researchers.

The Structural Dichotomy: Conformational Dynamics

The biological divergence between proline and azetidine stems entirely from ring strain and geometry. Proline features a five-membered pyrrolidine ring, which typically puckers to relieve steric strain, making it a classic inducer of β -turns and a stabilizer of poly-proline type II helices[2][3].

Conversely, the four-membered azetidine ring of Aze is highly strained and quasi-planar. This geometry restricts the ϕ dihedral angle differently than proline. Consequently, 2[2]. Furthermore, molecular dynamics simulations reveal that Aze possesses a significantly higher propensity for trans cis peptide bond isomerization. When incorporated into a polypeptide chain, this isomerization introduces severe 180° bends, completely disrupting native secondary structures[4].

Biological Proteotoxicity: The Unfolded Protein Response (UPR)

In biological systems, free L-Aze acts as a toxic non-proteinogenic amino acid. Because of its structural mimicry, Aze evades the editing and proofreading mechanisms of 5[5].

The Mechanistic Cascade: When cells are exposed to Aze, it is erroneously charged onto tRNA Pro and misincorporated into nascent proline-rich proteins (such as collagen) during translation[6][7]. The resulting γ -turns and trans cis bends prevent proper protein folding. These misfolded proteins accumulate in the Endoplasmic Reticulum (ER), triggering a massive 7[7]. This activates the PERK, ATF6, and IRE1 pathways, ultimately leading to LC3-II mediated autophagy and BAX-driven apoptosis if homeostasis cannot be restored[5][8].

G Aze L-Azetidine-2-carboxylic acid ProRS Prolyl-tRNA Synthetase Aze->ProRS Competes with L-Proline Misincorporation Misincorporation into Nascent Proteins ProRS->Misincorporation Misfolding Protein Misfolding & ER Accumulation Misincorporation->Misfolding Trans-Cis Isomerization UPR Unfolded Protein Response (UPR) Misfolding->UPR PERK PERK Pathway UPR->PERK ATF6 ATF6 Cleavage UPR->ATF6 IRE1 IRE1 Splicing UPR->IRE1 Apoptosis Cellular Apoptosis PERK->Apoptosis ATF6->Apoptosis IRE1->Apoptosis

Pathway of Aze-induced ER stress and UPR activation via competitive misincorporation.

Application in Drug Discovery: STAT3 Inhibitors

While free L-Aze is proteotoxic, incorporating synthetic azetidine rings into small-molecule scaffolds is a highly successful strategy in drug discovery. A premier example is the optimization of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Researchers found that transitioning from a standard proline linker to an 9[9] dramatically improved potency. The tighter four-membered ring restricts the spatial vector of the attached pharmacophores, allowing the molecule to achieve a near-perfect fit within the STAT3 SH2 domain. This specific geometric constraint yielded sub-micromolar inhibition (IC 50​ ~ 0.34 μ M), whereas the more flexible proline analogs were virtually inactive against STAT3 DNA-binding[9].

G Design Linker Optimization (Proline to Azetidine) Synthesis Synthesize (R)-Azetidine Carboxamides Design->Synthesis EMSA EMSA Assay (DNA-Binding IC50) Synthesis->EMSA Primary Screen ITC Isothermal Titration Calorimetry (Kd) EMSA->ITC Sub-uM Hits CellAssay Cell Viability (EC50) ITC->CellAssay Target Validation

Experimental workflow for screening azetidine-based STAT3 inhibitors.

Quantitative Data Comparison

Table 1: Physicochemical and Conformational Properties

FeatureL-ProlineL-Azetidine-2-carboxylic acid (Aze)
Ring Structure 5-membered pyrrolidine4-membered azetidine
Turn Induction Predominantly β -turnsPredominantly γ -turns
Isomerization Baseline trans cis rateElevated trans cis propensity
Polypeptide Impact Stabilizes poly-proline type II helicesInduces 180° bends, disrupts secondary structures

Table 2: Biological Activity Comparison in Drug Discovery & Toxicity

Assay / Biological TargetProline AnalogsAzetidine AnalogsReference
STAT3 Inhibition (EMSA IC 50​ ) >18μ M (Baseline linker) 0.34−0.55μ M (Sub-micromolar)[9]
UPR Activation (Microglia) Protective / BaselineRobust activation (ATF6, PERK, XBP1)[5]
Collagen Synthesis Normal assemblyInhibited (causes misfolding/deformations)[6]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Validating Aze-Induced ER Stress via Competitive Rescue

Objective: To quantify UPR activation caused by Aze misincorporation and validate the mechanism using a competitive rescue system. Causality & Validation: By co-administering excess L-proline, we competitively outcompete Aze at the ProRS active site. If the ER stress markers are mitigated by L-proline, it definitively proves that the toxicity is driven by translation-dependent misincorporation rather than off-target receptor binding[5].

  • Cell Culture & Treatment: Seed BV2 microglial cells at 1×105 cells/well. Establish three conditions: Vehicle, 1000 μ M Aze, and 1000 μ M Aze + 50 μ M L-proline[5].

  • Incubation: Incubate for 6 to 24 hours. The 6-hour timepoint captures early UPR gene transcription (ATF4, ATF6), while 24 hours captures terminal apoptotic markers[5].

  • RNA Extraction & RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR for UPR markers (PERK, ATF6, XBP1s, DDIT3). Normalize against a stable housekeeping gene (e.g., GAPDH).

  • Protein Aggregation Analysis: Use triple/quadrupole mass spectrometry to quantify Aze-bound proteins in the lysate, verifying that L-proline co-supplementation reduces Aze incorporation[5].

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

Objective: To evaluate the functional inhibition of STAT3 dimerization by azetidine vs. proline analogs. Causality & Validation: EMSA directly measures the availability of active STAT3 dimers capable of binding DNA. A mutant DNA probe is used as a negative control to ensure the shifted band is specific to the STAT3 response element[9].

  • Protein Preparation: Extract nuclear lysates from MDA-MB-231 breast cancer cells (which harbor constitutively active STAT3)[9].

  • Compound Incubation: Incubate 5 μ g of nuclear extract with varying concentrations (0.1 to 10 μ M) of azetidine analogs (e.g., 5a, 8i) or proline analogs for 30 minutes at room temperature[9].

  • Probe Binding: Add a 32 P-radiolabeled duplex oligonucleotide containing the high-affinity STAT3 binding site (hSIE). Incubate for 20 minutes.

  • Resolution & Quantification: Resolve the protein-DNA complexes on a 5% native polyacrylamide gel. Visualize via autoradiography and calculate the IC 50​ based on the densitometric reduction of the shifted STAT3-DNA band[9].

References

  • L-Azetidine-2-carboxylic acid | Proline Analog | MedChemExpress. MedChemExpress.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. PubMed/NIH.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.
  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)

Sources

Comparative

Validation of the Absolute Configuration of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Executive Summary: The Light-Atom Challenge The rigorous determination of absolute configuration (AC) is a critical regulatory and scientific requirement in the development of chiral pharmaceuticals. The molecule (2S,3R)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Light-Atom Challenge

The rigorous determination of absolute configuration (AC) is a critical regulatory and scientific requirement in the development of chiral pharmaceuticals. The molecule (2S,3R)-2-(hydroxymethyl)azetidin-3-ol (C₄H₉NO₂, MW: 103.12 g/mol )[1] presents a classical analytical challenge: it is a highly polar, low-molecular-weight heterocycle containing exclusively "light" atoms (Carbon, Hydrogen, Nitrogen, and Oxygen).

Because light atoms exhibit extremely weak anomalous scattering of X-rays, traditional Single-Crystal X-Ray Diffraction (SCXRD) using standard molybdenum (Mo-Kα) sources often fails to yield a statistically significant assignment of chirality[2]. This guide objectively compares the performance, causality, and experimental workflows of optimized SCXRD against orthogonal solution-state alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs)—to provide a definitive framework for validating the stereochemistry of challenging azetidine building blocks.

Mechanistic Comparison of Analytical Techniques

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD determines AC by exploiting anomalous dispersion (resonant scattering), which introduces subtle intensity differences between Friedel pairs (reflections that are related by inversion symmetry)[3][4]. The success of this method is quantified by the Flack parameter ( x ) , which represents the mole fraction of the inverted enantiomer in the crystal[5][6].

The Causality of the Light-Atom Problem: For a valid AC assignment in an enantiopure sample, the Flack parameter must be x≈0 with a standard uncertainty (s.u.) of <0.1 [6][7]. With standard Mo-Kα radiation ( λ=0.71073 Å), the anomalous scattering factor ( f′′ ) for oxygen and nitrogen is negligible, often resulting in standard uncertainties ranging from 0.15 to 0.77, rendering the Flack parameter scientifically meaningless[6].

The Solution: To validate (2S,3R)-2-(hydroxymethyl)azetidin-3-ol via SCXRD, one must either:

  • Shift the Wavelength: Utilize Cu-Kα radiation ( λ=1.54184 Å) or high-brilliance liquid-metal jet sources to maximize the anomalous signal of the oxygen atoms[2].

  • Introduce a Heavy Atom: Co-crystallize the azetidine or form a salt with a chiral acid containing a heavier atom (e.g., Sulfur or Chlorine, Z>14 ) to artificially boost the anomalous dispersion[8][9].

SCXRD_Workflow Sample Azetidine Sample Deriv Heavy-Atom Salt Formation Sample->Deriv Crystal Single Crystal Growth Deriv->Crystal Diffraction Cu-Kα X-Ray Diffraction Crystal->Diffraction Anomalous Anomalous Dispersion Diffraction->Anomalous Refinement Least-Squares Refinement Anomalous->Refinement Flack Flack Parameter x ≈ 0 (s.u. < 0.1) Refinement->Flack

SCXRD workflow utilizing heavy-atom derivatization and Cu-Kα radiation for light-atom AC.

Vibrational Circular Dichroism (VCD): The Solution-State Alternative

Azetidines are frequently hygroscopic oils or resist crystallization[1][10]. VCD circumvents the need for a crystal lattice by measuring the differential absorption of left and right circularly polarized infrared light by chiral molecules in solution[11][12].

The Causality of VCD: Unlike SCXRD, VCD is not an absolute direct measurement; it is a comparative technique. The experimental VCD spectrum is a macroscopic reflection of the molecule's vibrational modes. Because the azetidine ring and the hydroxymethyl group are highly flexible, the molecule exists as an ensemble of conformers in solution. Therefore, AC is assigned by performing a rigorous Density Functional Theory (DFT) conformational search, calculating the theoretical VCD spectra for both the (2S,3R) and (2R,3S) enantiomers, and matching the Boltzmann-weighted average to the experimental data[12][13].

VCD_Workflow Start (2S,3R)-Azetidine Solution ExpVCD Experimental IR & VCD Spectra Start->ExpVCD Compare Spectral Matching (Confidence Level) ExpVCD->Compare CompStart Draw (2S,3R) & (2R,3S) Models ConfSearch Conformational Search (MM/QM) CompStart->ConfSearch DFT DFT Optimization & Frequencies ConfSearch->DFT CalcVCD Boltzmann Averaged Calculated VCD DFT->CalcVCD CalcVCD->Compare Result Absolute Configuration Compare->Result

VCD methodology combining experimental solution-state spectra with DFT calculations.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

If neither SCXRD nor VCD is accessible, NMR can be utilized. Because enantiomers are indistinguishable in an achiral NMR environment, the azetidine's secondary amine or primary hydroxyl group must be covalently bonded to a CDA (e.g., Mosher's acid chloride, MTPA-Cl) to form diastereomers[8]. The spatial shielding/deshielding effects of the CDA's aromatic ring on the azetidine protons allow for the deduction of the stereocenter via Δδ ( δS​−δR​ ) analysis.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and reliability of each method specifically for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol.

ParameterSCXRD (Cu-Kα)VCD + DFTNMR (Mosher's Method)
Sample State Single Crystal (Solid)Solution (e.g., CDCl₃, DMSO)Solution (e.g., CDCl₃)
Sample Amount <1 mg (Microgram scale possible)[10] 10−20 mg 1−5 mg
Destructive? NoNoYes (Covalent derivatization)
Direct vs. Indirect Direct (via anomalous dispersion)Indirect (requires computational modeling)Indirect (requires empirical models)
Primary Bottleneck Obtaining a diffracting single crystalComputational time for conformational searchAmbiguous Δδ values due to ring flexibility
Reliability for Azetidines Absolute (if Flack s.u. <0.1 )High (if Confidence Level >95% )Moderate (prone to conformational artifacts)

Self-Validating Experimental Protocols

Protocol A: SCXRD Validation via Salt Formation

To overcome the light-atom limitation without relying solely on Cu-Kα radiation, this protocol introduces a heavier atom via salt formation[9][10].

  • Salt Formation: Dissolve 1.0 eq of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol in minimal methanol. Add 1.0 eq of an enantiopure chiral sulfonic acid containing a heavy atom (e.g., (+)-10-Camphorsulfonic acid, or a brominated derivative).

  • Crystallization: Allow the solvent to slowly evaporate at room temperature. For highly soluble salts, utilize vapor diffusion (e.g., Methanol/Diethyl ether) to yield high-quality single crystals.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu-Kα microfocus source ( λ=1.54184 Å)[2] and a low-temperature device (100 K) to minimize thermal motion.

  • Integration & Refinement: Integrate the data without merging Friedel pairs. Solve the structure using direct methods or intrinsic phasing.

  • Validation Check: Refine the structure using full-matrix least-squares on F2 . Calculate the Flack parameter ( x ).

    • Self-Validation Criteria: The structure is definitively (2S,3R) if x is within of 0, and the standard uncertainty is <0.1 [7][14]. If s.u. >0.1 , evaluate the Hooft parameter (Bayesian statistics on Bijvoet differences) as a secondary validation[3][4].

Protocol B: VCD and Computational Workflow
  • Experimental Measurement: Dissolve 15 mg of the azetidine in 150 μ L of a non-chiral, IR-transparent solvent (e.g., CDCl₃). Record the IR and VCD spectra from 800 to 2000 cm⁻¹ using a VCD spectrometer with a resolution of 4 cm⁻¹[12].

  • Conformational Search: Using Molecular Mechanics (e.g., OPLS4 or MMFF), generate all possible conformers of the (2S,3R) and (2R,3S) models, paying special attention to the puckering of the 4-membered azetidine ring and the rotation of the hydroxymethyl group[13].

  • DFT Optimization: Optimize the geometry of all conformers within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-311++G(2d,2p) level, incorporating a Polarizable Continuum Model (PCM) to simulate the solvent[12].

  • Frequency Calculation: Calculate the harmonic vibrational frequencies, dipole strengths, and rotational strengths for each optimized conformer.

  • Validation Check: Generate the Boltzmann-weighted theoretical VCD spectrum. Compare the theoretical spectrum of the (2S,3R) model against the experimental data using a Confidence Level Algorithm (e.g., CompareVOA). A confidence level >95% validates the absolute configuration[12][15].

Conclusion & Decision Matrix

For the validation of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol:

  • Prioritize SCXRD if the compound or its heavy-atom salt can be crystallized. It remains the only direct, non-empirical method for absolute configuration. Ensure the use of Cu-Kα radiation to achieve a statistically valid Flack parameter[2][6].

  • Pivot to VCD if the compound is an intractable oil. VCD is highly reliable for small, rigid-to-semi-rigid molecules, provided that the computational conformational search is exhaustive[11][13].

  • Use NMR (CDAs) only as a supplementary or preliminary screening tool, as the highly flexible nature of the azetidine ring can sometimes lead to anomalous Mosher model predictions.

References

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II): of the Flack Parameter. chem-soc.si.
  • Springer Protocols. (2026). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. springernature.com.
  • Flack, H. D. (1999). Absolute structure and absolute configuration. flack.ch.
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. nih.gov.
  • ChemicalBook. CAS 1932211-23-8: (2S,3R)-2-(hydroxymethyl)azetidin-3-ol. chemicalbook.com.
  • Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). spectroscopyasia.com.
  • ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. researchgate.net.
  • Thieme Connect. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. thieme-connect.de.
  • MDPI. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. mdpi.com.
  • Sherer, E. C., et al. (2014). Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism. PubMed.
  • ACS Publications. (2021). Chiral Molecular Structure Determination for a Desired Compound Just from Its Molecular Formula and Vibrational Optical Activity Spectra. acs.org.
  • Incoatec. Light-Atom Structures: Absolute Configuration Determination and Beyond. incoatec.com.
  • ResearchGate. Determination of absolute configuration using X-ray diffraction. researchgate.net.
  • IUCr Journals. (2013). Use of intensity quotients and differences in absolute structure refinement. iucr.org.
  • PLATON. (2010). CIF VALIDATION WITH THE PROGRAM PLATON. platonsoft.nl.

Sources

Validation

Determining the Enantiomeric Excess of Chiral Azetidinols Using Chiral HPLC: A Comparative Guide

Azetidinols—highly strained, four-membered nitrogenous heterocycles—have emerged as highly valuable, metabolically stable bioisosteres in modern drug discovery. However, the stereoselective synthesis of these compounds o...

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Author: BenchChem Technical Support Team. Date: March 2026

Azetidinols—highly strained, four-membered nitrogenous heterocycles—have emerged as highly valuable, metabolically stable bioisosteres in modern drug discovery. However, the stereoselective synthesis of these compounds often yields mixtures where determining the exact enantiomeric excess (ee) is a critical analytical bottleneck.

As an Application Scientist, I approach chiral separation not merely as a routine task, but as a thermodynamic puzzle. Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides an in-depth comparison of chiral stationary phases (CSPs) and establishes a self-validating methodology for accurately determining the ee of chiral azetidinols.

Mechanistic Causality in Azetidinol Separation

Why do azetidinol enantiomers separate on certain columns and co-elute on others? The core principle relies on the formation of transient diastereomeric complexes between the Chiral Stationary Phase (CSP) and the enantiomers.

The azetidinol ring presents specific interaction nodes:

  • The Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.

  • The Ring Nitrogen: Often protected (e.g., N-Boc, N-benzhydryl), providing a localized dipole and steric bulk.

  • The Four-Membered Ring: Imparts significant angle strain and a rigid spatial orientation.

Effective resolution requires a "three-point interaction" model. As detailed in foundational chromatographic principles 1, polysaccharide-based CSPs provide chiral grooves where hydrogen bonding, dipole-dipole interactions, and steric inclusion dominate. If the spatial arrangement of the azetidinol enantiomer perfectly complements the CSP groove, it is retained longer, resulting in separation.

Mechanism CSP Chiral Stationary Phase (e.g., Amylose Carbamate) Hbond Hydrogen Bonding (OH & NH groups) CSP->Hbond Dipole Dipole-Dipole Interactions CSP->Dipole Steric Steric Inclusion (Chiral Grooves) CSP->Steric Aze Azetidinol Enantiomers (R/S) Aze->Hbond Aze->Dipole Aze->Steric Res Enantiomeric Resolution (ΔΔG) Hbond->Res Dipole->Res Steric->Res

Transient diastereomeric interactions driving azetidinol resolution.

Comparative Performance of Chiral Stationary Phases

Selecting the right CSP is the most consequential decision in method development. For small, polar heterocycles like azetidinols and aziridines, polysaccharide-derived columns (amylose and cellulose derivatives) consistently outperform cyclodextrin or macrocyclic glycopeptide phases 2.

Halogenated cellulose phases (e.g., CHIRALPAK IC) have shown exceptional selectivity for highly functionalized synthetic intermediates due to enhanced dipole interactions 3.

Quantitative Comparison Table: CSPs for Azetidinol Derivatives
Chiral Stationary Phase (CSP)Typical Mobile Phase (Normal Phase)Flow RateSelectivity (α)Resolution (Rs)Mechanistic Suitability for Azetidinols
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Hexane/IPA (90:10)1.0 mL/min1.252.1Excellent : Strong H-bonding with the azetidinol -OH group.
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)Hexane/IPA (85:15)1.0 mL/min1.151.8Very Good : Distinct steric recognition for bulky N-protecting groups.
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)Hexane/IPA (85:15)0.8 mL/min1.352.6Exceptional : Halogenated phase increases dipole-dipole interactions.
β-Cyclodextrin MeOH/H₂O (50:50)0.5 mL/min1.05<1.0Poor : Cavity size mismatch for rigid, bulky N-protected azetidinols.

Data synthesized from standard normal-phase screening protocols for nitrogenous four-membered heterocycles.

Self-Validating Experimental Methodology

A robust analytical protocol must be a self-validating system. You cannot trust an ee value if the system cannot demonstrably resolve the racemate with baseline separation ( Rs​≥1.5 ). The following protocol is designed to ensure absolute confidence in your ee determination, mirroring rigorous standards used in recent catalytic azetidinol syntheses 4.

Step-by-Step Workflow

Step 1: System Preparation & Equilibration

  • Action: Flush the HPLC system with the chosen mobile phase (e.g., Hexane/Isopropanol 85:15 v/v). Set the column oven to 25 °C.

  • Causality: Hexane acts as the non-polar bulk solvent, driving the analyte towards the stationary phase. IPA acts as the polar modifier, competing for hydrogen bonding sites to elute the analyte. Temperature is strictly controlled because chiral recognition is an enthalpy-driven process ( ΔΔH ); fluctuations will cause retention time drift and degrade resolution.

Step 2: Racemate Validation (The Control)

  • Action: Inject 5-10 µL of a racemic standard of the azetidinol (1 mg/mL).

  • Causality: This is the ultimate system suitability test. If the racemate does not show two distinct peaks of exactly equal area (50:50 ratio) with a resolution ( Rs​ ) ≥1.5 , the method is invalid. Do not proceed to sample analysis until baseline resolution is achieved by tweaking the Hexane/IPA ratio.

Step 3: Additive Optimization (If Necessary)

  • Action: For basic azetidinols (unprotected -NH), add 0.1% Diethylamine (DEA) to the mobile phase. For acidic derivatives, use 0.1% Trifluoroacetic acid (TFA).

  • Causality: Additives suppress secondary, non-chiral interactions between the analyte and residual silanols on the silica support. Without them, basic azetidinols will exhibit severe peak tailing, artificially skewing the integration and resulting in inaccurate ee calculations.

Step 4: Enantioenriched Sample Analysis

  • Action: Inject the enantioenriched azetidinol sample under the exact same conditions.

  • Calculation: Determine the ee using the integrated peak areas:

    ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

Step 5: Bracketed System Suitability

  • Action: Bracket the sample injections with the racemate standard every 10-15 runs.

  • Causality: This proves that the column chemistry has not degraded and retention times have not drifted during the sequence, ensuring the integrity of the data.

Workflow A 1. Racemate Standard Profiling B 2. CSP Screening (Amylose vs Cellulose) A->B C 3. Mobile Phase Optimization (Hexane/IPA/Modifiers) B->C D 4. System Suitability & Validation (Rs > 1.5, 50:50 Area) C->D E 5. Enantiomeric Excess (ee) Determination D->E

Chiral HPLC method development workflow for azetidinols.

Conclusion

Determining the enantiomeric excess of chiral azetidinols requires a deliberate pairing of the analyte's functional topology with the correct chiral stationary phase. By relying on polysaccharide-based columns (particularly derivatized amylose or halogenated cellulose) and enforcing a strict, self-validating protocol using racemic controls, researchers can guarantee the scientific integrity of their stereochemical data.

References

  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. ACS Catalysis (2022). Available at:[Link]

  • Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis. The Journal of Organic Chemistry - ACS Publications (2021). Available at:[Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate (2014). Available at:[Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to Enantiopure Azetidinols: A Guide for Researchers

The enantiopure azetidinol scaffold is a privileged motif in medicinal chemistry, serving as a key building block in a wide array of biologically active compounds.[1][2][3] The inherent ring strain of the four-membered r...

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Author: BenchChem Technical Support Team. Date: March 2026

The enantiopure azetidinol scaffold is a privileged motif in medicinal chemistry, serving as a key building block in a wide array of biologically active compounds.[1][2][3] The inherent ring strain of the four-membered ring, combined with the stereochemical complexity, presents unique synthetic challenges.[1] This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing enantiopure azetidinols, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

[2+2] Cycloaddition Reactions: The Staudinger Reaction and Beyond

The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger reaction, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones), which are versatile precursors to azetidinols via reduction.[1][4][5] The stereochemical outcome of this reaction is a critical aspect, with the formation of either cis or trans isomers being influenced by the reaction conditions and the nature of the reactants.

The Classic Staudinger Reaction

The reaction proceeds through a zwitterionic intermediate, and its stereoselectivity is often dependent on the mode of ring closure.[5] To achieve enantioselectivity, chiral auxiliaries are frequently employed on either the ketene or the imine.

Experimental Protocol: Synthesis of an Enantiopure β-Lactam via Staudinger Cycloaddition

This protocol is adapted from a general procedure for the synthesis of 3-hydroxy-2-azetidinones.[4]

  • Imine Formation: A chiral amine is condensed with an appropriate aldehyde to form the chiral imine.

  • Ketene Generation: In a separate flask, an acyl chloride is treated with a tertiary amine base (e.g., triethylamine) at low temperature (typically -78 °C to 0 °C) under an inert atmosphere to generate the ketene in situ.

  • Cycloaddition: The solution of the chiral imine is then added to the freshly generated ketene solution. The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield the enantiomerically enriched β-lactam.

  • Reduction: The resulting β-lactam can be reduced to the corresponding azetidinol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

The Aza Paternò–Büchi Reaction

A photochemical alternative for constructing the azetidine ring is the aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene.[6][7] This method offers a direct route to functionalized azetidines. Recent advancements have enabled the use of visible light, making this reaction more accessible and sustainable.[7]

Conceptual Workflow for the Aza Paternò–Büchi Reaction

Imine Imine hv hv (light) Imine->hv Excitation Azetidine Functionalized Azetidine Imine->Azetidine [2+2] Cycloaddition Alkene Alkene Alkene->Azetidine [2+2] Cycloaddition EpoxyAmine Chiral 3,4-Epoxy Amine LewisAcid Lewis Acid (e.g., La(OTf)3) EpoxyAmine->LewisAcid Activation Azetidinol Enantiopure Azetidin-3-ol EpoxyAmine->Azetidinol Intramolecular Ring-Opening

Caption: Lewis acid-catalyzed intramolecular aminolysis of an epoxy amine.

Kinetic Resolution: Separating Enantiomers with Precision

Kinetic resolution is a powerful technique for obtaining enantiopure compounds from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. [8][9]This approach can be particularly useful when a direct asymmetric synthesis is challenging.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and amines. [9][10][11]In the context of azetidinols, a lipase can selectively acylate one enantiomer of a racemic azetidinol, allowing for the separation of the acylated product from the unreacted enantiomer.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. [8]Dynamic kinetic resolution (DKR) overcomes this by continuously racemizing the slower-reacting enantiomer in situ, allowing for a theoretical yield of up to 100% of a single enantiomer. [8][12]This is often achieved by combining an enzymatic resolution with a metal-based racemization catalyst.

Conceptual Workflow of Dynamic Kinetic Resolution

RacemicAzetidinol Racemic Azetidinol (R)- and (S)-enantiomers Enzyme Enzyme (e.g., Lipase) RacemicAzetidinol->Enzyme Selective Acylation of (R)-enantiomer UnreactedEnantiomer (S)-Azetidinol AcylatedAzetidinol Enantiopure Acylated Azetidinol Enzyme->AcylatedAzetidinol AcylatingAgent Acylating Agent RacemizationCatalyst Racemization Catalyst RacemizationCatalyst->RacemicAzetidinol UnreactedEnantiomer->RacemizationCatalyst Racemization

Caption: Dynamic kinetic resolution of a racemic azetidinol.

Gold-Catalyzed Synthesis of Azetidin-3-ones

A modern and efficient approach to chiral azetidin-3-ols involves the gold-catalyzed intermolecular oxidation of alkynes to generate α-oxo gold carbenes, which then undergo intramolecular cyclization. [13]This method avoids the use of potentially hazardous diazo compounds. The resulting enantiopure azetidin-3-ones are immediate precursors to azetidin-3-ols upon reduction.

Head-to-Head Comparison of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsTypical Enantioselectivity (ee)
Staudinger Reaction Well-established, versatile for β-lactams.Often requires a separate reduction step, stereocontrol can be challenging.Moderate to GoodUp to 95% (with chiral auxiliaries) [4]
Aza Paternò–Büchi Direct access to azetidines, high functional group tolerance.Requires photochemical setup, can have regioselectivity issues.ModerateVaries depending on substrate and conditions.
Intramolecular Cyclization Excellent stereocontrol from chiral pool, high yields.Limited by the availability of chiral precursors.Good to Excellent>99% (from enantiopure precursors)
Kinetic Resolution Can provide very high enantiopurity.Maximum 50% yield (for standard KR).Up to 50% (KR), up to 100% (DKR)>99% [14]
Chemoenzymatic DKR High yields and excellent enantioselectivity.Requires optimization of both enzymatic and chemical steps.>90% [12]>99% [12]
Gold-Catalyzed Cyclization Avoids toxic reagents, good yields and enantioselectivity.Requires a precious metal catalyst.Good>98% [13]

Conclusion

The optimal synthetic route to enantiopure azetidinols is highly dependent on the specific target molecule, available starting materials, and the desired scale of the synthesis.

  • For rapid access to a variety of substituted azetidinols, intramolecular cyclization of precursors derived from the chiral pool offers a reliable and stereocontrolled approach.

  • When high enantiopurity is paramount and a racemic precursor is readily available, chemoenzymatic dynamic kinetic resolution stands out as a highly efficient method.

  • The Staudinger reaction remains a workhorse for the synthesis of the azetidinone core, providing a foundation for subsequent derivatization and reduction.

  • Modern methods, such as gold-catalyzed cyclization , offer elegant and efficient solutions that avoid hazardous reagents.

Researchers and drug development professionals should carefully consider the trade-offs between these methodologies in terms of step economy, cost, scalability, and stereochemical control to select the most appropriate synthetic strategy for their specific needs.

References

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  • Ye, Z., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(14), 3616-3620. [Link]

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  • Ng, C., Wearing, E., & Schindler, C. (2021). Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions. Abstracts of Papers of the American Chemical Society, 261. [Link]

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  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Togan, A. W., & Denmark, S. E. (2016). Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research, 49(12), 2736-2749. [Link]

  • Contente, M. L., et al. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Catalysts, 10(11), 1269. [Link]

  • Bocquin, L., & Jacobsen, E. E. (2023). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 13(1), 54. [Link]

  • Forró, E., & Fülöp, F. (2015). Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. Tetrahedron: Asymmetry, 26(2-3), 104-109. [Link]

  • Szymańska, A., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. International Journal of Molecular Sciences, 23(22), 13887. [Link]

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Validation

Conformational Rigidity in Drug Design: A Comparative Analysis of Azetidine and Piperidine Scaffolds

Introduction For researchers, scientists, and drug development professionals, the selection of a core saturated nitrogen heterocycle is a critical decision that profoundly influences the physicochemical and pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and drug development professionals, the selection of a core saturated nitrogen heterocycle is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Historically, the 6-membered piperidine ring has been a ubiquitous scaffold due to its synthetic accessibility and metabolic robustness. However, modern medicinal chemistry has increasingly shifted toward the 4-membered azetidine ring to exploit its unique conformational rigidity. This guide provides an objective, data-driven comparison of the conformational dynamics of azetidine and piperidine, supported by experimental methodologies for characterizing their structural behaviors.

Thermodynamic and Structural Foundations

The fundamental differences between azetidine and piperidine are rooted in their ring sizes, which dictate internal bond angles, ring strain, and ultimately, conformational flexibility.

  • Piperidine (6-Membered): Piperidine possesses essentially zero ring strain (~0 kcal/mol) . It adopts a highly stable chair conformation but is conformationally flexible, undergoing rapid chair-to-chair interconversion and nitrogen inversion at room temperature. This flexibility allows it to adapt to various binding pockets but incurs a high entropic penalty upon binding.

  • Azetidine (4-Membered): The internal bond angles of azetidine deviate significantly from the ideal sp³ tetrahedral angle, resulting in a high ring strain of approximately 25.2 kcal/mol . This strain locks the azetidine ring into a puckered conformation, severely restricting its ability to undergo ring-flipping.

Causality in Drug Design: Replacing a flexible piperidine with a rigid azetidine pre-organizes the molecule's exit vectors. This pre-organization reduces the entropic penalty ( −TΔS ) during protein-ligand binding, often leading to enhanced target affinity and selectivity . Furthermore, the increased s -character in the C-H bonds of the strained azetidine ring increases local polarity. Combined with a lower molecular weight, this generally lowers the lipophilicity ( logP ) and improves aqueous solubility compared to piperidine analogs .

Quantitative Comparison of Physicochemical Properties
PropertyAzetidine ScaffoldPiperidine ScaffoldCausality / Impact on Drug Design
Ring Size 4-membered6-memberedDictates internal bond angles and steric clashes.
Ring Strain Energy ~25.2 kcal/mol~0 kcal/molHigh strain in azetidine restricts conformational freedom.
Conformational State Puckered (Rigid)Chair (Flexible)Piperidine undergoes rapid chair-to-chair inversion; azetidine is locked.
pKa (Conjugate Acid) ~11.29~11.22Similar basicity, but azetidine's compact size alters local hydration shells.
Relative Lipophilicity LowerHigherAzetidine reduces logP , improving aqueous solubility and lowering clearance.

Data supported by comparative studies on saturated heterocycles .

Conformational Landscapes and Workflows

To visualize how ring size dictates thermodynamic outcomes in drug binding, consider the logical progression from intrinsic strain to receptor adaptation.

G Aze Azetidine (4-Membered Ring) StrainAze High Ring Strain (~25.2 kcal/mol) Aze->StrainAze Rigid Restricted Ring Flip (Puckered Conformation) StrainAze->Rigid ThermoAze Lower Entropic Penalty (-TΔS) Rigid->ThermoAze Opt Pre-organized Binding (Enhanced Affinity) ThermoAze->Opt Pip Piperidine (6-Membered Ring) StrainPip Low Ring Strain (~0 kcal/mol) Pip->StrainPip Flex Rapid Chair-Chair Flip (Low Energy Barrier) StrainPip->Flex ThermoPip Higher Entropic Penalty (-TΔS) Flex->ThermoPip Adapt Induced Fit Binding (Flexible Adaptation) ThermoPip->Adapt

Conformational dynamics and thermodynamic binding outcomes of azetidine vs. piperidine.

Experimental Methodologies for Conformational Analysis

To objectively measure the rigidity and physicochemical traits of these rings, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Dynamic NMR (DNMR) Spectroscopy for Energy Barriers

At room temperature, the ring flips of piperidine are too fast for the NMR timescale, resulting in time-averaged spectra. DNMR slows down this exchange by lowering the temperature, allowing for the calculation of the Gibbs free energy of activation ( ΔG‡ ) .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the heterocycle in 0.5 mL of a deuterated solvent with a wide liquid range (e.g., Toluene- d8​ or DMF- d7​ ).

  • System Validation (Internal Control): Calibrate the NMR probe temperature using a neat methanol standard (for temperatures down to 180 K). Measuring the chemical shift difference between the CH₃ and OH protons of methanol validates the absolute temperature of the probe, ensuring the thermodynamic calculations are not skewed by hardware inaccuracies.

  • VT-NMR Acquisition: Acquire 1 H and 13 C NMR spectra at 10 K intervals. Start from ambient temperature and cool the probe until the time-averaged signals broaden and split (passing the coalescence temperature, Tc​ ).

  • Line-Shape Analysis: Utilize simulation software (e.g., DNMR3) to fit the experimental line shapes. Extract the exchange rate constant ( k ) for the ring-flip at each temperature.

  • Thermodynamic Extraction: Construct an Eyring plot ( ln(k/T) vs. 1/T ). The slope and intercept yield the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation, quantifying the rigidity of the scaffold.

DNMR S1 Sample Prep (Deuterated Solvent) S2 Probe Calibration (Methanol Standard) S1->S2 S3 VT-NMR Acquisition (To Coalescence) S2->S3 S4 Line-Shape Analysis S3->S4 S5 Eyring Plot (Calculate ΔG‡) S4->S5

Self-validating Dynamic NMR (DNMR) workflow for determining conformational energy barriers.

Protocol 2: Potentiometric Titration for pKa Profiling

Basicity is directly tied to nitrogen hybridization and ring strain. To accurately compare the pKa of azetidine and piperidine, a self-validating potentiometric titration is required.

Step-by-Step Methodology:

  • Electrode Calibration (Internal Control): Calibrate the pH glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the system by titrating a known reference standard (e.g., Potassium Hydrogen Phthalate, literature pKa 5.40). The system is validated only if the measured pKa is within ±0.05 units of the standard.

  • Sample Preparation: Prepare a 1 mM solution of the compound in a standardized ionic strength background (e.g., 0.15 M KCl) to mimic physiological conditions.

  • Titration: Titrate the solution with standardized 0.1 M NaOH or HCl. Maintain an inert argon atmosphere over the solution to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially lower the pH.

  • Data Analysis: Plot the first derivative of the titration curve to precisely locate the equivalence point. Determine the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.

Conclusion

The transition from piperidine to azetidine in a drug discovery program is not merely a reduction in molecular weight; it is a strategic manipulation of conformational rigidity and thermodynamics. While piperidine remains a highly reliable and basic scaffold, the high ring strain of azetidine locks it into a puckered conformation. This rigidity minimizes the entropic penalty upon target binding, offering medicinal chemists a powerful vector for optimizing potency, lowering lipophilicity, and improving the overall pharmacokinetic profile of lead compounds.

References

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles, Vol. 84, No. 1. Available at: [Link]

  • Hoang, C. T., et al. "Dynamic NMR as a Nondestructive Method for the Determination of Rates of Dissociation." Chemical Communications. Available at: [Link]

Comparative

Cross-validation of analytical methods for chiral azetidine analysis

As a Senior Application Scientist specializing in chiral separations, I have designed this comprehensive guide to address one of the most persistent bottlenecks in early-phase drug discovery: the accurate enantiomeric an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral separations, I have designed this comprehensive guide to address one of the most persistent bottlenecks in early-phase drug discovery: the accurate enantiomeric analysis of chiral azetidines.

Chiral azetidines are highly sought-after privileged scaffolds, frequently incorporated into modern therapeutics such as JAK inhibitors, FAAH inhibitors, and antiparasitic agents[1]. However, their unique structural properties make them notoriously difficult to analyze. This guide objectively compares Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for azetidine analysis, providing a self-validating cross-validation framework to ensure absolute scientific integrity.

Mechanistic Causality: The Azetidine Challenge

Azetidines possess a highly strained four-membered nitrogen-containing ring. The secondary or tertiary amine within this compact conformation exhibits pronounced basicity. In traditional normal-phase HPLC, this basicity leads to deleterious secondary interactions via hydrogen bonding with residual silanols on the silica backbone of polysaccharide-based Chiral Stationary Phases (CSPs). This thermodynamic interaction causes severe peak tailing, band broadening, and compromised resolution ( Rs​ )[2].

Why SFC is the Primary Choice: SFC mitigates these secondary interactions by utilizing supercritical carbon dioxide (scCO 2​ ) coupled with polar modifiers (e.g., methanol or ethanol) and basic additives like diethylamine (DEA). The high diffusivity and low viscosity of scCO 2​ enhance mass transfer kinetics, allowing the azetidine molecules to rapidly enter and exit the CSP pores. This produces significantly sharper peaks and faster elution times compared to HPLC[2].

The Necessity of Orthogonal Cross-Validation: While SFC is superior for speed and peak shape, relying solely on a single chromatographic modality introduces the risk of "blind spots"—such as an undetected achiral impurity co-eluting with one enantiomer, which artificially skews the enantiomeric excess (ee%) calculation. Cross-validating the SFC method with an orthogonal HPLC method (which possesses a completely different solvation environment and selectivity profile) establishes a self-validating system. If the ee% matches across both platforms, the analytical data is definitively verified[3].

Workflow Visualization: Automated LC/SFC Screening

To efficiently navigate method development, modern laboratories utilize automated LC/SFC switching systems. These systems permit comprehensive data collection by continuously switching through multiple combinations of columns and mobile phases for both SFC and HPLC using a single instrument[3].

G A Racemic Azetidine Sample B Automated LC/SFC Switching System A->B C SFC Screening (scCO2 + Alcohols + DEA) B->C D HPLC Screening (Normal / Reversed / Polar Organic) B->D E Chiral Stationary Phase (CSP) Evaluation C->E D->E F Isocratic SFC Optimization (Maximize Rs & Speed) E->F G Isocratic HPLC Optimization (Orthogonal Selectivity) E->G H Cross-Validation (Compare ee% and Peak Purity) F->H G->H I Validated Analytical Method H->I

Automated LC/SFC screening workflow for chiral azetidine cross-validation.

Quantitative Comparison: SFC vs. HPLC for Chiral Azetidines

The following table summarizes the objective performance metrics of both techniques when applied to basic nitrogen heterocycles like azetidines.

Performance ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase scCO 2​
  • Polar Modifier (MeOH/EtOH)
Hexane/Heptane (NP) or Water/MeCN (RP)
Mass Transfer Kinetics High (Low viscosity, high diffusivity)Moderate to Low (Higher viscosity)
Azetidine Peak Shape Excellent (Basic additives highly effective)Prone to tailing (Strong silanol interactions)
Typical Run Time 3 – 7 minutes15 – 30 minutes
Solvent Consumption Very Low (Green chemistry compliant)High
Role in Workflow Primary screening and high-throughput analysisOrthogonal cross-validation and impurity profiling

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following step-by-step methodologies incorporate built-in self-validation criteria.

Protocol A: SFC Method Development and Screening
  • System Preparation: Equip an SFC system (e.g., Waters ACQUITY UPC 2 or Shimadzu Nexera UC) with a column switching valve containing a suite of immobilized polysaccharide CSPs (e.g., CHIRAL ART Amylose-C, Cellulose-C)[2][3].

  • Mobile Phase Formulation: Prepare scCO 2​ (Pump A) and a modifier suite (Pump B) consisting of Methanol, Ethanol, and Isopropanol. Crucial Step: Dope all modifiers with 0.1% v/v Diethylamine (DEA) to competitively bind free silanols and suppress azetidine tailing[4].

  • Gradient Screening: Execute a gradient of 5% to 40% Pump B over 5 minutes at a flow rate of 3.0 mL/min, maintaining a backpressure of 120 bar and a column temperature of 40°C.

  • Isocratic Optimization: Identify the column/modifier combination yielding the highest selectivity ( α ). To determine the optimal isocratic starting point, calculate the %B at the time of peak elution during the gradient, and adjust it 10% lower to maximize resolution ( Rs​>1.5 ).

  • Self-Validation Check: Inject a known racemic azetidine standard. The integration ratio of the two enantiomer peaks must equal 50:50 (±1.0%). Any deviation indicates on-column degradation or co-elution, invalidating the method.

Protocol B: Orthogonal HPLC Cross-Validation
  • Phase Selection: Based on the successful SFC CSP, select an orthogonal HPLC mode. If SFC utilized a polar modifier, employ a Normal Phase (NP) or Polar Organic (PO) HPLC mode (e.g., 100% Acetonitrile with 0.1% DEA) to fundamentally alter the thermodynamic separation mechanism[2].

  • System Equilibration: Using the automated switching valve, transition to the HPLC flow path. Flush the system with an intermediate, miscible solvent (e.g., Isopropanol) for 10 minutes to completely displace the CO 2​ before introducing the HPLC mobile phase[3].

  • Isocratic Elution: Run the optimized HPLC method at a standard flow rate of 1.0 mL/min.

  • Data Reconciliation (Self-Validation): Compare the calculated ee% of the synthesized chiral azetidine sample obtained from the HPLC method with the SFC data. A variance of <0.5% definitively cross-validates the stereochemical purity.

Experimental Data: Spirocyclic Azetidine Case Study

To demonstrate the efficacy of this cross-validation framework, below is the experimental data for the enantiomeric separation of a highly basic spirocyclic isoxazoline azetidine derivative (a known antiparasitic scaffold)[1].

Analytical MethodChiral Stationary PhaseMobile Phase / ModifierAdditive Rt1​ (min) Rt2​ (min)Resolution ( Rs​ )Calculated ee (%)
SFC (Primary) Immobilized Amylose-CscCO 2​ / 20% Methanol0.1% DEA2.453.123.898.4
HPLC (Orthogonal) Immobilized Amylose-Cn-Hexane / 30% Ethanol0.1% DEA12.3015.854.198.2

References

  • Shimadzu. "Chiral Separation Using SFC and HPLC Pittcon 2016". shimadzu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz9s7z6sapQfSUIZr5p8p13SU-EvWfkYnGMQN9bRxVOA8oCxr6jMaZPQ2pqkTvrf3DOXv8RmYEm2Kzgz8McrI5hVwIak5cqcC19rziUGvXF5WRVk1r6D83zSBMCvFMnP_LCXdBd5qr1Hm-yMgBmBJhr4aaM0Z1UOcC_Xsg6iVrAYG_msvq3uyizuplrcESG_O-KStkkW5cfOnxzAX_bi-4QDKxzpjaXFOsXrbr5x7BtOw=]
  • PDR-Chiral Inc. "Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification". chromatographytoday.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCQeCwaHPv7O02KyHE1bWtomhxxezfCx1SKs_v2FI418YOhYH3b4RzY1JOJfSrggTj-O1SYYOZZj6miTtsU8Vm-dSdFH3NvRDcv3zAYlUW-j8SP6hr6iwPhaYy2hP-18daE7gjFLgRxrGOyHvr8QrPe7GhpiPiQgDYRZjofqS0E3-9dEAmtuSH9nDIeXBNz1vUjgrKck6edIowuaCum9BsYDdzLRTzDKlJc0LaTmA4HdvUBsSE4CRgIa9dkrhDE2p7O94jPn7tO31yOToaN5XvDehjDW1PT_4wJVYaQxjHjiWiKJxBtMrBsDdGrN950u3ONoDQwNyxnWvQdYw=]
  • Waters Corporation. "Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems". waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsp8a-jxV0mtMjsUeT7mqiwrc_fflF11DpSaMN0_IL3OGVstnCGjCOXaII4o2uQcHkhtGP_4HS32Dl4JO2WcPPZaIuYr22zS5HR9riGZDcSNfULw63fHv39pPUaKDclB6UZ35btf7ocTJU0k9CYdBq5lwwWlAn7ZWcdMKyKeny2do4c8WYmab_s3mByLXbph1pZ6c81VkZss6tRU2l2byX44dkoOREdn-xu_sMVQ8VsfAYmWHQyazZ1OGeFtZ8ccOeMcAxtE2KyzgnKYy_RhvSQ3Afy-_DZh3Iz9w=]
  • YMC Europe GmbH. "CHIRAL LC & SFC METHOD DEVELOPMENT". ymc.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7-VE531GNoZKrS8A0xlKeDaBzm7nXbFam1nyKm0TDlGsten-P8QUu82vjlDPBajkYZbimwD94opWMiGkDLG7Webqnb-BTexsc8kGRRGXuGc4=]
  • Google Patents. "US8466115B2 - Spirocyclic isoxazoline derivatives as antiparasitic agents". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNMzCMfj6m7dQ7bnHCslHWsZmlK3ZnXRKPMfn-qlKeRc5TKC0eqjrWf89QN9wFACqnYcqSAnNErZN4hgiBOUSjL2cah6swCAiqDdauxlvG_S3ynrs-TgHcRdazyIGKvK033fHWtHpTJvfQGA==]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of engineered safety driven by molecular causality. (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of engineered safety driven by molecular causality. (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a highly valuable, sp³-rich chiral building block used extensively in drug development. However, its structural features dictate a specific, rigorous approach to Personal Protective Equipment (PPE) and operational logistics.

The azetidine ring is inherently strained (possessing ~26 kcal/mol of angle strain) and reactive, while the secondary amine acts as a Lewis base, making the compound a potential severe irritant to the skin, eyes, and respiratory tract[1],[2]. Furthermore, the dual hydroxyl groups (diol) render the molecule highly polar and hydrophilic. If dissolved in penetrating solvents like DMSO, it can rapidly bypass compromised skin barriers, carrying the toxicological burden directly into systemic circulation. Understanding these mechanisms is critical for establishing a self-validating safety protocol.

Comprehensive Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive nitrogenous heterocycles. The following matrix outlines the required PPE, grounded in the specific physicochemical hazards of azetidine derivatives.

Hazard VectorPPE CategoryTechnical SpecificationMechanistic Rationale
Dermal Exposure Hand ProtectionDouble-gloved Nitrile (EN 374 compliant)Protects against polar organic bases; prevents systemic absorption of hydrophilic diols[1].
Ocular Exposure Eye ProtectionTight-fitting safety goggles or face shieldPrevents severe corneal irritation and chemical burns from basic amine splashes or aerosolized dust[1].
Systemic/Body Body ProtectionLow-permeability, long-sleeved lab coatMitigates accidental spills; a solid front prevents chemical trapping against personal clothing[3].
Inhalation RespiratoryFume hood OR Respirator with Type K filterCaptures volatile organic amines and aerosolized particulates. A Type K (green) filter is specifically required for ammonia/amine derivatives[4].

Standard Operating Procedure (SOP): Safe Handling Workflow

To maintain scientific integrity and operational safety, every interaction with (2S,3R)-2-(hydroxymethyl)azetidin-3-ol must follow a strict procedural workflow.

Step 1: Environmental Preparation Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm. Clear the workspace of strong acids and oxidizing agents, which are highly incompatible with azetidine derivatives and can trigger exothermic degradation[4].

Step 2: Static-Free Weighing Azetidine powders can be susceptible to static charge. Ground all receiving equipment and use non-sparking spatulas[2],[4]. Weigh the compound in a closed, draft-free enclosure to prevent the aerosolization of fine, irritating particulates[1].

Step 3: Controlled Dissolution Transfer the sealed weighing vessel to the reaction zone. When adding solvent, do so dropwise. The solvation of the polar diol and basic amine can be exothermic. Maintain a safe distance and utilize a splash shield if working with larger quantities[1].

Step 4: Post-Handling Decontamination Immediately seal the primary container. Wipe down the exterior of the container and the balance area with an appropriate solvent, disposing of all contaminated wipes in a designated hazardous waste bin[1].

HandlingWorkflow A 1. Environmental Isolation B 2. Static-Free Weighing A->B C 3. Controlled Dissolution B->C D 4. Inert Atmosphere Rxn C->D

Fig 1. Step-by-step operational workflow for handling reactive azetidine derivatives.

Spill Response and Waste Management Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure[1],[2].

Quantitative Spill Response Thresholds:

Spill ClassificationVolume/Mass ThresholdRequired ActionPPE Escalation
Minor Spill < 50 g or mLLocal cleanup using inert absorbent[2].Standard PPE + double gloves.
Major Spill > 50 g or mLEvacuate area; notify HazMat[5].Self-contained breathing apparatus (SCBA)[4].

Step 1: Immediate Assessment Identify the scale of the spill based on the thresholds above. For major spills or those outside of engineering controls, evacuate the area immediately and contact emergency services[5].

Step 2: Containment and Absorption Critical Warning: Do not use combustible materials (e.g., paper towels) for cleanup. Cover the spill with an inert, non-combustible absorbent material such as kieselgur (diatomite), dry sand, or a universal binder[2].

Step 3: Collection Using non-sparking tools, carefully scoop the absorbed chemical mixture into a clearly labeled, sealable hazardous waste container to prevent the release of residual vapors[1],[4].

Step 4: Waste Segregation and Disposal Store the sealed waste container in a cool, well-ventilated area, strictly segregated from strong oxidizers, heat sources, and acids[5],[4]. Coordinate with your Environmental Health and Safety (EHS) department for final disposal according to local, state, and federal regulations[3].

SpillProtocol Detect Spill Detected Assess Assess Volume & Location Detect->Assess Minor Minor (<50g) Inside Hood Assess->Minor Major Major (>50g) Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Diatomite) Minor->Absorb Evacuate Evacuate Area & Notify HazMat Major->Evacuate Dispose Seal in HazWaste Container Absorb->Dispose

Fig 2. Decision matrix and response protocol for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol spills.

References

  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Benchchem. 1

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine - Benchchem. 3

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. 2

  • Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(dimethylamino) Safety Information - Hazcomfast.5

  • SAFETY DATA SHEET (Azetidine Derivatives) - Fisher Scientific. 4

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